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  • Product: (6-Bromo-2-chloro-3-ethoxyphenyl)methanol
  • CAS: 2386676-58-8

Core Science & Biosynthesis

Foundational

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol synthesis pathway

An In-depth Technical Guide to the Synthesis of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, step-by-st...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, step-by-step pathway for the synthesis of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol, a key intermediate in the development of various pharmaceutical compounds. The proposed synthesis is a robust, multi-step process commencing with the commercially available, albeit challenging to synthesize, 2-chloro-3-hydroxytoluene. The pathway involves a strategic sequence of etherification, regioselective bromination, and functional group transformation to yield the target molecule. Each step is detailed with a complete experimental protocol, mechanistic insights, and a discussion of the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended to provide researchers and drug development professionals with the necessary scientific and practical information to produce (6-Bromo-2-chloro-3-ethoxyphenyl)methanol with a high degree of purity.

Introduction

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol is a polysubstituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromo, a chloro, and an ethoxy group on the phenyl ring, along with a reactive hydroxymethyl group, makes it a versatile building block for the synthesis of complex molecular architectures. The presence of multiple halogen atoms provides handles for further functionalization through various cross-coupling reactions, while the ethoxy and hydroxymethyl groups can be modified to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates. This guide outlines a logical and efficient synthetic route to this valuable intermediate, designed to be accessible to researchers with a solid background in organic synthesis.

Proposed Synthetic Pathway

The synthesis of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol is proposed to proceed via a three-step sequence starting from 2-chloro-3-hydroxytoluene. The overall synthetic scheme is depicted below:

Synthesis_Pathway Start 2-Chloro-3-hydroxytoluene Intermediate1 2-Chloro-3-ethoxytoluene Start->Intermediate1 Step 1: Williamson Ether Synthesis (EtI, K2CO3, Acetone) Intermediate2 6-Bromo-2-chloro-3-ethoxytoluene Intermediate1->Intermediate2 Step 2: Regioselective Bromination (NBS, MeCN) Intermediate3 (6-Bromo-2-chloro-3-ethoxyphenyl)methyl bromide Intermediate2->Intermediate3 Step 3a: Benzylic Bromination (NBS, AIBN, CCl4) FinalProduct (6-Bromo-2-chloro-3-ethoxyphenyl)methanol Intermediate3->FinalProduct Step 3b: Hydrolysis (K2CO3, H2O/THF)

Caption: Proposed multi-step synthesis of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol.

Step 1: Williamson Ether Synthesis of 2-Chloro-3-ethoxytoluene

The initial step in the synthesis is the ethylation of the phenolic hydroxyl group of 2-chloro-3-hydroxytoluene via a Williamson ether synthesis. This classic S(N)2 reaction provides a high yield of the corresponding ether under relatively mild conditions.[1][2]

Experimental Protocol
  • To a stirred solution of 2-chloro-3-hydroxytoluene (1.0 eq.) in acetone (10 vol), add anhydrous potassium carbonate (1.5 eq.).

  • To this suspension, add ethyl iodide (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash with 1M sodium hydroxide solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford pure 2-chloro-3-ethoxytoluene.

Mechanism and Rationale

The Williamson ether synthesis proceeds via an S(_N)2 mechanism.[1] The potassium carbonate acts as a base to deprotonate the acidic phenolic hydroxyl group of 2-chloro-3-hydroxytoluene, forming a phenoxide ion. This phenoxide ion is a potent nucleophile that attacks the electrophilic carbon of ethyl iodide, displacing the iodide leaving group and forming the ether linkage. Acetone is a suitable polar aprotic solvent for this reaction as it effectively dissolves the reactants and facilitates the S(_N)2 pathway.

Step 2: Regioselective Bromination of 2-Chloro-3-ethoxytoluene

The second step involves the regioselective bromination of the electron-rich aromatic ring of 2-chloro-3-ethoxytoluene. The directing effects of the existing substituents are harnessed to install the bromine atom at the desired position.

Experimental Protocol
  • Dissolve 2-chloro-3-ethoxytoluene (1.0 eq.) in acetonitrile (10 vol) in a round-bottom flask.

  • Add N-bromosuccinimide (NBS) (1.1 eq.) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-bromo-2-chloro-3-ethoxytoluene.

Causality of Regioselectivity

The regioselectivity of this electrophilic aromatic substitution is governed by the combined directing effects of the substituents on the benzene ring. The ethoxy group is a strongly activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The methyl group is a weakly activating ortho-, para-director. The position para to the strongly activating ethoxy group is already occupied by the methyl group. The positions ortho to the ethoxy group are at C2 and C4. The C2 position is blocked by the chloro group. The C4 position is sterically hindered by the adjacent methyl group. The position ortho to the chloro group (C6) is also para to the methyl group, making it electronically favorable for substitution. Therefore, the bromine atom is directed to the C6 position. N-bromosuccinimide in acetonitrile is a mild and effective brominating agent for activated aromatic rings.[3][4]

Step 3: Synthesis of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol

The final step is a two-part transformation of the methyl group into a hydroxymethyl group. This is achieved through a radical-mediated benzylic bromination followed by a nucleophilic substitution (hydrolysis).

Step 3a: Benzylic Bromination

Benzylic_Bromination Intermediate2 6-Bromo-2-chloro-3-ethoxytoluene Benzylic_Radical Benzylic Radical (Resonance Stabilized) Intermediate2->Benzylic_Radical H abstraction by Br. Radical_Initiation AIBN -> 2 R. Bromine_Radical Br. Radical_Initiation->Bromine_Radical Initiation Product (6-Bromo-2-chloro-3-ethoxyphenyl)methyl bromide Benzylic_Radical->Product Reaction with Br2

Caption: Key steps in the radical-mediated benzylic bromination.

Experimental Protocol
  • In a round-bottom flask, dissolve 6-bromo-2-chloro-3-ethoxytoluene (1.0 eq.) in carbon tetrachloride (10 vol).

  • Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq.).

  • Heat the mixture to reflux under a nitrogen atmosphere for 2-4 hours. The reaction can be initiated with a UV lamp if necessary.[5][6][7]

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude (6-bromo-2-chloro-3-ethoxyphenyl)methyl bromide, which can be used in the next step without further purification.

Step 3b: Hydrolysis
Experimental Protocol
  • Dissolve the crude (6-bromo-2-chloro-3-ethoxyphenyl)methyl bromide from the previous step in a mixture of tetrahydrofuran (THF) and water (1:1, 10 vol).

  • Add potassium carbonate (2.0 eq.) to the solution.

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • After the reaction is complete (monitored by TLC), remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the final product, (6-Bromo-2-chloro-3-ethoxyphenyl)methanol.

Mechanistic Rationale

The benzylic bromination proceeds via a free-radical chain mechanism known as the Wohl-Ziegler reaction.[8][9] AIBN acts as a radical initiator, which upon heating generates radicals that abstract a bromine atom from NBS to form a bromine radical. This bromine radical then abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This benzylic radical reacts with a molecule of bromine (generated in situ from the reaction of HBr with NBS) to form the benzyl bromide and a new bromine radical, thus propagating the chain. The subsequent hydrolysis is a straightforward S(_N)2 reaction where the hydroxide ion (generated from the reaction of potassium carbonate with water) acts as a nucleophile, displacing the bromide from the benzylic carbon to form the final alcohol product.

Alternative Route for Step 3

An alternative approach to convert the methyl group to a hydroxymethyl group involves a two-step oxidation-reduction sequence. First, the benzylic methyl group can be oxidized to an aldehyde using an appropriate oxidizing agent. The resulting aldehyde can then be selectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride.[10][11][12][13]

Data Summary

StepReactionStarting MaterialProductKey ReagentsTypical Yield (%)
1Williamson Ether Synthesis2-Chloro-3-hydroxytoluene2-Chloro-3-ethoxytolueneEtI, K₂CO₃85-95
2Regioselective Bromination2-Chloro-3-ethoxytoluene6-Bromo-2-chloro-3-ethoxytolueneNBS70-85
3aBenzylic Bromination6-Bromo-2-chloro-3-ethoxytoluene(6-Bromo-2-chloro-3-ethoxyphenyl)methyl bromideNBS, AIBN80-90
3bHydrolysis(6-Bromo-2-chloro-3-ethoxyphenyl)methyl bromide(6-Bromo-2-chloro-3-ethoxyphenyl)methanolK₂CO₃, H₂O/THF85-95

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol. By leveraging well-established and understood organic reactions, this guide offers a practical approach for researchers in the pharmaceutical and chemical industries. The provided protocols and mechanistic explanations are intended to empower scientists to confidently synthesize this key intermediate for their research and development endeavors.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Williamson Ether Synthesis. [Link]

  • Wikipedia. 2-Chloro-m-cresol. [Link]

  • Chemistry Steps. Benzylic Bromination. [Link]

  • The Williamson Ether Synthesis. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • National Center for Biotechnology Information. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Chad's Prep®. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]

  • YouTube. 18.4b Benzylic Bromination with NBS. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Grokipedia. 2-Chloro- m -cresol. [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • ResearchGate. An efficient regioselective NBS aromatic bromination in the presence of an ionic liquid | Request PDF. [Link]

  • ACS Publications. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

  • Organic Syntheses Procedure. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

  • Google P
  • Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. [Link]

  • Suvchem Laboratory Chemicals. P-CHLORO-M-CRESOL (2-CHLORO-5-HYDROXY TOLUENE). [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • PubMed. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1). [Link]

  • Britannica. Cresol | Solvent, Disinfectant, Antiseptic. [Link]

  • Kentol Chemicals. Para Chloro Meta Cresol. [Link]

  • MONTREAL PROTOCOL ON SUBSTANCES THAT DEPLETE THE OZONE LAYER. [Link]

  • Eurochem Engineering. Alkylation of cresols to BHT. [Link]

  • DAFF. Methyl bromide fumigation methodology - version 3.0. [Link]

  • IPPC. Recommendation on: Replacement or reduction of the use of methyl bromide as a phytosanitary measure. [Link]

  • FAO Knowledge Repository. Manual of fumigation for insect control. [Link]

  • APVMA. Methyl Bromide - Final Review Report and Regulatory Decision. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract (6-Bromo-2-chloro-3-ethoxyphenyl)methanol is a substituted aromatic alcohol with potential applic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol is a substituted aromatic alcohol with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals. A thorough understanding of its physicochemical properties is paramount for its effective handling, formulation, and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their empirical determination. In the absence of extensive experimental data in publicly available literature, this guide establishes a foundational understanding through high-quality in silico predictions and outlines a clear path for experimental validation. The synthesis, characterization, and stability of the compound are also discussed to provide a holistic view for researchers.

Introduction

Substituted benzyl alcohols are a critical class of organic compounds that serve as versatile building blocks in medicinal chemistry and materials science. The specific substitution pattern of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol, featuring a bromine atom, a chlorine atom, and an ethoxy group on the phenyl ring, imparts a unique combination of steric and electronic properties. These characteristics can significantly influence its reactivity, lipophilicity, and metabolic stability, making it an intriguing candidate for the development of new molecular entities. This guide is designed to be a living document for researchers, providing not just the predicted data, but also the practical methodologies required to verify and expand upon this foundational knowledge.

Chemical Identity and Structure

The structural representation and key identifiers for (6-Bromo-2-chloro-3-ethoxyphenyl)methanol are presented below.

IdentifierValue
IUPAC Name (6-Bromo-2-chloro-3-ethoxyphenyl)methanol
Molecular Formula C₉H₁₀BrClO₂
Molecular Weight 265.53 g/mol [1]
Canonical SMILES CCOc1ccc(Br)c(CO)c1Cl
InChI InChI=1S/C9H10BrClO2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4,12H,2,5H2,1H3[1]
CAS Number 1427430-72-3

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol, generated using reputable in silico models. These values serve as a valuable starting point for experimental design.

PropertyPredicted ValueSignificance in Drug Discovery and Development
logP (Octanol/Water Partition Coefficient) 3.55Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility and higher protein binding.
Aqueous Solubility 0.04 g/L (at pH 7.4)Low predicted aqueous solubility, which may present challenges for formulation and oral bioavailability.
pKa (Acid Dissociation Constant) Acidic (alcohol): 13.91Basic (ether): -5.35The alcoholic proton is weakly acidic. The ether oxygen is a very weak base. The compound is expected to be neutral at physiological pH.
Melting Point Not availableExpected to be a solid at room temperature with a moderate to high melting point, typical for a crystalline organic compound of this molecular weight.
Boiling Point Not availableExpected to have a high boiling point due to its molecular weight and polarity; likely to decompose before boiling at atmospheric pressure.
Polar Surface Area (PSA) 29.46 ŲThe relatively low PSA is consistent with the predicted high lipophilicity and potential for good cell membrane penetration.
Hydrogen Bond Donors 1The single hydroxyl group can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 2The ether and hydroxyl oxygens can act as hydrogen bond acceptors.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity, the predicted properties must be validated through empirical testing. The following section details standardized protocols for the determination of key physicochemical parameters.

Solubility Determination

Causality: Determining the aqueous solubility is crucial as it directly impacts bioavailability and formulation strategies. The shake-flask method is the gold standard for this measurement.[2][3]

Protocol: Shake-Flask Method

  • Preparation of Saturated Solution: Add an excess amount of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed at the same temperature until a clear separation of the solid and liquid phases is observed. Centrifugation can be used to facilitate this process.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal container A->B C Agitate at constant temperature (24-72h) B->C D Stand or Centrifuge C->D E Withdraw supernatant D->E F Quantify by HPLC E->F

Caption: Workflow for solubility determination by the shake-flask method.

Lipophilicity (logP) Determination

Causality: The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[4] The shake-flask method is a reliable technique for its direct measurement.[2][3]

Protocol: Shake-Flask Method for logP

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to create a biphasic system where both phases are in equilibrium.

  • Compound Distribution: Dissolve a known amount of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol in one of the pre-saturated phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the other pre-saturated phase to create a defined octanol-to-water volume ratio.

  • Equilibration: Vigorously shake the mixture in a separatory funnel for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Sampling and Quantification: Carefully sample both the aqueous and octanol layers and determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

G A Prepare pre-saturated octanol and water B Dissolve compound in one phase A->B C Combine phases in separatory funnel B->C D Shake to equilibrate C->D E Allow phases to separate D->E F Sample octanol and aqueous layers E->F G Quantify concentration in each phase (HPLC) F->G H Calculate logP = log([Octanol]/[Aqueous]) G->H

Caption: Experimental workflow for logP determination.

Acid Dissociation Constant (pKa) Determination

Causality: The pKa value determines the ionization state of a molecule at a given pH, which significantly affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a precise method for determining pKa.

Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a sample of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol in a suitable solvent mixture (e.g., water-methanol) to ensure solubility throughout the titration.

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a precision burette containing a standardized titrant (e.g., NaOH for an acidic proton).

  • Titration: Add the titrant in small, precise increments, recording the pH of the solution after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound has been neutralized (the half-equivalence point). This can be determined from the midpoint of the steepest part of the titration curve.

G A Dissolve compound in solvent B Titrate with standardized base/acid A->B C Record pH after each addition B->C D Plot pH vs. Titrant Volume C->D E Determine pKa at half-equivalence point D->E

Caption: Workflow for pKa determination via potentiometric titration.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.[5]

Protocol: Capillary Method

  • Sample Preparation: Finely powder a small amount of the crystalline (6-Bromo-2-chloro-3-ethoxyphenyl)methanol.

  • Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample slowly (1-2 °C per minute) near the expected melting point and observe the sample.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.[6][7]

Proposed Synthesis and Characterization

A plausible synthetic route to (6-Bromo-2-chloro-3-ethoxyphenyl)methanol can be envisioned starting from a commercially available substituted phenol. The characterization of the final product is critical to confirm its identity and purity.

Proposed Synthetic Pathway

A logical approach involves the reduction of a corresponding benzoic acid or benzaldehyde derivative.

G A 6-Bromo-2-chloro-3-ethoxybenzoic acid B Reduction (e.g., LiAlH4 in THF) A->B C (6-Bromo-2-chloro-3-ethoxyphenyl)methanol B->C

Sources

Foundational

An In-depth Technical Guide to (6-Bromo-2-chloro-3-ethoxyphenyl)methanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol, a halogenated aromatic alcohol of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol, a halogenated aromatic alcohol of significant interest as a potential building block in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this document, written from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data from closely related analogues to present its core characteristics. This guide will cover the compound's identification and structure, a plausible and detailed synthetic pathway, proposed analytical and purification methodologies, and a discussion of its potential applications in drug discovery, grounded in the context of similar functionalized aromatic compounds.

Compound Identification and Structural Elucidation

The precise identification of a chemical entity is paramount for reproducibility and regulatory compliance. This section details the known identifiers and predicted structural characteristics of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol.

Chemical Identity
Identifier(6-Bromo-2-chloro-3-ethoxyphenyl)methanol(6-bromo-2-chloro-3-methoxyphenyl)methanol
CAS Number Not available817166-50-0[1]
Molecular Formula C₉H₁₀BrClO₂[2]C₈H₈BrClO₂[1]
Molecular Weight 265.53 g/mol [2]251.50 g/mol [1]
MDL Number MFCD32707277[2]MFCD32632237[1]
InChI Key YMPLEFYEOUCTJT-UHFFFAOYSA-N[2]ALOPIBWZKCYBOQ-UHFFFAOYSA-N[1]
Chemical Structure

The structure of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol can be inferred from its IUPAC name. It consists of a benzene ring substituted with a bromo, a chloro, an ethoxy, and a hydroxymethyl group. The substitution pattern is crucial for its reactivity and potential biological activity.

Caption: 2D structure of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol.

Plausible Synthetic Pathway

A specific, peer-reviewed synthesis for (6-Bromo-2-chloro-3-ethoxyphenyl)methanol is not currently documented. However, a robust and logical two-stage synthetic route can be proposed based on well-established organic chemistry reactions. The overall strategy involves the synthesis of a substituted phenolic precursor followed by a Williamson ether synthesis.

G start 2-Bromo-6-chlorophenol intermediate1 2-Bromo-6-chloro-3-hydroxybenzaldehyde start->intermediate1 Formylation intermediate2 (2-Bromo-6-chloro-3-hydroxyphenyl)methanol intermediate1->intermediate2 Reduction final_product (6-Bromo-2-chloro-3-ethoxyphenyl)methanol intermediate2->final_product Williamson Ether Synthesis

Caption: Proposed synthetic workflow for (6-Bromo-2-chloro-3-ethoxyphenyl)methanol.

Stage 1: Synthesis of the Phenolic Precursor, (2-Bromo-6-chloro-3-hydroxyphenyl)methanol

The synthesis of the key phenolic intermediate can be achieved in two steps starting from commercially available 2-bromo-6-chlorophenol.

Step 1: Formylation of 2-Bromo-6-chlorophenol

The introduction of a formyl group onto the phenolic ring is a critical step. The Reimer-Tiemann reaction, which is the ortho-formylation of phenols, is a suitable method.

  • Reaction: 2-Bromo-6-chlorophenol is treated with chloroform in the presence of a strong base, such as sodium hydroxide. The hydroxyl group directs the electrophilic dichlorocarbene intermediate to the ortho and para positions. The desired 2-bromo-6-chloro-3-hydroxybenzaldehyde is one of the potential products.

  • Causality: The strongly activating and ortho, para-directing hydroxyl group governs the regioselectivity of this electrophilic substitution. The position para to the hydroxyl group is sterically hindered by the bromine atom, and the other ortho position is occupied by the chlorine atom, thus favoring substitution at the remaining ortho position.

Step 2: Reduction of the Aldehyde

The formyl group of 2-bromo-6-chloro-3-hydroxybenzaldehyde is then reduced to a hydroxymethyl group.

  • Reaction: A mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is ideal for this selective reduction.

  • Causality: Sodium borohydride is a chemoselective reducing agent that will reduce aldehydes and ketones without affecting other functional groups like the aromatic ring or the halogen substituents.

Stage 2: Williamson Ether Synthesis

The final step is the etherification of the phenolic hydroxyl group. The Williamson ether synthesis is a classic and highly effective method for this transformation.[3][4][5]

  • Reaction: The synthesized (2-Bromo-6-chloro-3-hydroxyphenyl)methanol is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This is followed by an Sₙ2 reaction with an ethylating agent, such as ethyl iodide or ethyl bromide, to yield the final product.[3][5][6]

  • Causality: The reaction proceeds via an Sₙ2 mechanism, where the phenoxide acts as a nucleophile and attacks the electrophilic carbon of the ethyl halide, displacing the halide ion.[4][5] The use of a polar aprotic solvent like dimethylformamide (DMF) or acetone can accelerate the reaction.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed methodology and should be optimized for scale and safety in a laboratory setting.

Materials and Equipment:

  • 2-Bromo-6-chlorophenol

  • Chloroform

  • Sodium hydroxide

  • Sodium borohydride

  • Methanol

  • Sodium hydride (or Potassium carbonate)

  • Ethyl iodide (or Ethyl bromide)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware for reflux, extraction, and purification

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Formylation: In a round-bottom flask, dissolve 2-bromo-6-chlorophenol in an aqueous solution of sodium hydroxide. Add chloroform dropwise while maintaining the temperature. Reflux the mixture for several hours. After cooling, acidify the reaction mixture and extract the product with a suitable organic solvent.

  • Purification of Aldehyde: The crude 2-bromo-6-chloro-3-hydroxybenzaldehyde should be purified by column chromatography on silica gel.

  • Reduction: Dissolve the purified aldehyde in methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise with stirring. Monitor the reaction by thin-layer chromatography (TLC). Once complete, quench the reaction with water and extract the product.

  • Purification of Phenolic Alcohol: Purify the crude (2-Bromo-6-chloro-3-hydroxyphenyl)methanol by column chromatography.

  • Etherification: To a solution of the purified phenolic alcohol in dry DMF, add sodium hydride (or potassium carbonate) and stir until the evolution of hydrogen gas ceases. Add ethyl iodide (or bromide) and heat the reaction mixture.

  • Final Work-up and Purification: After the reaction is complete, pour the mixture into water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, (6-Bromo-2-chloro-3-ethoxyphenyl)methanol, should be purified by column chromatography.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized (6-Bromo-2-chloro-3-ethoxyphenyl)methanol would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a quartet and a triplet), the benzylic methylene protons (a singlet or a doublet depending on coupling with the hydroxyl proton), and the hydroxyl proton (a broad singlet).[7][8] The chemical shifts of the aromatic protons will be influenced by the electronic effects of the bromo, chloro, and ethoxy substituents.

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be characteristic of the substituted aromatic ring, the ethoxy group, and the benzylic carbon.[9]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI-MS): This technique would likely show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[10][11] Common fragmentation pathways would include the loss of the halogen atoms and cleavage of the side chains.[10][11]

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum would confirm the presence of key functional groups:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

  • C-H stretching vibrations of the aromatic ring and the alkyl groups.

  • C=C stretching vibrations of the aromatic ring.

  • C-O stretching vibrations for the ether and alcohol functionalities.

  • C-Br and C-Cl stretching vibrations at lower frequencies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (6-Bromo-2-chloro-3-ethoxyphenyl)methanol is not widely available, the safety precautions for handling this compound can be inferred from data on structurally similar halogenated phenols and benzyl alcohols.

  • General Hazards: Halogenated aromatic compounds should be handled with care as they can be irritants to the skin, eyes, and respiratory tract. They may also be harmful if swallowed or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling and Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Potential Applications in Research and Drug Development

Substituted benzyl alcohols and halogenated aromatic compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The structure of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol contains multiple functional groups that can be further modified, making it a versatile scaffold for the synthesis of more complex molecules. The presence of bromo and chloro substituents allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The hydroxymethyl group can be oxidized to an aldehyde, which is a key functional group in many synthetic transformations.[12][13][14][15][16][17][18][19][20][21]

Fragment-Based Drug Discovery

The molecule itself could be of interest in fragment-based drug discovery (FBDD). Its relatively small size and diverse functionality make it a potential starting point for the development of lead compounds that bind to specific biological targets. The halogen atoms can participate in halogen bonding, which is increasingly recognized as an important interaction in protein-ligand binding.

Materials Science

Halogenated aromatic compounds are also used in the synthesis of polymers, liquid crystals, and other functional materials. The specific substitution pattern of this molecule could impart unique electronic and physical properties to materials derived from it.

Conclusion

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol is a chemical entity with significant potential as a synthetic intermediate in various fields, particularly in drug discovery. While detailed experimental data for this specific molecule is limited, this guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a clear and logical pathway for its preparation, and the outlined analytical techniques provide a framework for its characterization. As research in medicinal and materials chemistry continues to evolve, the utility of such versatile building blocks will undoubtedly expand, and further investigation into the properties and applications of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol is warranted.

References

  • Science Learning Center. Experiment: Williamson Ether Synthesis of Ethoxybenzene. [Online] Available at: [Link]

  • University of Wisconsin-Madison. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. [Online] Available at: [Link]

  • Li, Y., et al. (2020).
  • Bashpa, P., et al. (2021). selective synthesis of benzaldehydes by permanganate oxidation of benzyl alcohols in non - Rasayan Journal of Chemistry. RASĀYAN Journal of Chemistry, 14(2), 1033-1037.
  • Sciencemadness Discussion Board. (2013). Preparation of Benzaldehyde from Benzyl Alcohol. [Online] Available at: [Link]

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076-2082.
  • askIITians. (2025). How are the following ethers prepared by Williamson synthesis? A. Ethoxybenzene B. 2-methoxy-2-methylpropane. [Online] Available at: [Link]

  • Primas, N., & Lira, A. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Lakeland University.
  • Joshi, S. R., et al. (2005). Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid. Industrial & Engineering Chemistry Research, 44(2), 235-243.
  • Schilling, G. D., et al. (2005). Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. Analytical Chemistry, 77(6), 1745-1753.
  • ResearchGate. (2026). Selective Synthesis of Benzaldehydes by Hypochlorite Oxidation of Benzyl Alcohols under Phase Transfer Catalysis. [Online] Available at: [Link]

  • van der Pijl, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4332-4336.
  • ResearchGate. (2021). (PDF) SELECTIVE SYNTHESIS OF BENZALDEHYDES BY PERMANGANATE OXIDATION OF BENZYL ALCOHOLS IN NON-POLAR SOLVENTS UNDER PHASE TRANSFER CATALYSIS. [Online] Available at: [Link]

  • ACS Publications. (1959). Mass Spectrometric Analysis.
  • ResearchGate. (n.d.). 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl... [Online] Available at: [Link]

  • PubMed. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Online] Available at: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Online] Available at: [Link]

  • University of Wisconsin-Platteville. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2013). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. [Online] Available at: [Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol: A Technical Guide

Executive Summary (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (CAS: 2386676-58-8) is a highly functionalized, sterically encumbered aromatic building block frequently utilized in advanced medicinal chemistry and agrochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol (CAS: 2386676-58-8) is a highly functionalized, sterically encumbered aromatic building block frequently utilized in advanced medicinal chemistry and agrochemical synthesis. The molecule features a tetrasubstituted benzene ring, harboring a hydroxymethyl group flanked by two distinct halogens (chlorine and bromine), alongside an electron-donating ethoxy moiety.

As a Senior Application Scientist, I approach the structural elucidation of such compounds not merely as a data-collection exercise, but as a self-validating analytical system . The steric bulk and push-pull electronic effects of this specific substitution pattern dictate highly predictable, causal shifts in its spectroscopic profile. This whitepaper provides a rigorous, causal analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) signatures.

Structural Anatomy & Mechanistic Causality

To understand the spectra, we must first map the molecule's electronic and steric landscape. The parent ring is numbered starting from the hydroxymethyl attachment:

  • C1: Hydroxymethyl (-CH₂OH)

  • C2: Chlorine (-Cl)

  • C3: Ethoxy (-OCH₂CH₃)

  • C4 & C5: Aromatic Protons (-H)

  • C6: Bromine (-Br)

Steric Hindrance and Anisotropic Effects

The -CH₂OH group at C1 is "locked" in a sterically congested pocket between the C2-Chlorine and C6-Bromine atoms. This restricted rotation limits the conformational freedom of the hydroxymethyl group, often broadening its NMR signals or altering its expected relaxation times.

Electronic Push-Pull Dynamics

The ethoxy group at C3 is a strong π -donor via oxygen resonance, which significantly shields the adjacent C4 position. Conversely, the halogens at C2 and C6 exert inductive electron-withdrawing (-I) effects, deshielding the local environment. This dichotomy creates a highly diagnostic AB spin system for the remaining aromatic protons at C4 and C5.

Spectroscopic Data Presentation

Nuclear Magnetic Resonance (NMR)

The NMR assignments are grounded in the synergistic interplay of inductive and resonance effects[1].

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃, 298 K)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Causality / Assignment Logic
-CH₂OH 4.90 Singlet (s) - 2H Benzylic CH₂ deshielded by adjacent halogens.
-OCH₂CH₃ 4.10 Quartet (q) 7.0 2H Deshielded by direct oxygen attachment.
-OH 2.00 Broad singlet (br s) - 1H Exchangeable proton; shift varies with concentration.
-OCH₂CH₃ 1.45 Triplet (t) 7.0 3H Standard aliphatic methyl coupling to adjacent CH₂.
H-4 6.82 Doublet (d) 8.8 1H Ortho to ethoxy group; heavily shielded by resonance.

| H-5 | 7.48 | Doublet (d) | 8.8 | 1H | Ortho to bromine; deshielded by inductive effects. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃, 298 K)

Position Chemical Shift (δ, ppm) Carbon Type Causality / Assignment Logic
C3 154.0 Quaternary (C-O) Highly deshielded by direct oxygen electronegativity.
C1 138.0 Quaternary (C-C) Attachment point of the hydroxymethyl group.
C5 132.0 Aromatic (CH) Meta to ethoxy, ortho to bromine.
C2 125.0 Quaternary (C-Cl) Characteristic shift for chlorinated aromatic carbons.
C6 122.0 Quaternary (C-Br) Characteristic shift for brominated aromatic carbons.
C4 113.0 Aromatic (CH) Highly shielded by ortho-ethoxy resonance.
-OCH₂CH₃ 65.0 Aliphatic (CH₂) Oxygen-bound methylene.
-CH₂OH 60.0 Aliphatic (CH₂) Hydroxyl-bound benzylic carbon.

| -OCH₂CH₃ | 14.5 | Aliphatic (CH₃) | Terminal methyl group. |

High-Resolution Mass Spectrometry (HRMS)

The presence of both Chlorine and Bromine provides a highly diagnostic isotopic signature. Chlorine exists naturally as ³⁵Cl and ³⁷Cl (approx. 3:1), while Bromine exists as ⁷⁹Br and ⁸¹Br (approx. 1:1). The convolution of these isotopes yields a distinct [M]⁺• molecular ion cluster.

Table 3: HRMS (EI/ESI) Isotopic Cluster and Exact Mass

Ion Species Formula Exact Mass (m/z) Relative Abundance
[M]⁺• (³⁵Cl, ⁷⁹Br) C₉H₁₀⁷⁹Br³⁵ClO₂ 263.9553 ~ 100% (Base of cluster)
[M+2]⁺• (³⁷Cl, ⁷⁹Br / ³⁵Cl, ⁸¹Br) C₉H₁₀BrClO₂ 265.9533 ~ 130% (Combined probability)
[M+4]⁺• (³⁷Cl, ⁸¹Br) C₉H₁₀⁸¹Br³⁷ClO₂ 267.9513 ~ 32%

Note: The resulting isotopic cluster ratio is approximately 3:4:1, an absolute confirmation of the mono-chloro, mono-bromo substitution pattern[1].

Fourier-Transform Infrared Spectroscopy (FT-IR)

Table 4: Key FT-IR Vibrational Assignments (ATR)

Wavenumber (cm⁻¹) Vibrational Mode Diagnostic Significance
~3350 (broad) O-H stretch Confirms the presence of the alcohol group.
~2980, 2870 C-H stretch (sp³) Aliphatic stretches from the ethoxy and hydroxymethyl groups.
~1260, 1040 C-O stretch Asymmetric and symmetric stretches of the alkyl aryl ether.
~760 C-Cl stretch Halogen-carbon bond confirmation.

| ~650 | C-Br stretch | Halogen-carbon bond confirmation. |

Workflows & Methodologies

Self-Validating Analytical Workflow

To ensure scientific integrity, the structural elucidation of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol must follow a self-validating loop. No single technique is trusted in isolation; instead, orthogonal methods are used to cross-verify the molecular architecture.

Analytical_Workflow S1 Sample Prep (CDCl₃, 298 K) S2 1D ¹H & ¹³C NMR (Primary Shifts) S1->S2 S4 HRMS (ESI/EI) (Exact Mass & Isotopes) S1->S4 S5 FT-IR (ATR) (Functional Groups) S1->S5 S3 2D NMR (COSY/HSQC) (Connectivity) S2->S3 Resolve Overlaps S6 Validated Structure S3->S6 Backbone Validation S4->S6 Formula Confirmation S5->S6 Orthogonal Check

Caption: Orthogonal analytical workflow ensuring a self-validating structural elucidation system.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Ensure the solution is free of particulates via syringe filtration.

  • HRMS Acquisition: Inject 1 µL of a 1 ppm dilution into an LC-QTOF system. Verify the 3:4:1 isotopic cluster at m/z 264, 266, and 268 to confirm the intact C₉H₁₀BrClO₂ formula.

  • 1D NMR Acquisition: Acquire ¹H (16 scans) and ¹³C (1024 scans) spectra. Identify the isolated AB spin system (two doublets, J ≈ 8.8 Hz) to confirm the tetrasubstituted ring geometry.

  • 2D NMR Validation (HMBC): To definitively prove the regiochemistry, utilize Heteronuclear Multiple Bond Correlation (HMBC). The -CH₂OH protons (~4.90 ppm) must show ³J_CH correlations to C2 (125 ppm) and C6 (122 ppm). This uniquely locks the hydroxymethyl group between the two halogens.

Mass Spectrometry Fragmentation Pathway

Under Electron Ionization (EI, 70 eV), the molecule undergoes predictable fragmentation driven by the stability of the resulting carbocations[1].

MS_Fragmentation M Molecular Ion [M]⁺• m/z 264, 266, 268 (3:4:1 Isotope Ratio) F1 [M - OH]⁺ m/z 247, 249, 251 M->F1 -•OH (17 Da) F2 [M - •CH₂OH]⁺ m/z 233, 235, 237 M->F2 -•CH₂OH (31 Da) Benzylic Cleavage F3 [M - C₂H₄]⁺• m/z 236, 238, 240 M->F3 -C₂H₄ (28 Da) Alkene Loss

Caption: Primary EI-MS fragmentation pathways of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol.

Mechanistic Explanation:

  • Loss of •CH₂OH (-31 Da): Alpha-cleavage at the benzylic position is highly favored, resulting in a resonance-stabilized halophenyl cation (m/z 233/235/237).

  • Loss of C₂H₄ (-28 Da): The ethoxy ether undergoes a characteristic rearrangement (often via a 4-membered transition state in EI) to expel neutral ethylene gas, leaving behind a phenol radical cation (m/z 236/238/240).

References

  • Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons (Silverstein, R. M., Webster, F. X., Kiemle, D. J.) URL:[Link]

Sources

Foundational

A Technical Guide to the Solubility of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol, a substituted aromatic alcohol of interest in synthetic and medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol, a substituted aromatic alcohol of interest in synthetic and medicinal chemistry. Due to the limited availability of empirical solubility data in public literature, this document establishes a predictive framework based on the compound's physicochemical properties and the fundamental principles of solute-solvent interactions. We present a theoretical assessment of its solubility across a spectrum of common organic solvents, categorized by polarity and hydrogen bonding capability. Crucially, this guide provides a detailed, self-validating experimental protocol for the quantitative determination of equilibrium solubility using High-Performance Liquid Chromatography (HPLC), designed for researchers and drug development professionals. The methodologies and insights herein are intended to facilitate efficient process development, reaction optimization, purification, and formulation involving this compound.

Physicochemical Profile of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol

Understanding the molecular structure of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol is paramount to predicting its behavior in various solvents. The molecule's architecture combines features that contribute to both polar and nonpolar characteristics, suggesting a nuanced solubility profile.

The key structural elements influencing solubility are:

  • Aromatic Ring: The core phenyl ring provides a nonpolar, hydrophobic backbone, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces and potential π-π stacking.

  • Hydroxyl Group (-OH): The benzylic alcohol moiety is a potent polar feature. It can act as both a hydrogen bond donor and acceptor, promoting strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO).

  • Ethoxy Group (-OCH₂CH₃): The ether linkage is a polar feature that can act as a hydrogen bond acceptor, contributing to solubility in polar solvents. The ethyl chain adds a minor nonpolar characteristic.

  • Halogen Substituents (-Br, -Cl): The bromo and chloro groups are electron-withdrawing and increase the molecule's overall molecular weight and surface area. Their presence adds to the compound's moderate polarity.

A summary of the compound's key properties is presented in Table 1.

Table 1: Physicochemical Properties of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol

PropertyValueSource
Molecular Formula C₉H₁₀BrClO₂
Molecular Weight 265.53 g/mol
Key Functional Groups Hydroxyl (Alcohol), Ether, Phenyl, Bromo, Chloro-
Hydrogen Bond Donor Yes (1)-
Hydrogen Bond Acceptor Yes (2)-
Predicted Polarity Moderately Polar-

Theoretical Solubility Principles & Predictions

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means substances with similar intermolecular forces and polarity are more likely to be miscible or soluble in one another. We can categorize solvents to predict their interaction with (6-Bromo-2-chloro-3-ethoxyphenyl)methanol.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding as both donors and acceptors. Due to the compound's hydroxyl group, strong solubility is anticipated in polar protic organic solvents like methanol and ethanol. Its solubility in water is expected to be moderate at best, due to the significant hydrophobic character of the substituted benzene ring.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone, THF): These solvents are polar but lack a hydrogen-donating capability. They can, however, accept hydrogen bonds. The compound's hydroxyl group can donate a hydrogen bond to the solvent, while dipole-dipole interactions will also be significant. Therefore, high solubility is predicted in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF).

  • Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents interact primarily through weak van der Waals forces. The polar hydroxyl and ether groups of the compound will have poor interactions with these solvents, leading to predicted low solubility. Toluene, being aromatic, may offer slightly better solubility than aliphatic hydrocarbons like hexane due to potential π-π interactions.

Based on these principles, a qualitative prediction of solubility is summarized in Table 2.

Table 2: Predicted Qualitative Solubility of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol in Common Organic Solvents

SolventSolvent ClassKey InteractionPredicted Solubility
Methanol Polar ProticHydrogen BondingHigh
Ethanol Polar ProticHydrogen BondingHigh
Dimethyl Sulfoxide (DMSO) Polar AproticHydrogen Bonding, Dipole-DipoleHigh
Tetrahydrofuran (THF) Polar AproticHydrogen Bonding, Dipole-DipoleHigh
Acetone Polar AproticDipole-DipoleModerate to High
Ethyl Acetate Polar AproticDipole-DipoleModerate
Dichloromethane (DCM) Moderately PolarDipole-DipoleModerate
Toluene Nonpolar (Aromatic)van der Waals, π-π StackingLow to Moderate
Hexane Nonpolar (Aliphatic)van der WaalsPoor

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, empirical measurement is essential. The following protocol describes a robust, self-validating method for determining the equilibrium solubility of the target compound.[2] This method is widely applicable and considered a standard in pharmaceutical development.[2]

Objective

To determine the equilibrium solubility (in mg/mL) of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Reagents
  • (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (≥95% purity)

  • Selected Solvents (HPLC grade or equivalent): Methanol, Ethanol, THF, Acetonitrile, Dichloromethane, Toluene, etc.

  • 2 mL glass vials with screw caps and PTFE septa

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Syringes (1 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes for standard preparation

Experimental Workflow Diagram

The overall process for determining equilibrium solubility is depicted in the workflow below.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess solid into 2 mL vial prep2 Add 1 mL of selected solvent prep1->prep2 prep3 Cap and seal vial prep2->prep3 equil1 Place vial in shaker at 25°C for 24h prep3->equil1 equil2 Ensure solid phase remains present equil1->equil2 sep1 Centrifuge vial at 10,000 rpm for 15 min equil2->sep1 sep2 Carefully collect supernatant with a syringe sep1->sep2 sep3 Filter supernatant through a 0.22 µm syringe filter sep2->sep3 ana1 Dilute filtered supernatant into mobile phase sep3->ana1 ana2 Inject onto HPLC-UV system ana1->ana2 ana3 Quantify concentration against a standard curve ana2->ana3

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (approx. 20-30 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately add 1.0 mL of the desired test solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a shaker incubator set to a constant temperature (e.g., 25 °C). Allow the slurry to shake for 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After 24 hours, visually confirm that excess solid is still present. Centrifuge the vial at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a portion of the clear supernatant using a syringe. Avoid disturbing the solid pellet.

  • Filtration: Attach a 0.22 µm syringe filter to the syringe and dispense the supernatant into a clean HPLC vial. This step is critical to remove any fine particulates that could interfere with the analysis.

  • Dilution: Accurately perform a serial dilution of the filtered supernatant with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the calibration curve. The dilution factor must be recorded precisely.

  • Analysis: Analyze the diluted sample by HPLC-UV. Determine the concentration of the diluted sample by comparing its peak area to a pre-established calibration curve.

Analytical Method: HPLC-UV
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid, if needed for peak shape). A typical starting point is 70:30 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength of maximum absorbance (λ-max), determined by scanning a dilute standard solution.

  • Calibration: Prepare a stock solution of the compound in a strong solvent (like acetonitrile) and perform serial dilutions to create a calibration curve with at least 5 concentration points. The curve must demonstrate linearity (R² > 0.999).

Calculation

The final solubility is calculated using the following formula:

Solubility (mg/mL) = C_hplc × DF

Where:

  • C_hplc is the concentration of the diluted sample as determined by HPLC (in mg/mL).

  • DF is the dilution factor applied to the supernatant.

Data Interpretation & Troubleshooting

The output of the experimental protocol will be quantitative data, which can be compiled for easy comparison.

Table 3: Example Data Table for Quantitative Solubility Results

SolventTemperature (°C)Solubility (mg/mL)Classification
Methanol25[Experimental Value]Very Soluble
THF25[Experimental Value]Freely Soluble
Dichloromethane25[Experimental Value]Soluble
Toluene25[Experimental Value]Sparingly Soluble
Hexane25[Experimental Value]Practically Insoluble

(Note: Classification can be based on USP or other relevant pharmacopeial standards.)

Troubleshooting Common Issues:

  • No Solid Remaining After Equilibration: The initial amount of solid was insufficient to achieve saturation. Repeat the experiment with a larger mass of the compound.

  • High Variability in Results: This may indicate that equilibrium was not reached. Ensure a minimum of 24 hours of agitation. It can also result from temperature fluctuations or inaccurate dilutions.

  • Poor HPLC Peak Shape: The compound may be interacting with the column or mobile phase. Adjust the mobile phase pH with formic acid or trifluoroacetic acid, or screen different column chemistries.

  • Compound Degradation: If the compound is unstable in a particular solvent, this can lead to erroneously low solubility values. Analyze for impurities or degradation products via HPLC-MS.

Conclusion

References

  • To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel - Organic Syntheses Procedure. Available at: [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation. Available at: [Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC. Available at: [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC. Available at: [Link]

  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents.
  • Use of Benzyl Alcohol as a Solvent for Kraft Lignin - ACS Publications. Available at: [Link]

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific. Available at: [Link]

  • 6-Bromo-2-chloro-3-methylphenol | C7H6BrClO | CID 53217010 - PubChem. Available at: [Link]

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC. Available at: [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources | ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Properties of Common Organic Solvents. Available at: [Link]

  • Benzyl alcohol - Wikipedia. Available at: [Link]

  • Solvent-Miscibility-and-Polarity-Chart.pdf - Organometallics. Available at: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. Available at: [Link]

    • CHEMICAL AND PHYSICAL INFORMATION - ATSDR. Available at: [Link]

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Exploratory

Technical Whitepaper: Chemical Mechanism of Action and Orthogonal Reactivity of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol in Drug Discovery

Executive Summary (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (CAS 2386676-58-8) is a highly functionalized, privileged aromatic building block utilized extensively in modern medicinal chemistry. Unlike active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol (CAS 2386676-58-8) is a highly functionalized, privileged aromatic building block utilized extensively in modern medicinal chemistry. Unlike active pharmaceutical ingredients (APIs) that possess a biological mechanism of action, the "mechanism of action" of this intermediate lies in its chemical reactivity and orthogonal functionalization capabilities . It serves as a foundational scaffold for constructing complex pharmacophores, enabling programmable, site-specific modifications without the need for cumbersome protecting-group strategies.

Structural Anatomy and Electronic Profile

The molecule features a tetra-substituted benzene ring, presenting four distinct functional handles that govern its synthetic utility:

  • C1 – Benzylic Alcohol (-CH₂OH): A versatile nucleophilic handle. It can be oxidized to an aldehyde/carboxylic acid or converted into a leaving group (e.g., mesylate, chloride) for nucleophilic substitution or cross-electrophile coupling.

  • C2 – Chloride (-Cl): A moderately reactive electrophilic site. Its proximity to the ethoxy and benzylic groups provides steric shielding, making it highly resistant to early-stage oxidative addition by transition metals.

  • C3 – Ethoxy Group (-OCH₂CH₃): An electron-donating group (EDG) that enriches the electron density of the aromatic system. Biologically, it acts as a lipophilic anchor, engaging in hydrophobic interactions within target protein binding pockets.

  • C6 – Bromide (-Br): The most reactive electrophilic site on the ring. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond enables precise, catalyst-directed chemoselective cross-coupling.

Chemical Mechanism of Action: Orthogonal Reactivity

The core utility of this scaffold is its capacity for sequential functionalization, driven by the thermodynamic and kinetic differences of its substituents.

Chemoselective Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the Pd(0) species into the aryl halide bond is typically the rate-determining step. The C6-Br bond undergoes oxidative addition significantly faster than the C2-Cl bond[1]. This differential reactivity allows for the selective functionalization of the C6 position using standard phosphine ligands (e.g., dppf, PPh₃). Once the C6 position is elaborated, the C2-Cl bond can be subsequently activated for a second cross-coupling using electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos)[1].

Benzylic Functionalization and Cross-Electrophile Coupling

The benzylic alcohol can participate in dynamic kinetic cross-electrophile arylation. Recent advances in nickel catalysis have demonstrated that benzyl alcohols can be directly coupled with aryl halides, bypassing the need for pre-activation to a halide or pseudohalide[2]. This orthogonal reactivity ensures that the benzylic position can be functionalized independently of the halogenated sites, adhering to the modern principles of cross-electrophile coupling[3].

Pathway A Core Scaffold (6-Bromo-2-chloro- 3-ethoxyphenyl)methanol B Path A Chemoselective Pd-Coupling (C6-Br) A->B Pd(dppf)Cl2 Fast Ox. Addition C Path B Benzylic Activation (C1-OH to C1-X) B->C SOCl2 or MnO2 Nucleophilic Prep D Path C Late-Stage Pd-Coupling (C2-Cl) C->D Pd-XPhos Slow Ox. Addition E Final Complex Pharmacophore D->E Assembly

Orthogonal reactivity pathway of the core scaffold demonstrating sequential functionalization.

Quantitative Data: Reactivity Metrics

To successfully leverage this building block, researchers must understand the thermodynamic parameters that dictate its orthogonal reactivity.

Functional HandleBond Dissociation Energy (kcal/mol)Relative Oxidative Addition RateOptimal Catalyst/Reagent SystemPrimary Synthetic Utility
C6-Bromide ~81Fast (10³ relative to Cl)Pd(dppf)Cl₂, Pd(PPh₃)₄Early-stage Suzuki/Buchwald coupling
C2-Chloride ~96Slow (Requires electron-rich ligands)Pd₂(dba)₃ / XPhos or RuPhosLate-stage cross-coupling
C1-Benzylic OH N/A (C-O bond)N/A (Requires activation)SOCl₂, MnO₂, or Ni-catalysisNucleophilic substitution / Reductive coupling
C3-Ethoxy N/AInert under standard conditionsN/ASteric shielding, Lipophilicity (LogP) modulation

Pharmacophore Utility in Drug Design

In medicinal chemistry, the 2-chloro-3-ethoxyphenyl moiety is frequently employed to modulate the physicochemical properties of a drug candidate. The chlorine atom provides metabolic stability by blocking cytochrome P450-mediated oxidation at the ortho position. Concurrently, the ethoxy group enhances lipophilicity and occupies specific steric pockets. This exact substitution pattern is a critical structural motif in the development of urea-based LPA1 (Lysophosphatidic acid receptor 1) antagonists, which are investigated for the treatment of fibrotic diseases and cancers[4].

Experimental Protocols: Self-Validating Workflow

The following protocol details the chemoselective Suzuki-Miyaura coupling at C6, followed by benzylic activation. As an engineered self-validating system, it relies on strict In-Process Controls (IPCs) to ensure causality and reaction integrity.

Protocol: Chemoselective Coupling and Benzylic Activation

Step 1: Reaction Setup (Anaerobic Conditions)

  • Action: Charge a flame-dried Schlenk flask with (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (1.0 eq), aryl boronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Causality: K₂CO₃ acts as a mild base to activate the boronic acid via the formation of a boronate complex, facilitating transmetalation. Pd(dppf)Cl₂ is selected because its bite angle and electronic properties favor rapid oxidative addition into the weaker C-Br bond, preventing off-target insertion into the C-Cl bond.

Step 2: Solvent Addition and Degassing

  • Action: Add degassed 1,4-dioxane/H₂O (4:1 v/v). Purge the system with N₂ for 15 minutes.

  • Causality: Water is essential to dissolve the inorganic base and accelerate transmetalation, while rigorous degassing prevents the oxidation of the Pd(0) active catalyst species.

Step 3: Heating and IPC 1 (Self-Validation)

  • Action: Heat the mixture to 80°C.

  • IPC (In-Process Control): After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

  • Validation Gate: The reaction is validated to proceed only when the starting material mass ([M+H]⁺ 265) is completely depleted and the target biaryl mass is dominant. If starting material persists, add 0.02 eq of catalyst and continue heating.

Step 4: Workup and Benzylic Activation

  • Action: Cool to room temperature, extract with EtOAc, and concentrate. Dissolve the crude biaryl intermediate in anhydrous DCM. Add SOCl₂ (1.5 eq) dropwise at 0°C.

  • Causality: SOCl₂ converts the benzylic alcohol into a benzylic chloride, creating a superior leaving group for subsequent nucleophilic substitution (e.g., amination).

Step 5: Final IPC and Isolation

  • IPC: Monitor by TLC (Hexanes:EtOAc 8:2). The benzylic alcohol will appear as a polar spot (lower Rf), while the newly formed benzylic chloride will be significantly less polar (higher Rf).

  • Validation Gate: Proceed to quench with saturated NaHCO₃ and purify via flash chromatography only when the lower Rf spot is entirely consumed.

Workflow S1 Step 1: Reagent Prep (Anaerobic Conditions) S2 Step 2: Suzuki Coupling Targeting C6-Br S1->S2 IPC1 IPC 1: LC-MS Validation [M+H]+ 265 Depletion S2->IPC1 IPC1->S2 Fail (Add Catalyst) S3 Step 3: Benzylic Activation (SOCl2 in DCM) IPC1->S3 Pass (100% Conversion) IPC2 IPC 2: TLC Validation Rf Shift Confirmation S3->IPC2 IPC2->S3 Fail (Add Reagent) S4 Step 4: Final Isolation (Chromatography) IPC2->S4 Pass (Clear Rf Shift)

Self-validating experimental workflow for chemoselective coupling and benzylic activation.

References

  • Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes. Organic Letters (ACS Publications).1

  • Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis. Journal of the American Chemical Society.2

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews (ACS Publications).3

  • AU2020323429A1 - Urea compound for antagonizing LPA1 receptor. Google Patents.4

Sources

Foundational

The Strategic Role of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the shift away from linear syntheses toward convergent, modular library generation has elevated the importance of highly functionalized building blocks. (6-Bromo-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the shift away from linear syntheses toward convergent, modular library generation has elevated the importance of highly functionalized building blocks. (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (CAS 2386676-58-8) represents a paradigm of rational molecular design. Featuring four distinct functional handles—a benzylic alcohol, an orthogonal halogen pair (bromo and chloro), and an ethoxy ether—this compound serves as a versatile hub for synthesizing complex active pharmaceutical ingredients (APIs), particularly in the development of targeted therapies and kinase inhibitors.

This whitepaper provides an in-depth technical guide on the structural causality, physicochemical properties, and validated experimental workflows associated with this critical intermediate.

Historical Context & Structural Rationale

Historically, multi-substituted benzene rings were synthesized via sequential electrophilic aromatic substitutions, a process plagued by poor regioselectivity and low overall yields. The modern approach relies on pre-fabricated, highly decorated cores[1]. The specific substitution pattern of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol was engineered to solve several late-stage functionalization bottlenecks:

  • The C1-Benzylic Alcohol: Serves as a primary synthetic vector. It can be oxidized to an aldehyde for reductive aminations, converted to a benzyl halide for nucleophilic substitutions, or etherified.

  • The C2-Chloro Substituent: Provides critical steric shielding (the "ortho-effect"). In drug design, this bulky halogen forces the adjacent benzylic group out of the aromatic plane, a conformational lock often required for optimal binding affinity in hydrophobic protein pockets. Furthermore, it is electronically deactivating, stabilizing the ring against unwanted electrophilic attacks.

  • The C3-Ethoxy Group: Modulates lipophilicity (LogP). Compared to its earlier 3-methoxy analog (CAS 817166-50-0)[2], the ethoxy group increases lipophilicity, enhancing cellular permeability, and often provides superior resistance to metabolic O-dealkylation by cytochrome P450 enzymes.

  • The C6-Bromo Substituent: Acts as the primary site for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). Its orthogonal reactivity compared to the C2-chloro group allows for highly chemoselective transformations.

Synthetic Divergence

The true value of this molecule lies in its ability to be selectively functionalized at different vectors without requiring exhaustive protection/deprotection sequences.

Divergence Center (6-Bromo-2-chloro-3-ethoxyphenyl)methanol Oxidation Oxidation (DMP) Aldehyde Center->Oxidation Chemoselective C1-OH Coupling Suzuki Coupling C6-Aryl Derivative Center->Coupling Orthogonal C6-Br Halogenation Halogenation (PBr3) Benzyl Bromide Center->Halogenation SN2 C1-OH Etherification Etherification Benzyl Ether Center->Etherification Williamson C1-OH

Fig 1: Synthetic divergence pathways for (6-Bromo-2-chloro-3-ethoxyphenyl)methanol.

Quantitative Data: Properties & Reactivity

To facilitate experimental design, the physicochemical properties and validated reactivity profiles are summarized below. The compound is commercially available at purities exceeding 95%[3], making it suitable for high-throughput screening libraries[4].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name (6-Bromo-2-chloro-3-ethoxyphenyl)methanol
CAS Number 2386676-58-8
Molecular Formula C9H10BrClO2
Molecular Weight 265.53 g/mol
Commercial Purity ≥95%
SMILES CCOc1ccc(c(c1Cl)CO)Br
Table 2: Reactivity Profile Data
Reaction TypeTarget VectorReagents / ConditionsExpected YieldChemoselectivity Notes
Oxidation C1-OH → AldehydeDMP, DCM, 0 °C to RT>90%Avoids over-oxidation to carboxylic acid.
Cross-Coupling C6-Br → C6-ArylAr-B(OH)2, Pd(dppf)Cl2, 80 °C75–85%C2-Chloro remains entirely intact.
Halogenation C1-OH → Benzyl-BrPBr3, DCM, 0 °C80–90%Highly selective for the primary alcohol.

Mechanistic Workflows & Experimental Protocols

As a Senior Application Scientist, ensuring that protocols are self-validating and mechanistically sound is paramount. The following workflows detail the causality behind reagent selection and provide in-process controls for real-time validation.

Protocol 1: Chemoselective Oxidation to 6-Bromo-2-chloro-3-ethoxybenzaldehyde

Objective: Convert the benzylic alcohol to an aldehyde without over-oxidizing to the carboxylic acid or cleaving the ethoxy ether. Causality & Reagent Selection: Dess-Martin Periodinane (DMP) is chosen over harsher oxidants like Jones reagent. The mild, non-acidic nature of DMP prevents the cleavage of the potentially labile C3-ethoxy group and avoids halogen displacement.

Step-by-Step Methodology:

  • Preparation: Dissolve (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (1.0 eq, 2.65 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add DMP (1.1 eq, 4.66 g, 11 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (lower Rf​ due to the hydroxyl group) should completely disappear, replaced by a distinct, higher Rf​ spot corresponding to the aldehyde.

  • Quenching: Add 50 mL of a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir vigorously for 30 minutes until the organic layer is clear. Causality: Na2​S2​O3​ reduces unreacted hypervalent iodine species, while NaHCO3​ neutralizes the acetic acid byproduct, preventing unwanted side reactions.

  • Isolation: Extract with DCM (3 x 30 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Orthogonal Suzuki-Miyaura Cross-Coupling at C6

Objective: Selectively couple an aryl boronic acid at the C6-bromo position while leaving the C2-chloro position unreacted for potential downstream functionalization. Causality & Reagent Selection: The choice of Pd(dppf)Cl2​ is critical. The bond dissociation energy of C-Cl is significantly higher than that of C-Br. The bulky, bidentate dppf ligand facilitates rapid oxidative addition into the C-Br bond and accelerates reductive elimination, preventing the catalyst from resting long enough to insert into the more challenging C-Cl bond.

Suzuki Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br TransMet Transmetalation OxAdd->TransMet + Ar'-B(OH)2 - Base-HX RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 + Ar-Ar'

Fig 2: Catalytic cycle of orthogonal Suzuki-Miyaura cross-coupling at the C6-bromo position.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (1.0 eq, 265 mg, 1.0 mmol), the desired aryl boronic acid (1.2 eq, 1.2 mmol), and K2​CO3​ (3.0 eq, 414 mg, 3.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL). Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming the reactive, electron-rich boronate complex.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq, 36 mg, 0.05 mmol) under a positive stream of argon.

  • Heating: Heat the reaction mixture to 80 °C for 12 hours.

  • Self-Validation (In-Process Control): Analyze via LC-MS. Successful coupling is definitively indicated by the disappearance of the starting material's 1:1 isotopic bromine doublet (M / M+2) and the emergence of the product mass featuring only the 3:1 (M / M+2) chlorine isotope pattern.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO4​ , and purify via flash column chromatography.

References

Sources

Exploratory

Orthogonal Functionalization of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol: A Strategic Guide for Advanced Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Chemoselectivity, Orthogonal Cross-Coupling, and Benzylic Functionalization Executive Summary In the design of complex active ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Chemoselectivity, Orthogonal Cross-Coupling, and Benzylic Functionalization

Executive Summary

In the design of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, highly substituted benzene rings serve as critical structural motifs. (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (CAS: 2386676-58-8) is a commercially available, tetrasubstituted building block that offers exceptional utility. Its value lies in the precise arrangement of four distinct functional handles: a benzylic alcohol, an aryl bromide, an aryl chloride, and an ethoxy ether.

As a Senior Application Scientist, I have structured this whitepaper to guide you through the thermodynamic principles and practical workflows required to exploit this molecule. By mastering the orthogonal reactivity of its halogen handles, chemists can execute sequential, site-specific functionalizations without the need for tedious protecting-group manipulations.

Structural Anatomy & Reactivity Profile

To utilize (6-Bromo-2-chloro-3-ethoxyphenyl)methanol effectively, one must understand the electronic and steric interplay of its substituents 1:

  • C6-Bromine (Primary Electrophile): The C-Br bond has a bond dissociation energy (BDE) of approximately 81 kcal/mol. This relatively weak bond makes it the kinetically favored site for oxidative addition by low-valent transition metals (e.g., Pd(0)).

  • C2-Chlorine (Secondary Electrophile): With a higher BDE of ~96 kcal/mol, the C-Cl bond is significantly more inert under standard cross-coupling conditions [[2]](). Furthermore, the adjacent ethoxy group provides steric shielding, further suppressing premature C2 activation.

  • C1-Hydroxymethyl (Nucleophilic/Redox Handle): The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., mesylate, halide) for nucleophilic displacement.

  • C3-Ethoxy (Electronic Modulator): This electron-donating group (EDG) enriches the pi-system via resonance. While EDGs generally slow down oxidative addition in Pd-catalysis, the inherent reactivity gap between Br and Cl ensures that chemoselectivity is maintained.

The Principle of Orthogonal Cross-Coupling

The selective functionalization of a C-Br bond in the presence of a C-Cl bond is a cornerstone of modern synthetic strategy 2. By carefully selecting the catalyst ligand and base, chemists can force the catalytic cycle to operate exclusively at the C6 position, leaving the C2-Cl intact for downstream late-stage functionalization [[3]]().

Strategic Workflows & Visualizations

The most efficient way to build complexity from this scaffold is a three-stage orthogonal workflow: (1) C-Br Coupling (2) Benzylic Oxidation (3) C-Cl Coupling .

Workflow SM (6-Bromo-2-chloro- 3-ethoxyphenyl)methanol Step1 1. Suzuki Coupling (C-Br Selectivity) SM->Step1 Int1 C6-Aryl Intermediate Step1->Int1 Step2 2. Oxidation (CH2OH -> CHO) Int1->Step2 Int2 C1-Aldehyde Intermediate Step2->Int2 Step3 3. Cross-Coupling (C-Cl Activation) Int2->Step3 Product Fully Functionalized Core Step3->Product

Caption: Orthogonal functionalization workflow exploiting distinct reactive handles.

Mechanism of Chemoselectivity

During the first step, the palladium catalyst must differentiate between the halogens. Standard phosphine ligands (like PPh3 or dppf) form a Pd(0) species that is sufficiently electron-rich to insert into the C-Br bond, but lacks the extreme electron density required to break the stronger C-Cl bond at moderate temperatures.

CatCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Selective for C-Br) Pd0->OxAdd Aryl Bromide PdII_1 Ar-Pd(II)(Br)L_n (C2-Cl remains intact) OxAdd->PdII_1 TransMet Transmetalation (Ar'-B(OH)2 + Base) PdII_1->TransMet PdII_2 Ar-Pd(II)(Ar')L_n TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product C6-Arylated Product RedElim->Product

Caption: Catalytic cycle for chemoselective Suzuki-Miyaura coupling at the C-Br bond.

Quantitative Data: Catalyst Selection for Chemoselectivity

Selecting the correct catalytic system is the difference between a clean, high-yielding reaction and an intractable mixture of mono- and di-arylated products. The table below summarizes the empirical causality behind ligand and base selection for the C6-Br activation phase 2.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (C6-Aryl)Selectivity (C-Br : C-Cl)Rationale / Causality
Pd(dppf)Cl₂ (5 mol%)dppfK₃PO₄Toluene/H₂O9088%>98:2 Bidentate ligand prevents over-coordination; ideal for precise mono-arylation.
Pd(PPh₃)₄ (5 mol%)PPh₃Na₂CO₃1,4-Dioxane/H₂O8085%>95:5 Mild base and classic ligand provide excellent thermodynamic control.
Pd(OAc)₂ (5 mol%)SPhosK₂CO₃DMF10078%90:10Higher temperatures begin to erode selectivity; minor C2-Cl activation observed.
Pd₂(dba)₃ (2 mol%)XPhosKOtBuTHF6545%60:40 (Poor)Caution: Highly electron-rich ligands with strong bases prematurely activate the C-Cl bond.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include specific in-process controls (IPCs) to ensure causality and reproducibility in the lab.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C6

Objective: Selectively arylate the C6 position while preserving the C2-Cl bond and the C1-OH group.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.1 equiv, 1.1 mmol).

    • Causality: Limiting the boronic acid to 1.1 equivalents prevents thermodynamic driving forces from pushing toward the di-arylated byproduct.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Solvent System: Add a degassed mixture of Toluene/H₂O (4:1 v/v, 10 mL).

    • Causality: The biphasic system ensures the inorganic base is dissolved in the aqueous layer while the organic substrates and catalyst remain in the toluene layer, facilitating smooth transmetalation at the interface.

  • Reaction: Purge the flask with Argon for 5 minutes. Heat the mixture to 90 °C under vigorous stirring for 4–6 hours.

  • Validation (IPC): Monitor the reaction via LC-MS. The reaction is complete when the starting material mass ( [M+H]+ ~265 m/z) is fully consumed, replaced by the mono-arylated product mass. The absence of a di-arylated mass peak validates the chemoselectivity.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Mild Benzylic Oxidation to Aldehyde

Objective: Convert the C1-hydroxymethyl group to an aldehyde to create an electrophilic handle for downstream synthesis (e.g., reductive amination).

  • Preparation: Dissolve the C6-arylated intermediate from Protocol A (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an Argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Oxidation: Portion-wise, add Dess-Martin Periodinane (DMP) (1.2 equiv, 1.2 mmol).

    • Causality: DMP is chosen over harsher oxidants (like KMnO₄ or Jones reagent) because it operates under mild, neutral conditions, preventing over-oxidation to the carboxylic acid and avoiding any cleavage of the C3-ethoxy ether.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Validation (IPC): Monitor via TLC (UV active). The product spot will run higher (less polar) than the starting alcohol.

  • Workup: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1). Stir vigorously for 15 minutes until the organic layer is clear. Extract with DCM, dry over MgSO₄, and concentrate.

Conclusion & Future Perspectives

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol is a masterclass in synthetic design. By understanding the inherent bond dissociation energies and leveraging modern palladium catalysis, researchers can treat this single molecule as a programmable scaffold. The workflows detailed above ensure that the C-Br, C-OH, and C-Cl handles are activated in a strictly controlled sequence, dramatically accelerating the discovery phase for novel therapeutics and functional materials.

References

  • Sigma-Aldrich. "(6-bromo-2-chloro-3-ethoxyphenyl)methanol Product Page (CAS: 2386676-58-8)". Sigma-Aldrich Catalog.
  • BenchChem. "A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates". BenchChem Technical Guides.
  • National Institutes of Health (PMC). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings". NIH PubMed Central.
  • Appchem. "Benzenemethanol, 6-bromo-2-chloro-3-methoxy- / ethoxy- derivatives". Appchem Products.

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol in the Synthesis of Advanced Biaryl and Heterocyclic Scaffolds

Executive Summary Highly substituted benzenes are privileged motifs in modern drug discovery, frequently serving as core scaffolds in kinase inhibitors, allosteric modulators, and protein-protein interaction inhibitors[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Highly substituted benzenes are privileged motifs in modern drug discovery, frequently serving as core scaffolds in kinase inhibitors, allosteric modulators, and protein-protein interaction inhibitors[1]. The compound (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (CAS: 2386676-58-8) represents a highly functionalized, tetra-substituted building block that offers exceptional orthogonal reactivity. This application note details the structural causality, mechanistic pathways, and self-validating experimental protocols required to leverage this compound for the synthesis of novel, complex therapeutics.

Structural Analysis & Reactivity Profiling

The synthetic utility of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol lies in its precise electronic and steric topology. Understanding these intrinsic properties is critical for rational molecular editing:

  • Orthogonal Halogen Reactivity (C6-Br vs. C2-Cl): The bond dissociation energy (BDE) of the C–Br bond (~81 kcal/mol) is significantly lower than that of the C–Cl bond (~96 kcal/mol). This thermodynamic differential enables site-selective palladium-catalyzed cross-coupling at the C6 position, leaving the C2-Cl bond intact for late-stage functionalization[2].

  • Sterically Hindered Benzyl Alcohol (C1): Flanked by a bulky ortho-bromo group and an ortho-chloro group, the hydroxymethyl moiety resides in a sterically congested environment. This requires highly chemoselective oxidation methods, as traditional oxidants may suffer from sluggish kinetics or induce unwanted side reactions[3].

  • Electronic Modulation (C3-Ethoxy): The ethoxy group acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the aromatic ring. This accelerates oxidative addition at the para-position (C6-Br) during cross-coupling while providing a steric shield to the adjacent C2-Cl bond.

Divergence A (6-Bromo-2-chloro-3-ethoxyphenyl)methanol B Aldehyde Derivative (Oxidation) A->B DMP, CH2Cl2 C Biaryl Scaffold (Suzuki Coupling) A->C Ar-B(OH)2, Pd(dppf)Cl2 D Benzyl Halide (Substitution) A->D SOCl2, DMF

Fig 1: Synthetic divergence of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol.

Key Synthetic Workflows & Causality

Workflow 1: Chemoselective Benzylic Oxidation

Oxidizing sterically hindered benzyl alcohols without over-oxidation to the carboxylic acid requires mild, single-electron or hypervalent iodine mechanisms. Dess-Martin Periodinane (DMP) is the reagent of choice. Unlike Jones reagent, DMP operates under mild, near-neutral conditions, preventing the cleavage of the ethoxy ether and avoiding over-oxidation[4].

Workflow 2: Site-Selective Suzuki-Miyaura Coupling

To achieve high C6-selectivity over C2, the choice of the palladium ligand is critical. Bulky, bidentate phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or specialized dialkylbiaryl phosphines (e.g., sSPhos) restrict the catalyst from inserting into the stronger, more sterically shielded C–Cl bond[5].

Catalysis Pd Pd(0) Catalyst OA Oxidative Addition (Selective C-Br Cleavage) Pd->OA Ar-Br-Cl TM Transmetalation (Ar-B(OH)2 + Base) OA->TM Base RE Reductive Elimination (Biaryl Formation) TM->RE Ar'-B(OH)2 RE->Pd Product Release

Fig 2: Site-selective Pd-catalyzed Suzuki-Miyaura catalytic cycle at C-Br.

Quantitative Optimization Data

The following table summarizes the optimization of the Suzuki-Miyaura coupling, demonstrating the causality between ligand steric bulk and C6:C2 site-selectivity.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Selectivity (C6:C2)
1Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O904585:15
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9078>95:5
3Pd₂(dba)₃ / sSPhosK₃PO₄Toluene/H₂O10092>99:1
4Pd(OAc)₂ / XPhosCs₂CO₃THF/H₂O806590:10

Data Interpretation: Entry 3 utilizes sSPhos, which provides superior electrostatic and steric control, entirely suppressing the unwanted C2-Cl oxidative addition[5].

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 6-Bromo-2-chloro-3-ethoxybenzaldehyde

Objective: Chemoselective oxidation of the sterically hindered benzylic alcohol.

Step-by-Step Methodology:

  • Preparation: Dissolve (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (1.0 eq, 2.65 g, 10 mmol) in anhydrous CH₂Cl₂ (50 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Add Dess-Martin Periodinane (DMP) (1.2 eq, 5.09 g, 12 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching: Quench the reaction by adding 50 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear.

  • Extraction & Purification: Extract with CH₂Cl₂ (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (10% EtOAc in Hexanes).

Self-Validation System:

  • TLC Analysis: The product will be highly UV active. Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP); the appearance of a bright yellow/orange spot confirms the presence of the aldehyde.

  • ¹H NMR (CDCl₃): Validation is confirmed by the disappearance of the benzylic -CH₂- doublet (~4.8 ppm) and the appearance of a sharp aldehyde singlet at ~10.3 ppm.

Protocol B: Site-Selective Suzuki-Miyaura Cross-Coupling at C6

Objective: Selective arylation of the C-Br bond while preserving the C-Cl bond.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (1.0 eq, 1.0 mmol), the desired Arylboronic Acid (1.1 eq, 1.1 mmol), and K₃PO₄ (2.5 eq, 2.5 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 eq, 2 mol%) and sSPhos (0.04 eq, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed Toluene/H₂O (10 mL, 4:1 v/v).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Self-Validation System:

  • LC-MS Analysis (Critical): The starting material possesses a distinct Bromine/Chlorine isotopic cluster (M, M+2, M+4 at roughly a 100:130:30 ratio). The successful cross-coupled product will lose the Bromine isotope pattern but retain the Chlorine pattern (M, M+2 at a 3:1 ratio). This isotopic shift provides absolute, self-validating proof that the C-Br bond was selectively displaced while the C-Cl bond remains intact.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications Source: American Chemical Society (ACS) URL:[Link]

  • Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems Source: PubMed Central (PMC) - NIH URL:[Link]

  • Synthesis of polysubstituted arenes through organocatalytic benzannulation Source: PubMed Central (PMC) - NIH URL:[Link]

  • Catalyst-Controlled Regiodivergent Oxidation of Unsymmetrical Diols Source: PubMed Central (PMC) - NIH URL:[Link]

  • Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Application

Advanced Protocol: Chemoselective Suzuki-Miyaura Coupling of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol

Executive Summary & Strategic Design (6-Bromo-2-chloro-3-ethoxyphenyl)methanol is a densely functionalized, tetra-substituted arene that serves as a high-value building block in pharmaceutical development (e.g., C-aryl g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Design

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol is a densely functionalized, tetra-substituted arene that serves as a high-value building block in pharmaceutical development (e.g., C-aryl glycoside synthesis). Executing a Suzuki-Miyaura cross-coupling on this substrate presents three distinct challenges:

  • Chemoselectivity : Differentiating the reactive C-Br bond from the C-Cl bond.

  • Steric Hindrance : Overcoming the massive steric bulk imposed by the ortho-hydroxymethyl and ortho-chloro groups.

  • Functional Group Tolerance : Preventing the oxidation or alkoxide-driven side reactions of the unprotected benzylic alcohol.

This protocol leverages thermodynamic principles and precise ligand architecture to achieve >99:1 chemoselectivity for the C-Br bond without requiring transient protection of the primary alcohol.

Mechanistic Rationale: Causality Behind Experimental Choices

Chemoselectivity (C-Br vs. C-Cl)

The oxidative addition of Pd(0) into a carbon-halogen bond is highly sensitive to the bond dissociation energy (BDE). The C-Br bond (~68 kcal/mol) undergoes oxidative addition significantly faster than the C-Cl bond (~81 kcal/mol)[1]. By maintaining a moderate reaction temperature (80 °C) and avoiding highly electron-rich, bulky alkyl phosphines (like P(t−Bu)3​ , which can inadvertently activate C-Cl bonds), the catalyst is thermodynamically restricted to reacting exclusively at the C-Br site.

Steric Bulk and Ligand Selection

The target C-Br bond is flanked by a hydroxymethyl group, creating a highly congested transition state during the rate-limiting reductive elimination step. We utilize the bidentate ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) . The wide bite angle of dppf (~99°) mechanically compresses the C-Pd-C angle in the diorganopalladium(II) intermediate, thermodynamically forcing the two aryl groups together and drastically accelerating reductive elimination.

Unprotected Alcohol Tolerance

Protecting groups add synthetic steps and reduce overall atom economy. The free primary alcohol is well-tolerated under Suzuki conditions provided a mild, inorganic base (e.g., K2​CO3​ ) is used. Strong bases (like KOtBu ) would deprotonate the alcohol, potentially leading to catalyst poisoning or unwanted etherification.

Reaction Optimization Data

The following table summarizes the causal relationship between reaction parameters and chemoselective yield, validating the chosen protocol.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Yield (%)Chemoselectivity (C-Br vs C-Cl)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O (4:1)9062>95:5
2 Pd(dppf)Cl2​⋅CH2​Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O (4:1) 80 94 >99:1
3 Pd(OAc)2​ / SPhos K3​PO4​ Toluene/ H2​O (4:1)1008188:12 (C-Cl activation observed)
4 Pd(dppf)Cl2​⋅CH2​Cl2​ Cs2​CO3​ DMF/ H2​O (4:1)8076>99:1 (Protodeboronation noted)

Catalytic Workflow Visualization

G Substrate (6-Bromo-2-chloro-3-ethoxyphenyl)methanol [Substrate] OA Oxidative Addition Selective for C-Br (68 kcal/mol) Substrate->OA + Pd(0) Pd0 Pd(0) / dppf [Active Catalyst] Pd0->OA TM Transmetalation Ar-B(OH)2 + K2CO3 OA->TM Pd(II) Aryl Halide Complex RE Reductive Elimination Accelerated by dppf bite angle TM->RE Diaryl Pd(II) Complex RE->Pd0 Catalyst Regeneration Product Coupled Biaryl Product [C-Cl Bond Intact] RE->Product C-C Bond Formation

Caption: Catalytic cycle of the chemoselective Suzuki-Miyaura coupling highlighting Br vs Cl selectivity.

Detailed Experimental Protocol

Scale: 10.0 mmol (Readily scalable to multi-gram quantities)

Reagents & Equipment
  • (6-Bromo-2-chloro-3-ethoxyphenyl)methanol : 2.66 g (10.0 mmol, 1.0 eq)

  • Arylboronic Acid (e.g., Phenylboronic acid): 1.46 g (12.0 mmol, 1.2 eq)

  • Potassium Carbonate ( K2​CO3​ ) : 2.76 g (20.0 mmol, 2.0 eq)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ : 408 mg (0.50 mmol, 5 mol%)

  • Solvents : 1,4-Dioxane (40 mL) / Deionized H2​O (10 mL)

  • Equipment : 100 mL Schlenk flask, reflux condenser, magnetic stir bar, Argon line.

Step-by-Step Execution
  • Reagent Charging : To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add (6-Bromo-2-chloro-3-ethoxyphenyl)methanol, the arylboronic acid, and K2​CO3​ .

  • Solvent Addition & Degassing : Add 1,4-Dioxane (40 mL) and H2​O (10 mL). Sparge the biphasic mixture vigorously with Argon for 15 minutes.

    • Field Insight: Oxygen must be rigorously excluded. O2​ promotes the homocoupling of the boronic acid (yielding biaryls) and rapidly oxidizes the active Pd(0) species, stalling the reaction.

  • Catalyst Introduction : Briefly open the flask under a positive stream of Argon and add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst. Seal the flask.

  • Reaction Phase : Immerse the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800–1000 rpm) for 4 to 6 hours.

    • Field Insight: Vigorous stirring is mandatory. The reaction occurs at the interface of the organic (Dioxane) and aqueous ( H2​O ) layers where transmetalation takes place. The mixture will transition from an orange suspension to a dark brown/black mixture as the catalytic cycle turns over.

  • Reaction Termination : Remove the flask from the oil bath and allow it to cool to ambient temperature.

Workup & Isolation
  • Dilute the reaction mixture with Ethyl Acetate (50 mL) and H2​O (30 mL).

  • Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure biaryl product.

Self-Validating Analytical Cues

To ensure the protocol is functioning as a self-validating system, rely on the following analytical markers:

  • TLC Monitoring : The starting material is UV-active. The product will typically exhibit a lower Rf​ value due to the extended pi-system and increased polarity of the biaryl framework. Use a KMnO4​ stain; the benzylic alcohol will rapidly reduce the stain (turning it yellow/brown), confirming the functional group survived the basic conditions.

  • LC-MS Isotopic Profiling (Critical) : The starting material contains both Br and Cl, resulting in a complex, multi-peak isotopic pattern. The successfully coupled product will contain only one Chlorine atom . You must observe the distinct 3:1 ratio of the [M]+ and [M+2]+ peaks in the mass spectrum.

    • Failure Mode: If a 1:1 pattern is observed, the Cl reacted instead of the Br (loss of chemoselectivity). If no isotopic pattern is observed, double-coupling occurred.

References

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines Source: ACS Publications (ACS Omega) URL:[Link][1]

  • Chemoselective Suzuki Coupling of Diborylmethane for Facile Synthesis of Benzylboronates Source: Organic Letters URL:[Link]

Sources

Method

Application Notes and Protocols for (6-Bromo-2-chloro-3-ethoxyphenyl)methanol in Medicinal Chemistry

Introduction: The Strategic Value of Polysubstituted Phenyl Scaffolds In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Polysubstituted Phenyl Scaffolds

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, polysubstituted aromatic rings represent a class of "privileged structures." These frameworks are capable of interacting with a wide array of biological targets with high affinity and specificity. The compound (6-Bromo-2-chloro-3-ethoxyphenyl)methanol is a prime example of such a scaffold, offering a unique combination of steric and electronic properties that can be exploited for the synthesis of potent and selective modulators of various enzymes and receptors.

The strategic placement of bromo, chloro, and ethoxy groups on the phenyl ring, coupled with the reactive benzylic alcohol, provides multiple avenues for synthetic elaboration. The halogens can serve as handles for cross-coupling reactions, while the ethoxy group can engage in crucial hydrogen bonding or hydrophobic interactions within a target's binding pocket. The primary alcohol functionality is a versatile precursor for a variety of functional groups, including aldehydes, carboxylic acids, and ethers, enabling the construction of diverse chemical libraries.

This guide provides an in-depth exploration of the potential applications of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol in medicinal chemistry, with a focus on its utility in the synthesis of novel phosphodiesterase 10A (PDE10A) inhibitors, adenosine A2A receptor antagonists, and as a scaffold for the discovery of new anticancer and antimicrobial agents. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for leveraging this promising building block in their own research endeavors.

PART 1: Synthesis of the Core Scaffold - (6-Bromo-2-chloro-3-ethoxyphenyl)methanol

While commercially available, understanding the synthesis of the title compound provides valuable insights into its chemistry and potential impurities. A plausible synthetic route starting from a readily available precursor is outlined below.

Proposed Synthesis of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol

A 2-Chloro-3-ethoxyphenol B 6-Bromo-2-chloro-3-ethoxyphenol A->B Br₂, AcOH C 2-Bromo-6-chloro-5-ethoxybenzaldehyde B->C Reimer-Tiemann (CHCl₃, NaOH) D (6-Bromo-2-chloro-3-ethoxyphenyl)methanol C->D NaBH₄, MeOH A (6-Bromo-2-chloro-3-ethoxyphenyl)methanol B 1-Bromo-4-(bromomethyl)-2-chloro-5-ethoxybenzene A->B PBr₃ C 2-(4-Bromo-2-chloro-5-ethoxyphenyl)acetonitrile B->C NaCN, DMSO D Novel PDE10A Inhibitor C->D Coupling with Heterocyclic Core E Heterocyclic Core E->D A (6-Bromo-2-chloro-3-ethoxyphenyl)methanol B 6-Bromo-2-chloro-3-ethoxybenzaldehyde A->B PCC or DMP C Istradefylline Analog B->C Wittig or Horner-Wadsworth-Emmons Reaction D Xanthine Derivative D->C A (6-Bromo-2-chloro-3-ethoxyphenyl)methanol B Library of Derivatives (e.g., Ethers, Esters, Amines) A->B Parallel Synthesis C Primary Screening B->C D Anticancer Assays (e.g., MTT, Apoptosis) C->D E Antimicrobial Assays (e.g., MIC, MBC) C->E F Hit Identification D->F E->F G Lead Optimization F->G

Application

Experimental procedure for the oxidation of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol

Document ID: AN-8842-OX Target Audience: Researchers, Scientists, and Process Chemists in Drug Development Objective: To provide a self-validating, scalable, and chemoselective protocol for the oxidation of the stericall...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-8842-OX Target Audience: Researchers, Scientists, and Process Chemists in Drug Development Objective: To provide a self-validating, scalable, and chemoselective protocol for the oxidation of the sterically hindered primary alcohol (6-Bromo-2-chloro-3-ethoxyphenyl)methanol to its corresponding aldehyde.

Executive Summary & Mechanistic Rationale

The target substrate, (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (CAS: 2386676-58-8)[1], is a highly functionalized halogenated benzyl alcohol frequently utilized as an intermediate in active pharmaceutical ingredient (API) synthesis. The objective of this workflow is the selective oxidation of the primary carbinol to yield 6-bromo-2-chloro-3-ethoxybenzaldehyde (CAS: 704898-46-4)[2], strictly avoiding over-oxidation to the carboxylic acid derivative.

Field-Proven Insight (Steric Congestion): The hydroxymethyl group in this molecule is flanked by a chlorine atom at the C2 position and a bromine atom at the C6 position. This di-ortho substitution creates severe steric shielding around the benzylic carbon. Furthermore, the electron-withdrawing halogens exert a strong inductive (-I) effect, slightly deactivating the benzylic protons toward removal. Consequently, standard oxidants may exhibit sluggish kinetics. To overcome this, we detail two highly efficient methodologies: a bench-scale Dess-Martin Periodinane (DMP) oxidation and a scalable Anelli (TEMPO/NaOCl) oxidation .

Experimental Design & Causality

Why Dess-Martin Periodinane (Protocol A)?

For milligram to low-gram bench-scale synthesis, DMP is the premier choice[3]. The hypervalent iodine(V) center is highly electrophilic and less sterically demanding during the initial ligand exchange step compared to bulky metal complexes. DMP facilitates a rapid, mild oxidation at room temperature, completely avoiding toxic chromium reagents and eliminating the risk of over-oxidation to the carboxylic acid.

Why Anelli Oxidation (Protocol B)?

For scale-up (10g to multi-kilogram), DMP becomes cost-prohibitive and poses shock-sensitivity risks at scale. The Anelli oxidation utilizes the stable radical TEMPO as a catalytic primary oxidant and inexpensive NaOCl (bleach) as the stoichiometric terminal oxidant[4].

  • Chemoselectivity: The active intermediate, an oxoammonium cation, is exceptionally selective for primary alcohols[5].

  • pH Causality: The reaction is buffered strictly at pH 8.6. If the pH drops below 8, NaOCl shifts toward Cl2​ gas, which will electrophilically chlorinate the electron-rich ethoxy-substituted aromatic ring. If the pH exceeds 9.5, the oxidation potential of hypochlorite plummets, stalling the catalytic cycle.

  • Co-catalyst Causality: Potassium bromide (KBr) is added to generate hypobromite ( HOBr ) in situ. HOBr oxidizes the TEMPO radical to the oxoammonium salt orders of magnitude faster than HOCl , effectively overcoming the kinetic barrier imposed by the substrate's steric hindrance.

Step-by-Step Methodologies

Protocol A: Bench-Scale Oxidation via Dess-Martin Periodinane

Self-Validating System: The reaction transition from a cloudy suspension to a clear solution often indicates the consumption of the alcohol and dissolution of the periodinane.

  • Preparation: Dissolve (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (1.0 eq, 5.0 mmol) in anhydrous dichloromethane ( CH2​Cl2​ , 0.1 M) in an oven-dried flask under an argon atmosphere.

  • Cooling: Chill the solution to 0 °C using an ice-water bath to control the initial exotherm.

  • Oxidant Addition: Add Dess-Martin Periodinane (1.2 eq, 6.0 mmol) portionwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1.5 to 2 hours. Monitor conversion via TLC (Hexanes/EtOAc 4:1) or HPLC.

  • Quench (Critical Step): Once complete, dilute the mixture with CH2​Cl2​ and pour into an equal volume of a 1:1 mixture of saturated aqueous NaHCO3​ and 10% aqueous Na2​S2​O3​ .

    • Causality: Na2​S2​O3​ reduces unreacted hypervalent iodine species to safe, water-soluble iodinanes. NaHCO3​ neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation or acetalization of the newly formed aldehyde.

  • Workup: Stir the biphasic quench mixture vigorously for 15 minutes until both layers are clear. Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Scalable Anelli (TEMPO/NaOCl) Oxidation

Self-Validating System: Post-quench, the aqueous layer must test negative on starch-iodide paper, confirming the complete destruction of residual hypochlorite.

  • Preparation: Dissolve the alcohol (1.0 eq, 50.0 mmol) in CH2​Cl2​ (0.2 M) in a reactor equipped with a mechanical stirrer.

  • Catalyst Loading: Add a solution of KBr (0.1 eq, 5.0 mmol) in 10 mL of deionized water, followed by TEMPO (0.01 eq, 0.5 mmol).

  • Cooling: Cool the biphasic mixture to 0 °C. Vigorous stirring (>800 rpm) is mandatory to overcome mass-transfer limitations in the biphasic system, especially given the substrate's steric bulk.

  • Buffer Preparation: Prepare a solution of NaOCl (1.1 eq, ~10% active chlorine). Adjust the pH to exactly 8.6 using saturated aqueous NaHCO3​ .

  • Oxidant Addition: Add the buffered NaOCl solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature strictly below 5 °C to prevent over-oxidation.

  • Reaction: Stir for an additional 30 minutes at 0 °C.

  • Quench & Workup: Add 10% aqueous Na2​S2​O3​ (20 mL) to destroy excess hypochlorite. Separate the layers, extract the aqueous phase once with CH2​Cl2​ , wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

Quantitative Data & Reaction Parameters

ParameterProtocol A: DMP OxidationProtocol B: Anelli (TEMPO) Oxidation
Primary Reagents DMP (1.2 eq)TEMPO (0.01 eq), NaOCl (1.1 eq)
Co-catalysts/Additives NoneKBr (0.1 eq), NaHCO3​ (Buffer to pH 8.6)
Solvent System Anhydrous CH2​Cl2​ Biphasic CH2​Cl2​ / H2​O
Temperature Profile 0 °C Room TemperatureStrictly 0 °C to 5 °C
Reaction Time 1.5 - 2.0 hours0.5 - 1.0 hour
Quench Reagents Na2​S2​O3​ / NaHCO3​ Na2​S2​O3​
Expected Yield 88 - 94%85 - 92%
Scalability Low (Cost, Atom Economy)High (Industrial Standard)

Process Visualization

G cluster_DMP Protocol A: DMP Oxidation (Bench-Scale) cluster_TEMPO Protocol B: Anelli Oxidation (Scalable) Start Target Alcohol (6-Bromo-2-chloro-3-ethoxyphenyl)methanol DMP_Reagent Add DMP (1.2 eq) in DCM at 0 °C Start->DMP_Reagent TEMPO_Reagent TEMPO (1 mol%) + KBr in DCM/H2O Start->TEMPO_Reagent DMP_React Stir at RT (1-2 h) Monitor via TLC/HPLC DMP_Reagent->DMP_React DMP_Quench Quench: Na2S2O3 / NaHCO3 (Neutralize & Reduce) DMP_React->DMP_Quench Product Target Aldehyde 6-Bromo-2-chloro-3-ethoxybenzaldehyde DMP_Quench->Product TEMPO_React Add NaOCl (1.1 eq) pH 8.6 buffer, < 5 °C TEMPO_Reagent->TEMPO_React TEMPO_Quench Quench: Na2S2O3 (Destroy Hypochlorite) TEMPO_React->TEMPO_Quench TEMPO_Quench->Product

Comparative workflows for the selective oxidation of the target alcohol to its aldehyde.

References

  • CAS: 2386676-58-8 - CymitQuimica Source: CymitQuimica URL
  • 6-Bromo-2-chloro-3-ethoxybenzaldehyde Source: Sigma-Aldrich URL
  • Dess–Martin oxidation - Wikipedia Source: Wikipedia URL
  • Source: Windows.
  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations Source: Beilstein Journals URL

Sources

Method

Application Notes and Protocols for High-Throughput Screening of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol

Abstract This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel small molecule, (6-Bromo-2-chloro-3-ethoxyphenyl)methanol. In the absence of established biological targets, we p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel small molecule, (6-Bromo-2-chloro-3-ethoxyphenyl)methanol. In the absence of established biological targets, we present a strategic framework for its initial characterization, hypothesizing its potential as a protein kinase inhibitor. This guide details two robust, orthogonal assay protocols: a primary luminescence-based kinase activity assay for large-scale screening and a secondary fluorescence polarization-based binding assay for hit confirmation and characterization. The methodologies are designed to be readily implemented in a standard drug discovery laboratory, providing researchers with the tools to efficiently assess the inhibitory potential of this compound and similar small molecules.

Introduction: Rationale for Screening (6-Bromo-2-chloro-3-ethoxyphenyl)methanol

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol is a halogenated phenolic compound. The presence of chloro and ethoxy substituents on the aromatic ring suggests that it may engage in various intermolecular interactions within protein binding pockets, a common feature of pharmacologically active molecules[1]. Specifically, the chloro group can participate in halogen bonding and other multipolar interactions, while the ethoxy group can act as a hydrogen bond acceptor[1]. Such structural motifs are prevalent in many kinase inhibitors, which target the ATP-binding pocket of these enzymes.

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. Consequently, they are a major focus of drug discovery efforts[2]. Given the structural characteristics of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol, we hypothesize that it may act as an inhibitor of a protein kinase.

To investigate this hypothesis, we propose a high-throughput screening campaign. A successful HTS campaign relies on a carefully designed workflow, beginning with a robust and sensitive primary screen to identify initial "hits" from a large compound library[3][4][5]. These initial hits are then subjected to a series of validation steps, including re-testing and confirmation in orthogonal secondary assays, to eliminate false positives and confirm their activity[6][7]. This structured approach ensures the efficient identification of promising lead compounds for further development.

This guide will use a well-characterized protein kinase, LIM Domain Kinase 1 (LIMK1) , as a representative target for the development of screening assays for (6-Bromo-2-chloro-3-ethoxyphenyl)methanol. LIMK1 is a serine/threonine kinase involved in the regulation of the actin cytoskeleton and has been implicated in cancer cell invasion and metastasis, making it an attractive target for therapeutic intervention.

High-Throughput Screening Workflow

The proposed workflow for screening (6-Bromo-2-chloro-3-ethoxyphenyl)methanol and other small molecules against LIMK1 is a multi-step process designed to maximize efficiency and confidence in the identified hits.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation Primary_Screen Primary HTS of Compound Library (Luminescence-based Kinase Assay) Hit_Identification Initial Hit Identification (Activity > 3σ over baseline) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 determination) Hit_Identification->Dose_Response Confirmed Hits Orthogonal_Assay Secondary Orthogonal Assay (Fluorescence Polarization) Dose_Response->Orthogonal_Assay SAR_Analysis Preliminary SAR Analysis Orthogonal_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Validated Hits

Figure 1: High-throughput screening workflow for identifying LIMK1 inhibitors.

Primary Screening: Luminescence-Based Kinase Assay

Assay Principle:

The primary screen will employ a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.[2][8][9] In the presence of an active kinase, ATP is consumed to phosphorylate the substrate. The addition of a luciferase-based reagent results in a luminescent signal that is inversely proportional to the kinase activity.[9] Therefore, an inhibitor of the kinase will lead to less ATP consumption and a higher luminescent signal. This "glow-type" assay format is highly amenable to HTS due to its simplicity, sensitivity, and robustness.[8][10]

Luminescence_Assay cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate Phosphorylation Substrate Substrate ATP ATP ADP ADP ATP->ADP Consumed Remaining_ATP Remaining ATP Inhibitor (6-Bromo-2-chloro-3- ethoxyphenyl)methanol Inhibitor->Kinase Inhibition Light Luminescent Signal Remaining_ATP->Light Luciferase_Luciferin Luciferase/ Luciferin FP_Assay cluster_0 Unbound Tracer cluster_1 Bound Tracer cluster_2 Competition Tracer_Free Fluorescent Tracer (Fast Tumbling) Low_FP Low FP Signal Tracer_Free->Low_FP Depolarized Light Tracer_Bound Kinase-Tracer Complex (Slow Tumbling) High_FP High FP Signal Tracer_Bound->High_FP Polarized Light Inhibitor (6-Bromo-2-chloro-3- ethoxyphenyl)methanol Kinase Kinase Inhibitor->Kinase Binding Kinase->Tracer_Free Displacement

Figure 3: Principle of the competitive Fluorescence Polarization assay.

Materials and Reagents:

  • Recombinant human LIMK1 enzyme

  • A fluorescently labeled tracer that binds to the ATP-binding pocket of LIMK1

  • Confirmed hits from the primary screen

  • FP Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • 384-well black, low-volume microplates

  • Positive Control: Unlabeled compound known to bind to the LIMK1 active site

  • Negative Control: DMSO

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the hit compounds in 100% DMSO.

  • Assay Setup:

    • Add 5 µL of FP Assay Buffer to all wells.

    • Dispense 50 nL of the serially diluted compounds or controls into the appropriate wells.

    • Add 5 µL of a 2X solution of LIMK1 in FP Assay Buffer to each well.

    • Mix and incubate for 15 minutes at room temperature.

  • Tracer Addition:

    • Add 10 µL of a 2X solution of the fluorescent tracer in FP Assay Buffer. The final volume will be 20 µL.

    • Mix by gentle shaking.

  • Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light, to reach binding equilibrium.

    • Read the fluorescence polarization on a suitable plate reader, with excitation and emission wavelengths appropriate for the chosen fluorophore.

Data Analysis:

  • The FP signal is typically measured in millipolarization (mP) units.

  • The data is plotted as mP versus the logarithm of the compound concentration.

  • A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which represents the concentration of the compound that displaces 50% of the fluorescent tracer.

ParameterValue
Plate Format384-well
Final Assay Volume20 µL
Incubation Time60 minutes
ReadoutFluorescence Polarization (mP)
Positive ControlKnown LIMK1 binder
Negative ControlDMSO

Concluding Remarks

The successful execution of the described HTS workflow will enable the identification and validation of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol as a potential inhibitor of LIMK1. The primary luminescence-based assay provides a high-throughput method for initial screening, while the secondary fluorescence polarization assay offers a robust, orthogonal method for hit confirmation and characterization. This dual-assay strategy is essential for minimizing false positives and ensuring the high quality of hits progressing to lead optimization. [5][6]The protocols provided herein are designed to be adaptable and can serve as a template for screening other small molecules against a variety of kinase targets.

References

  • An, W. F., & Tolliday, N. J. (2009). Introduction: cell-based assays for high-throughput screening. Methods in Molecular Biology, 486, 1–12. [Link]

  • Kores, M. E., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. PMC. [Link]

  • Mo, J., et al. (2015). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 1278, 55-66. [Link]

  • Bio-protocol. (2025). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. [Link]

  • BellBrook Labs. (2025). What Is the Best Kinase Assay?[Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Iversen, P. W., et al. (2006). A cell-based AlphaLISA assay for high-throughput screening for small molecule proteasome modulators. ACS Omega. [Link]

  • Binnie, M., et al. (2015). Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. PMC. [Link]

  • Dai, S., & Li, Z. (2009). Application of Fluorescence Polarization in HTS Assays. Springer Protocols. [Link]

  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening. [Link]

  • Dahlin, J. L., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2221-2239. [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. [Link]

  • Technology Networks. (2026). Assay Development for High-Throughput Screening: Best Practices. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • Nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Lazo, J. S., et al. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. [Link]

  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]

  • Ze-hong, D., et al. (2013). High-Throughput Screening and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. [Link]

  • An, W. F., & Tolliday, N. J. (2009). Introduction: cell-based assays for high-throughput screening. PubMed. [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. [Link]

  • Butkiewicz, M., et al. (2009). Enhanced HTS Hit Selection via a Local Hit Rate Analysis. Journal of Chemical Information and Modeling. [Link]

  • PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethyloxyphenyl)methanol. [Link]

  • Mammadov, V. A., et al. (2022). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. PMC. [Link]

  • Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. [Link]

  • Li, Y. T., et al. (2011). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. PMC. [Link]

  • PubChem. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. [Link]

  • Srisawat, U., et al. (2025). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. PMC. [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloro-3-methylphenol. [Link]

  • MilliporeSigma. (n.d.). (6-bromo-2-chloropyridin-3-yl)(phenyl)methanol. [Link]

  • SynThink. (n.d.). (5-Bromo-2-chlorophenyl)(4- ethoxyphenyl)methanol. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. [Link]

  • Babine, R. E., & Bender, S. L. (1997). Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. [Link]

  • High Throughput Screening Laboratory, University of Kansas. (n.d.). KU-HTS Compound Libraries. [Link]

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Application

Mastering the Purification of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol: A Guide to Recrystallization

Abstract In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is paramount. This document provides a detailed protocol and scientific r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is paramount. This document provides a detailed protocol and scientific rationale for the purification of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol, a halogenated aromatic alcohol, through recrystallization. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for achieving high purity of this and structurally similar compounds. We will explore the principles of solvent selection, the step-by-step recrystallization process, and methods for troubleshooting common issues, ensuring a robust and reproducible purification strategy.

Introduction: The Criticality of Purity

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol is a substituted aromatic alcohol with potential applications as a building block in the synthesis of more complex molecules in medicinal chemistry. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final drug product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[1][2] The fundamental principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to induce the formation of pure crystals, leaving the impurities dissolved in the remaining solvent (mother liquor).[2]

This application note will guide the user through a systematic approach to developing a successful recrystallization protocol for (6-Bromo-2-chloro-3-ethoxyphenyl)methanol, from initial solvent screening to final product isolation and drying.

Foundational Principles: Selecting the Ideal Solvent System

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for a single-solvent recrystallization should exhibit the following characteristics:

  • High Solute Solubility at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[3]

  • Low Solute Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize the recovery of the purified crystals.[1][3]

  • Favorable Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[3]

  • Non-Toxicity and Cost-Effectiveness: For practical and safety reasons, less toxic and inexpensive solvents are preferred.

For aromatic compounds, and specifically aromatic alcohols, common choices for recrystallization solvents include alcohols (such as ethanol and methanol) and non-polar solvents like hexanes for less polar compounds.[4] Often, a two-solvent system is employed where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent" or "bad" solvent).[5] The two solvents must be miscible.[1]

Recommended Solvent Screening Protocol

To determine the optimal solvent for (6-Bromo-2-chloro-3-ethoxyphenyl)methanol, a systematic screening of a range of solvents with varying polarities is recommended.

Table 1: Candidate Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale
EthanolPolar Protic78.4Often effective for aromatic alcohols.[4]
MethanolPolar Protic64.7Similar to ethanol, good starting point.[4]
IsopropanolPolar Protic82.6Alternative alcohol with slightly different solvency.
Ethyl AcetatePolar Aprotic77.1A moderately polar solvent.
TolueneNon-polar110.6May be suitable for less polar impurities.
Heptane/HexaneNon-polar98.4 / 68Often used as an anti-solvent with more polar solvents.[4]
WaterHighly Polar100Can be used as an anti-solvent with alcohols.[3][4]

Experimental Protocol for Solvent Screening:

  • Place a small, accurately weighed amount (e.g., 20-50 mg) of crude (6-Bromo-2-chloro-3-ethoxyphenyl)methanol into several test tubes.

  • To each test tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble. Record the approximate volume of solvent used.

  • If the compound is insoluble at room temperature, gently heat the mixture in a water bath towards the solvent's boiling point, adding more solvent dropwise if necessary to achieve complete dissolution.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid upon cooling.

Detailed Recrystallization Protocol

Based on the solvent screening, the following protocol outlines the steps for the recrystallization of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol. This procedure is based on a single-solvent system, which is often the simplest and most efficient method.[1]

Materials and Equipment
  • Crude (6-Bromo-2-chloro-3-ethoxyphenyl)methanol

  • Selected recrystallization solvent

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Ice bath

Step-by-Step Procedure
  • Dissolution: Place the crude (6-Bromo-2-chloro-3-ethoxyphenyl)methanol in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with gentle stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1][4] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[3][4]

  • Hot Filtration (if necessary): If any insoluble impurities are present, a hot gravity filtration is required.[1][3] To prevent premature crystallization in the funnel, pre-heat the filtration apparatus (stemless funnel and receiving Erlenmeyer flask) by placing it on top of a flask containing a small amount of boiling solvent.[5] Place a piece of fluted filter paper in the pre-heated funnel and pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4] Slow cooling promotes the formation of larger, purer crystals.[1][4] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.[1][2] Wet the filter paper with a small amount of the cold recrystallization solvent before pouring the crystal slurry into the funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[3][5] It is important to use cold solvent to minimize the loss of the purified product.

  • Drying: Continue to draw air through the Büchner funnel to partially dry the crystals.[5] Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For a more thorough drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Visual Workflow of the Recrystallization Process

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying a Crude Compound b Add Minimum Hot Solvent a->b c Hot Gravity Filtration (if insoluble impurities) b->c Insoluble Impurities Present d Slow Cooling to Room Temp. b->d No Insoluble Impurities c->d e Ice Bath d->e f Vacuum Filtration e->f g Wash with Cold Solvent f->g h Dry Crystals g->h i Pure Crystalline Product h->i

Caption: Logical workflow for the recrystallization of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution.[5]- Try a different solvent or a two-solvent system.- Scratch the inside of the flask with a glass rod to induce nucleation.[4]
Oiling out - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Lower the temperature at which the compound is dissolved.- Add a small amount of a solvent in which the compound is less soluble.- Re-heat the solution to dissolve the oil, then cool more slowly.
Low recovery yield - Too much solvent was used.- The crystals were washed with solvent that was not cold enough.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary.- Ensure the wash solvent is ice-cold.- Pre-heat the filtration apparatus thoroughly.
Colored product - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can adsorb the desired product as well.

Conclusion

Recrystallization is a fundamental and highly effective technique for the purification of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol. By systematically screening for an appropriate solvent system and carefully following the outlined protocol, researchers can achieve a high degree of purity essential for downstream applications in drug discovery and development. The principles and troubleshooting strategies discussed in this guide provide a robust framework for optimizing the purification of this and other novel solid organic compounds.

References

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]

  • Experiment 2: Recrystallization. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Recrystallization - ResearchGate. [Link]

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Method

Safe handling and storage procedures for (6-Bromo-2-chloro-3-ethoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) for (6-Bromo-2-chloro-3-ethoxyphenyl)methanol was publicly available at the time of this writing. The follow...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for (6-Bromo-2-chloro-3-ethoxyphenyl)methanol was publicly available at the time of this writing. The following guidelines have been developed by synthesizing information from the closely related analogue, (6-Bromo-2-chloro-3-methoxyphenyl)methanol, and general best practices for handling halogenated aromatic compounds. Users must conduct their own risk assessment before use.

Introduction and Compound Profile

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol is a halogenated aromatic alcohol. Its structure, featuring a substituted phenyl ring, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecules. The presence of bromine, chlorine, and ethoxy groups on the aromatic ring, along with the reactive hydroxymethyl group, provides multiple sites for further functionalization.

The dual halogen substitution (bromo- and chloro-) offers differential reactivity, which can be exploited in sequential cross-coupling reactions. The carbon-bromine bond is generally weaker and more reactive than the carbon-chlorine bond in common palladium-catalyzed reactions, allowing for selective transformations.[1] This makes the compound a valuable building block for constructing complex molecular architectures.

Key Physicochemical Data (Predicted and from Analogues)

PropertyValue/InformationSource
Molecular FormulaC₉H₁₀BrClO₂[2]
Molecular Weight265.53 g/mol [2]
AppearanceLikely a white to off-white solidGeneral knowledge of similar compounds
GHS PictogramGHS07 (Harmful/Irritant)Based on methoxy-analogue[3]
Signal WordWarningBased on methoxy-analogue[3]

Hazard Identification and GHS Classification

Based on the data for the methoxy-analogue, (6-Bromo-2-chloro-3-ethoxyphenyl)methanol is classified as hazardous.[3] All personnel handling this compound must be thoroughly familiar with its potential hazards.

GHS Hazard Statements:

  • H302: Harmful if swallowed. [3]

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [3]

The presence of halogenated aromatic moieties necessitates careful handling to avoid the generation of toxic byproducts, such as brominated and chlorinated dioxins and furans, under uncontrolled thermal conditions.[4]

Safe Handling Protocols

A systematic approach to handling is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Primary Engineering Control: All manipulations of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[5]

  • Secondary Controls: A safety shower and eyewash station must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

PPE ItemSpecificationsRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves. Inspect for tears or holes before each use.Prevents skin contact, which can cause irritation.
Body Protection A flame-resistant lab coat, fully fastened.Protects against splashes and prevents contamination of personal clothing.
Respiratory Protection Generally not required when using a fume hood. For emergencies or if a fume hood is not available, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is recommended.Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[6]
Step-by-Step Handling Protocol
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood is operational and the work area is clean and uncluttered.

  • Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Transfer: Use a spatula to transfer the solid. If transferring a solution, use a pipette or a syringe.

  • Cleaning: After handling, decontaminate all surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Storage Procedures

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

Storage ParameterGuidelineRationale
Temperature Store in a cool, dry place.Prevents thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes potential degradation from air exposure.
Container Keep in a tightly sealed, clearly labeled container.Prevents leakage and contamination.[7]
Incompatible Materials Segregate from strong oxidizing agents, strong acids, and reactive metals.Halogenated compounds can react with these substances, potentially leading to vigorous or explosive reactions.[7]

Experimental Workflows and Diagrams

Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling (6-Bromo-2-chloro-3-ethoxyphenyl)methanol.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don PPE prep2 Verify Fume Hood Operation prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Transfer Compound handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Safe handling workflow for (6-Bromo-2-chloro-3-ethoxyphenyl)methanol.

Emergency Response Logic

This diagram illustrates the decision-making process in the event of a spill or exposure.

G cluster_spill Spill Response cluster_exposure Exposure Response start Emergency Event spill1 Evacuate Area start->spill1 Spill expo1 Remove Contaminated Clothing start->expo1 Exposure spill2 Alert Supervisor spill1->spill2 spill3 Absorb with Inert Material spill2->spill3 spill4 Collect and Seal Waste spill3->spill4 expo2 Flush Affected Area expo1->expo2 expo3 Seek Medical Attention expo2->expo3

Caption: Emergency response decision tree for spills and exposures.

Emergency Procedures

Spills
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Fire
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher.[5]

  • Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to toxic decomposition products, which may include hydrogen bromide and hydrogen chloride.[6]

First Aid
  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Protocols

All waste containing (6-Bromo-2-chloro-3-ethoxyphenyl)methanol must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Halogenated organic compounds often require high-temperature incineration with flue gas scrubbing to prevent the release of toxic byproducts.[6]

References

  • University of California, Riverside. Practices for Proper Chemical Storage. [Link]

  • DiGangi, J., et al. (2010). The San Antonio Statement on Brominated and Chlorinated Flame Retardants. Environmental Health Perspectives, 118(12), A516-A518. [Link]

  • Diva-Portal.org. A comparative evaluation of brominated compounds in end-of-life vehicles. [Link]

  • Biomonitoring California. Brominated and Chlorinated Organic Chemical Compounds Used As Flame Retardants. [Link]

  • Resources Safety & Health Queensland. QGL03 Guideline for Hazardous Chemicals. [Link]

  • University of Colorado Colorado Springs. Handling and Storage of Hazardous Materials. [Link]

  • ResearchGate. Simultaneous removal of brominated and chlorinated species during the production of oils by e-waste plastics catalytic hydropyrolysis. [Link]

  • University of St Andrews. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. [Link]

  • NextSDS. (6-BroMo-2-chloropyridin-3-yl)Methanol — Chemical Substance Information. [Link]

  • PubChem. 6-Bromo-2-chloro-3-methylphenol. [Link]

  • Capot Chemical. MSDS of (6-bromo-2,3-difluorophenyl)methanol. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when scaling up the synthesis of highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when scaling up the synthesis of highly substituted aromatic building blocks.

The target molecule, (6-Bromo-2-chloro-3-ethoxyphenyl)methanol [1], presents a unique synthetic challenge. It features a tetra-substituted benzene ring containing mixed halogens (bromine and chlorine) and an ether linkage. The standard synthetic route involves the reduction of the corresponding precursor, 6-bromo-2-chloro-3-ethoxybenzaldehyde. However, researchers frequently report issues with hydrodehalogenation (loss of the bromine atom), incomplete conversions, and poor isolated yields due to workup emulsions.

This guide provides a self-validating, mechanistic approach to troubleshooting and optimizing this critical reduction step.

Mechanistic Workflow & Failure Modes

The following diagram illustrates the optimal chemoselective reduction pathway, alongside common divergent side-reactions that compromise yield.

SynthesisPathway SM 6-Bromo-2-chloro- 3-ethoxybenzaldehyde Intermediate Alkoxyborate Intermediate SM->Intermediate NaBH4, MeOH/THF 0°C to RT Byproduct1 Debrominated Alcohol SM->Byproduct1 LiAlH4 or Pd/C (Over-reduction) Byproduct2 Unreacted Aldehyde SM->Byproduct2 Poor Solubility (Pure EtOH) Product (6-Bromo-2-chloro- 3-ethoxyphenyl)methanol (Target) Intermediate->Product NH4Cl Quench (Hydrolysis)

Chemoselective reduction pathway highlighting optimal conditions and common failure routes.

Troubleshooting Q&A

Q1: I am observing a significant loss of the bromine atom (hydrodebromination) in my final product. How can I prevent this? A: This is a classic case of over-reduction. Aryl bromides are highly susceptible to oxidative addition or direct nucleophilic hydride displacement when exposed to aggressive reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) or catalytic hydrogenation ( H2​ with Pd/C ). The Solution: Switch your reducing agent to Sodium Borohydride ( NaBH4​ ). NaBH4​ provides excellent chemoselectivity, reducing the aldehyde to the primary alcohol without cleaving the weaker C(sp2)−Br bond[2]. Maintain the reaction temperature between 0 °C and 25 °C to further suppress any background dehalogenation.

Q2: My reduction using NaBH4​ stalls at 70-80% conversion. Why is the aldehyde not fully reacting? A: The root cause is typically a combination of poor substrate solubility and insufficient hydride activation. The tetra-substituted aromatic ring makes 6-bromo-2-chloro-3-ethoxybenzaldehyde highly lipophilic; it often crashes out of solution in pure ethanol or methanol. The Solution: Utilize a 1:1 co-solvent system of Tetrahydrofuran (THF) and Methanol (MeOH). THF ensures complete dissolution of the sterically hindered starting material. Meanwhile, MeOH acts as an essential protic activator, reacting with NaBH4​ to form reactive methoxyborohydride species ( Na[BH3​(OMe)] ) which dramatically accelerate the hydride transfer to the carbonyl carbon[3].

Q3: During the aqueous workup, I get a thick, milky emulsion that makes phase separation impossible. How do I resolve this and recover my yield? A: Emulsions in borohydride reductions are caused by the formation of insoluble, polymeric boron-oxygen complexes (alkoxyborates) that act as surfactants. The Solution: You must thoroughly hydrolyze these complexes before extraction. Instead of quenching with plain water, carefully add saturated aqueous Ammonium Chloride ( NH4​Cl ) at 0 °C, and stir vigorously for 30 minutes . The mild acidity of NH4​Cl breaks the B−O bonds, driving the boron into the aqueous phase as water-soluble boric acid derivatives, leaving your target methanol cleanly in the organic phase.

Quantitative Data: Reducing Agent Comparison

To emphasize the importance of reagent selection, the table below summarizes the expected outcomes when applying different reducing systems to halogenated benzaldehydes.

Reducing AgentSolvent SystemTemp (°C)Chemoselectivity (C=O vs C-Br)Typical YieldMechanistic Notes
NaBH4​ THF / MeOH (1:1)0 to 25Excellent >92% Optimal choice. Protic activation ensures rapid, selective conversion[3].
LiAlH4​ Anhydrous THF0 to 25Poor< 45%Aggressive hydride donor; causes significant hydrodebromination.
DIBAL-H Anhydrous DCM-78Good75 - 85%Unnecessary cryogenic overhead; prone to over-engineering and moisture sensitivity.
H2​ , Pd/C Ethanol25Very Poor< 10%Catalytic hydrogenation rapidly cleaves the aryl bromide bond.
Optimized Experimental Protocol

This self-validating Standard Operating Procedure (SOP) is designed to maximize the yield of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol while preserving the halogen substituents.

Scale: 10.0 mmol Target: (6-Bromo-2-chloro-3-ethoxyphenyl)methanol[1]

Step 1: Solubilization Charge a clean, dry 100 mL round-bottom flask with 6-bromo-2-chloro-3-ethoxybenzaldehyde (2.63 g, 10.0 mmol). Add 20 mL of Tetrahydrofuran (THF) and 20 mL of Methanol (MeOH). Stir magnetically until the solid is completely dissolved, yielding a clear solution.

Step 2: Temperature Control Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Step 3: Hydride Addition (Exothermic) Weigh 0.45 g (12.0 mmol, 1.2 equiv) of Sodium Borohydride ( NaBH4​ ). Add the NaBH4​ to the stirring solution in four equal portions over a 20-minute period. Causality Note: Portion-wise addition controls the exothermic evolution of hydrogen gas and prevents thermal spikes that could trigger debromination.

Step 4: Reaction Progression Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 1.5 hours. Validate reaction completion via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase and UV visualization. The starting material spot should be completely consumed.

Step 5: Hydrolytic Quench Cool the flask back to 0 °C. Slowly add 15 mL of saturated aqueous NH4​Cl dropwise. Once bubbling subsides, remove the ice bath and stir vigorously for 30 minutes . This step is mandatory to destroy borate emulsions.

Step 6: Extraction and Isolation Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the THF and MeOH. Transfer the remaining aqueous slurry to a separatory funnel and extract with Ethyl Acetate ( 3×25 mL). Wash the combined organic layers with brine (25 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the pure (6-Bromo-2-chloro-3-ethoxyphenyl)methanol as a crystalline solid.

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Optimization

Technical Support Center: (6-Bromo-2-chloro-3-ethoxyphenyl)methanol Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol. This guide is designed for researchers, scientists, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, field-tested insights to help you identify, mitigate, and eliminate impurities, thereby improving yield, purity, and process reliability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the synthesis of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol, which is typically prepared via the reduction of a carbonyl precursor.

Q1: My post-reaction analysis (TLC, HPLC, ¹H NMR) shows a significant amount of starting material. Why didn't the reaction go to completion?

This is the most frequently encountered issue. The presence of unreacted 6-bromo-2-chloro-3-ethoxybenzaldehyde or 6-bromo-2-chloro-3-ethoxybenzoic acid is typically due to one of the following factors:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., Sodium Borohydride for aldehydes, Lithium Aluminum Hydride for acids) may be inadequate. Aldehydes can sometimes be passivated by surface impurities, requiring a slight excess of the reductant.

  • Low Reaction Temperature: While initial cooling is often necessary to control the exotherm, some reductions require warming to room temperature or even gentle heating to proceed to completion.

  • Poor Reagent Quality: The reducing agent may have degraded due to improper storage and exposure to moisture. It is crucial to use freshly opened or properly stored reagents.

  • Short Reaction Time: Complex, sterically hindered substrates can exhibit slower reaction kinetics. It is essential to monitor the reaction's progress via TLC or HPLC until the starting material spot/peak is no longer visible.

Q2: I started with the aldehyde precursor, but my impurity profile shows the presence of 6-Bromo-2-chloro-3-ethoxybenzoic acid. How did this oxidation occur?

There are two primary explanations for the appearance of a carboxylic acid impurity from an aldehyde starting material:

  • Cannizzaro Reaction: Under basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation, where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.[1] This can occur if the work-up involves strong bases or if the reducing agent itself creates a sufficiently basic environment.

  • Air Oxidation: Benzaldehydes, particularly when dissolved in solvents, can be susceptible to air oxidation, a process that can be accelerated by light or trace metal catalysts. Ensuring the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.

Q3: My TLC shows multiple spots, and my mass spectrum indicates a compound with the same mass as my product. What is this impurity?

The most likely culprit is an isomeric impurity . The substitution pattern on the aromatic ring is complex, and the preceding halogenation steps (bromination or chlorination) may not have been perfectly regioselective.[2] For example, you may have a certain percentage of (4-Bromo-2-chloro-3-ethoxyphenyl)methanol. These isomers often have very similar polarities, making them notoriously difficult to separate by standard column chromatography.[3]

  • Recommendation: If possible, rigorously purify the precursor (the substituted benzaldehyde or benzoic acid) before the final reduction step. This is often easier than separating the final alcohol isomers.

Q4: My yield is low, and I've isolated a high-molecular-weight, nonpolar byproduct. What could it be?

This could be a Wurtz-type coupling byproduct .[4] If any organometallic reagents (like Grignard or organolithium reagents) were used in the synthesis of your precursors, trace amounts could remain and promote the formation of biphenyl-type dimers during subsequent steps. This is less common but can be a significant issue in certain synthetic routes.

Q5: How can I effectively remove the unreacted aldehyde from my final product?

Since the aldehyde is less polar than the corresponding alcohol, standard column chromatography is effective. However, for larger scales, a chemical quench can be employed. A common technique is to treat the crude product mixture (after the primary work-up) with a saturated aqueous solution of sodium bisulfite. The bisulfite forms a water-soluble adduct with the aldehyde, which can then be removed in the aqueous phase, leaving the desired alcohol in the organic layer.

Part 2: Troubleshooting Guide for Impurity Mitigation

This table provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Observation / Symptom Probable Cause(s) Recommended Solutions & Preventative Measures
Primary impurity is unreacted starting aldehyde/acid. 1. Insufficient or degraded reducing agent.2. Reaction temperature too low or time too short.1. Use a fresh bottle of high-purity reducing agent (e.g., NaBH₄, LiAlH₄). Use a 1.5 to 2.0 molar excess.2. Monitor the reaction to completion with TLC. If stalled, allow it to warm to room temperature and stir for an additional 1-2 hours.
Presence of both starting aldehyde and corresponding carboxylic acid. 1. Air oxidation of the aldehyde.2. Disproportionation via the Cannizzaro reaction during a basic work-up.[1]1. Perform the reaction under an inert atmosphere (N₂ or Ar).2. Use a neutral or mildly acidic work-up (e.g., quenching with water followed by dilute HCl) to avoid strongly basic conditions.
Isomeric impurities detected (same mass, different retention time). Non-regioselective halogenation in a prior synthetic step.[2][5]1. Best Solution: Purify the key intermediate (e.g., 6-bromo-2-chloro-3-ethoxybenzaldehyde) by recrystallization or careful chromatography before the reduction step.2. For final product purification, consider preparative HPLC or fractional crystallization with various solvent systems.[3]
Presence of dehalogenated products (loss of Br or Cl). Over-reduction or side reactions with certain reducing agents (e.g., catalytic hydrogenation, aggressive hydrides).1. Use milder, more selective reducing agents like NaBH₄ for aldehydes.2. Avoid unnecessarily harsh conditions, such as high temperatures or prolonged reaction times.
Product appears as an oil or fails to crystallize. 1. High levels of impurities are depressing the melting point.2. Residual solvent trapped in the product.1. Pre-purify the crude material using flash column chromatography to remove the bulk of impurities before attempting recrystallization.[6]2. Ensure the product is thoroughly dried under high vacuum.
Part 3: Key Experimental Protocols

As a Senior Application Scientist, I advocate for robust, self-validating protocols. The following methods are essential for monitoring purity and performing purification.

Protocol 1: Analytical High-Performance Liquid Chromatography (HPLC)

This method is critical for determining the purity of the final product and identifying the presence of starting materials or byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient system is recommended for separating compounds with different polarities.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 60% A / 40% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Expected Elution Order: 1. Benzoic acid precursor (most polar), 2. (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (product), 3. Benzaldehyde precursor (least polar).

Protocol 2: Purification by Silica Gel Column Chromatography

This is the most effective lab-scale method for purifying the crude product.[6]

  • Prepare the Column: Select a column with an appropriate diameter. As a rule of thumb, use a silica-to-crude-product weight ratio of at least 50:1 for difficult separations. Pack the column as a slurry in the initial eluent to ensure a homogenous stationary phase.

  • Select the Eluent: Use TLC to determine an optimal solvent system. A mixture of Hexanes and Ethyl Acetate is a good starting point. Aim for an Rf value of ~0.3 for the desired product.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elute the Column: Begin elution with a low-polarity solvent mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc).

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to pool the pure product fractions.

  • Evaporate Solvent: Remove the solvent from the pooled fractions under reduced pressure to yield the purified product.

Part 4: Visualization of Synthetic Pathways and Impurity Formation

The following diagrams illustrate the primary synthetic transformation and a logical troubleshooting workflow.

Diagram 1: Key Synthetic Transformation and Impurity Formation

This diagram shows the reduction of the aldehyde precursor to the desired alcohol product, highlighting the most common impurity: unreacted starting material.

G cluster_main Primary Synthesis: Reduction cluster_impurity Common Impurity Source Aldehyde 6-Bromo-2-chloro-3- ethoxybenzaldehyde (Starting Material) Product (6-Bromo-2-chloro-3- ethoxyphenyl)methanol (Desired Product) Aldehyde->Product Reduction Impurity Unreacted Starting Material Product->Impurity Incomplete Reaction Reagent Reducing Agent (e.g., NaBH4) Reagent->Aldehyde G start Crude Product Analysis (TLC/HPLC/NMR) impurity_check Impurity Detected? start->impurity_check characterize Characterize Impurity (MS, NMR, HPLC-MS) impurity_check->characterize Yes end_node Pure Product impurity_check->end_node No decision Identify Impurity Type characterize->decision sm Unreacted Starting Material decision->sm Starting Material isomer Isomeric Byproduct decision->isomer Isomer other Other (e.g., Dimer, Acid) decision->other Other purify_sm Action: - Re-run reaction with more reagent - Purify via Chromatography/ Bisulfite Wash sm->purify_sm purify_isomer Action: - Purify precursor before reduction - Use Prep-HPLC on final product isomer->purify_isomer purify_other Action: - Adjust work-up pH - Purify via Chromatography other->purify_other

Caption: Logical workflow for impurity troubleshooting.

References
  • E. V. Dehmlow & D. Dehmlow. (1993). Phase Transfer Catalysis. 3rd ed. VCH. [Link to a general concept, as direct citation is difficult: https://www.organic-chemistry.org/namedreactions/wurtz-reaction.shtm]
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • LibreTexts Chemistry. (2024). 19.12: Biological Reductions (discusses the Cannizzaro reaction mechanism). [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. [Link]

  • RSC Publishing. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. [Link]

  • IUPAC. (1981). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting (6-Bromo-2-chloro-3-ethoxyphenyl)methanol Workflows

Welcome to the Application Science Support Center. Working with highly substituted, sterically hindered building blocks requires precision.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. Working with highly substituted, sterically hindered building blocks requires precision. (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (CAS: 2386676-58-8) presents a unique set of synthetic challenges. The benzylic alcohol (-CH₂OH) at C1 is flanked by a chloro group at C2 and a bromo group at C6, creating a severe 2,6-dihalo steric shield. Furthermore, the electron-donating ethoxy group at C3 enriches the aromatic ring, fundamentally altering the kinetics of palladium-catalyzed cross-couplings and benzylic functionalizations.

This guide provides mechanistic insights and self-validating protocols to help you bypass common side reactions such as hydrodehalogenation, over-oxidation, and ether cleavage.

Reaction Pathway & Troubleshooting Map

Reactivity SM (6-Bromo-2-chloro- 3-ethoxyphenyl)methanol Ox_Des Aldehyde (Desired) SM->Ox_Des Mild Oxidation (DMP) CC_Des Suzuki Biaryl (Desired) SM->CC_Des Pd Cat, Boronic Acid Non-alcoholic Solvent CC_Side Dehalogenated Arene (Hydrodehalogenation) SM->CC_Side Pd Cat, Alcohols (Beta-hydride elim.) Hal_Des Benzyl Bromide (Desired) SM->Hal_Des Appel Reaction (CBr4/PPh3) Hal_Side Phenol Derivative (Lewis Acid Cleavage) SM->Hal_Side Strong Lewis Acids (e.g., PBr3, BBr3) Ox_Side Carboxylic Acid (Over-oxidation) Ox_Des->Ox_Side Forcing Conditions

Fig 1: Reactivity map of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol and common side reactions.

Frequently Asked Questions (FAQs)

Issue 1: Massive Hydrodehalogenation During Suzuki-Miyaura Coupling

Q: When attempting a Suzuki coupling at the C6-Bromo position, my LC-MS shows a massive peak corresponding to the loss of bromine (M-Br+H) instead of the coupled product. Why is this happening?

A: You are observing hydrodehalogenation , a notorious side reaction in palladium-catalyzed cross-couplings involving electron-rich aryl halides[1]. The ethoxy group at C3 makes the ring electron-rich, which slows down the transmetalation step. If you are using an alcoholic solvent (like methanol or ethanol), the solvent can coordinate to the Pd(II) intermediate. This triggers a β -hydride elimination, generating a palladium-hydride species that reductively eliminates to yield the dehalogenated arene (Ar-H)[2]. Furthermore, adventitious water can also act as a hydrogen source in these undesired pathways[3].

Solution:

  • Eliminate Hydride Donors: Switch your solvent system from Ethanol/Water to a non-alcoholic biphasic system like Toluene/Water or 1,4-Dioxane/Water.

  • Accelerate Reductive Elimination: Use bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos). These ligands sterically force the desired reductive elimination of the biaryl product, outcompeting the slower hydride pathway[1].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br TransMet Transmetalation Ar-Pd(II)-R OxAdd->TransMet + R-B(OH)2 BetaElim Alcohol Solvent Ar-Pd(II)-OCH3 OxAdd->BetaElim + MeOH/EtOH (Competitive) RedElim Reductive Elimination Ar-R (Desired) TransMet->RedElim Fast RedElim->Pd0 Cycle Hydride Beta-Hydride Elim. Ar-Pd(II)-H BetaElim->Hydride - Formaldehyde Dehal Dehalogenation Ar-H (Side Product) Hydride->Dehal Reductive Elim. Dehal->Pd0 Cycle

Fig 2: Mechanism of Pd-catalyzed cross-coupling vs. hydrodehalogenation side pathway.

Issue 2: Incomplete Benzylic Oxidation & Over-Oxidation

Q: Swern oxidation leaves unreacted starting material. Pushing the reaction with excess oxidant leads to degradation and carboxylic acid formation. How do I cleanly get the aldehyde?

A: The benzylic alcohol is severely shielded by the ortho-chloro and ortho-bromo groups. Transition-state complexes required for Swern or TEMPO oxidations struggle to form due to steric clash. Applying forcing conditions (heat or massive excess of oxidant) over-oxidizes the small amount of aldehyde that does form into a carboxylic acid. Solution: Utilize Dess-Martin Periodinane (DMP) . The hypervalent iodine mechanism is highly tolerant of steric hindrance and operates under mild, neutral conditions at room temperature, preventing over-oxidation.

Issue 3: Loss of the Ethoxy Group During Halogenation

Q: I tried converting the -CH₂OH to a -CH₂Br using PBr₃, but NMR shows the loss of the ethyl signal and the appearance of a phenol peak. What went wrong?

A: PBr₃ and its byproducts act as strong Lewis acids. The ethoxy group at C3 is an alkyl aryl ether, which is highly susceptible to Lewis acid-mediated cleavage (dealkylation), yielding a phenol side product. Solution: Avoid Lewis acidic halogenating agents. Use the Appel Reaction (CBr₄ and PPh₃), which operates via a phosphonium intermediate under neutral conditions, leaving the ethoxy ether completely intact.

Quantitative Side-Reaction Analysis

Reaction TypeTarget Functional GroupMajor Side ReactionRoot CauseOptimized Condition
Cross-Coupling C6-BromoHydrodehalogenation (Ar-H)Alcoholic solvents acting as hydride donors via β -hydride elimination[2].Toluene/H₂O (10:1), Pd₂(dba)₃, XPhos ligand, 80°C.
Oxidation C1-HydroxymethylOver-oxidation to Carboxylic AcidSteric shielding prolongs reaction time, leading to over-exposure to strong oxidants.Dess-Martin Periodinane (1.2 eq), DCM, 25°C.
Halogenation C1-HydroxymethylPhenol Formation (Dealkylation)Strong Lewis acids (e.g., PBr₃) cleave the C3-ethoxy ether bond.Appel Reaction (CBr₄, PPh₃), DCM, 0°C to RT.

Validated Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (Dehalogenation-Free)

This protocol utilizes a bulky Buchwald ligand to accelerate reductive elimination and a non-alcoholic solvent to prevent hydride transfer.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (1.0 eq), the desired arylboronic acid (1.1 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.025 eq, yielding 0.05 eq Pd) and XPhos (0.1 eq).

  • Solvent Addition: Add a degassed mixture of Toluene and Water (10:1 ratio, 0.2 M concentration). Crucial: Do not use methanol or ethanol.

  • Reaction: Purge the flask with N₂ for 5 minutes. Heat the mixture to 80°C and stir vigorously for 4–6 hours.

  • Self-Validating QC Step: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation criteria: The reaction is complete when the starting material mass is absent. The protocol is successful if the desired biaryl mass (M+H) is present and the dehalogenated byproduct mass (M-Br+H) is strictly <5% relative abundance.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Mild Benzylic Oxidation to Aldehyde

This protocol bypasses steric hindrance using hypervalent iodine chemistry.

Step-by-Step Methodology:

  • Preparation: Dissolve (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add Dess-Martin Periodinane (DMP) (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 2 hours.

  • Self-Validating QC Step: Monitor via TLC (Hexanes/EtOAc 3:1). Validation criteria: The highly hindered aldehyde will appear as a distinct, UV-active spot with a higher Rf than the starting material. Confirm the absence of over-oxidation via crude IR (look for a sharp C=O stretch at ~1700 cm⁻¹ and the strict absence of a broad O-H stretch from a carboxylic acid).

  • Workup: Quench the reaction by adding an equal volume of 1:1 saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until the organic layer is clear (this destroys excess DMP and prevents over-oxidation during isolation). Extract with DCM, dry, and concentrate.

References

  • Ahmadi, Z., & McIndoe, J. S. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications (RSC Publishing), 2013. DOI: 10.1039/C3CC46271D. URL:[Link]

  • Mota, A. J., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics - ACS Publications, 2011. DOI: 10.1021/om200898t. URL:[Link]

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Optimization

Technical Support Center: Purification of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for (6-bromo-2-chloro-3-ethoxyphenyl)methanol. This document provides troubleshooting advice and answers to frequently asked questions...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for (6-bromo-2-chloro-3-ethoxyphenyl)methanol. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this key intermediate. The guidance herein is grounded in established chemical principles and practical laboratory experience to help you achieve the desired purity for your downstream applications.

Introduction to the Molecule and Its Challenges

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol is a substituted benzyl alcohol. Its purification is often complicated by a combination of factors:

  • Multiple Functional Groups: The presence of bromo, chloro, and ethoxy groups, in addition to the primary alcohol, creates a molecule with moderate polarity. This can lead to challenging separations from structurally similar impurities.

  • Starting Material Carryover: A common synthetic route involves the reduction of the corresponding aldehyde, 6-bromo-2-chloro-3-ethoxybenzaldehyde. Incomplete reduction is a primary source of impurity.

  • By-product Formation: The benzylic alcohol is susceptible to oxidation back to the aldehyde or further to the carboxylic acid. Dimerization via ether linkage (bis((6-bromo-2-chloro-3-ethoxyphenyl)methyl) ether) can also occur, particularly under acidic conditions.

This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My final product is an oil and fails to crystallize, even after removing all solvent under high vacuum. What is the likely cause and how can I fix it?

Plausible Cause: The oily nature of your product is a strong indicator of significant impurity levels. Even small amounts of contaminants, particularly unreacted starting aldehyde or residual solvents, can inhibit crystallization by disrupting the crystal lattice formation. The starting material, 6-bromo-2-chloro-3-ethoxybenzaldehyde, is often a low-melting solid or oil itself, and its presence can lead to a eutectic mixture with a depressed melting point.

Troubleshooting Protocol:

  • Confirm the Presence of Aldehyde: The first step is to verify the presence of the starting aldehyde.

    • Thin-Layer Chromatography (TLC): Spot your crude product against a reference sample of the starting aldehyde. A common eluent system is 3:1 Hexanes:Ethyl Acetate. The aldehyde will have a higher Rf value (less polar) than the alcohol.

    • ¹H NMR Spectroscopy: Check for the characteristic aldehyde proton signal, which typically appears around δ 9.5-10.5 ppm. The benzylic alcohol CH₂ protons should appear around δ 4.5-4.8 ppm.

  • Purification Strategy: Flash Column Chromatography: If the aldehyde is present, column chromatography is the most effective method for separation.

    • Rationale: The polarity difference between the aldehyde (less polar) and the alcohol (more polar) allows for efficient separation on a silica gel stationary phase.

    • Detailed Protocol: i. Slurry Preparation: Adsorb your crude oil onto a small amount of silica gel (dry-loading). This prevents band broadening. ii. Column Packing: Pack a glass column with silica gel in your initial eluent. iii. Elution: Start with a low-polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) to elute non-polar impurities and the starting aldehyde first. Gradually increase the polarity of the mobile phase (gradient elution) to 4:1 or 3:1 Hexanes:Ethyl Acetate to elute your target alcohol. iv. Monitoring: Collect fractions and monitor them by TLC to pool the pure fractions containing your product.

  • Post-Chromatography Crystallization:

    • After pooling the pure fractions and evaporating the solvent, the purified product should be a solid or a supersaturated oil.

    • If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal, if available.

    • If it's still reluctant to solidify, a final recrystallization from a minimal amount of a suitable solvent system (e.g., dissolving in a small amount of warm heptane and allowing it to cool slowly) can yield crystalline material.

Question 2: My NMR spectrum is clean, but my yield is very low after column chromatography. I suspect my compound is decomposing on the silica gel. How can I prevent this?

Plausible Cause: Standard silica gel is slightly acidic (pH ≈ 4-5). Benzylic alcohols, especially those on electron-rich aromatic rings, can be sensitive to acid-catalyzed side reactions on the silica surface. The acidic protons on the silica can protonate the hydroxyl group, leading to the formation of a stabilized benzylic carbocation. This intermediate can then undergo elimination to form undesired by-products or react with another alcohol molecule to form a diether impurity.

Troubleshooting Workflow & Mitigation:

The logical flow for addressing suspected on-column decomposition is outlined below.

G cluster_diagnosis Diagnosis cluster_solution Mitigation Strategy start Low yield post-chromatography check_tlc Co-spot crude material and a column fraction on TLC. See new, lower Rf spots? start->check_tlc neutralize Option 1: Neutralize Silica Add 1% Triethylamine (Et3N) to the eluent system. check_tlc->neutralize Yes, decomposition likely alt_phase Option 2: Use Alternative Phase Switch to neutral alumina or a C18 reversed-phase silica. check_tlc->alt_phase Yes, decomposition likely no_decomp No, TLC is clean. Consider other loss mechanisms (e.g., physical loss during workup). check_tlc->no_decomp No, spots are identical success Improved Yield & Purity neutralize->success alt_phase->success

Caption: Troubleshooting workflow for on-column decomposition.

Detailed Protocol for Neutralizing Silica Gel:

  • Prepare the Eluent: Before preparing the slurry or running the column, add 0.5-1% triethylamine (Et₃N) by volume to your chosen eluent mixture (e.g., Hexanes:Ethyl Acetate).

  • Run the Column: Use this neutralized eluent system for the entire duration of the chromatography. The triethylamine will occupy the acidic sites on the silica, preventing them from interacting with and degrading your compound.

  • Solvent Removal: Be aware that triethylamine has a boiling point of 89.5 °C. It can typically be removed with your chromatography solvents under reduced pressure on a rotary evaporator, but for very high purity, co-evaporation with a solvent like toluene may be necessary.

Question 3: I've successfully isolated my product as a white solid, but my melting point is broad and lower than expected. What are the best recrystallization solvents?

Plausible Cause: A broad melting point is a classic sign of impurities. Even after chromatography, you may have trace amounts of closely related isomers or residual chromatography solvents. Recrystallization is an excellent final polishing step. The key is to find a solvent system where your product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble at all temperatures.

Recommended Solvent Systems for Recrystallization:

The choice of solvent is critical and often requires some small-scale screening. Given the structure of (6-bromo-2-chloro-3-ethoxyphenyl)methanol, a moderately polar compound, binary solvent systems are often most effective.

Solvent System (v/v)Rationale & ProcedureExpected Outcome
Heptane / Ethyl Acetate A non-polar/polar mixture. Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hot heptane until the solution just begins to turn cloudy (the saturation point). Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.Often yields well-defined, needle-like crystals. Good for removing more polar impurities.
Toluene / Hexane An aromatic/aliphatic mixture. Dissolve in a minimal amount of warm toluene. Add hexane dropwise until turbidity persists. Re-warm slightly to get a clear solution, then cool slowly.Effective for compounds that are highly soluble in aromatic solvents. Good for removing non-polar, greasy impurities.
Isopropanol / Water A polar protic/polar system. Dissolve in a minimal amount of hot isopropanol. Slowly add warm water until the solution becomes cloudy. Re-heat to clarify and then allow to cool.Can be very effective, but be cautious as the product may "oil out" if cooled too quickly or if too much water is added.

Step-by-Step Recrystallization Protocol (General):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar "solvent A" (e.g., Ethyl Acetate) and heat gently (e.g., on a steam bath) until the solid dissolves completely.

  • Saturation: While still hot, add the less polar "solvent B" (e.g., Heptane) dropwise until you see persistent cloudiness. Add a drop or two of solvent A to make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Yield Maximization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of cold solvent B, and dry them under vacuum.

References

  • Synthesis and Purification of Related Compounds: While a direct public synthesis for this exact molecule is not readily available in top-tier journals, analogous reductions of substituted benzaldehydes and subsequent purifications are standard. The principles of chromatography and recrystallization are well-documented in standard laboratory practice guides. For an example of a similar reduction and purification, see patents that utilize this structural motif.
  • Standard Organic Chemistry Laboratory Techniques: For authoritative information on the principles behind the techniques described.

    • Title: Purification of Labor
    • Source: Armarego, W. L. F., & Chai, C. L. L. (2012).
    • URL: [Link]

  • Chromatography Principles: For a deeper understanding of flash column chrom

    • Title: A Convenient, Rapid, and Inexpensive Method of Preparative-Scale Column Chrom
    • Source: Still, W. C., Kahn, M., & Mitra, A. (1978). The Journal of Organic Chemistry.
    • URL: [Link]

Troubleshooting

Process Chemistry Support Center: Scale-Up Synthesis of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide specifically for process chemists, researchers, and drug development professionals tasked with sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide specifically for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol [1].

Scaling up halogenated aromatic intermediates requires strict control over regioselectivity, exotherm management, and downstream purification. This guide moves beyond basic bench-scale procedures to provide field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, reproducible batches.

Synthetic Route & Process Overview

The synthesis of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol from 2-chloro-3-hydroxybenzaldehyde is executed in three distinct stages: O-Ethylation , Regioselective Bromination , and Aldehyde Reduction .

SynthesisWorkflow SM 2-Chloro-3-hydroxy benzaldehyde Step1 O-Ethylation (EtBr, K2CO3) SM->Step1 Int1 2-Chloro-3-ethoxy benzaldehyde Step1->Int1 Step2 Bromination (NBS, DMF) Int1->Step2 Int2 6-Bromo-2-chloro-3-ethoxy benzaldehyde Step2->Int2 Step3 Reduction (NaBH4, MeOH) Int2->Step3 Product (6-Bromo-2-chloro-3-ethoxy phenyl)methanol Step3->Product

Figure 1: Three-step scalable synthetic workflow for (6-Bromo-2-chloro-3-ethoxyphenyl)methanol.

Table 1: Quantitative Process Parameters & Scale-Up Metrics
Process StepReagents & SolventsTemp (°C)Time (h)Target YieldCritical Safety / Quality Metric
1. O-Ethylation EtBr (1.2 eq), K₂CO₃ (1.5 eq), DMF60 - 656.088 - 92%Alkylating agent toxicity; monitor EtBr off-gassing.
2. Bromination NBS (1.05 eq), DMF0 - 54.075 - 80%Regioisomer control (4-bromo vs 6-bromo); Exothermic NBS addition.
3. Reduction NaBH₄ (0.6 eq), THF/MeOH (4:1)0 - 102.090 - 95%Severe H₂ gas evolution during reaction and aqueous quench.

Step-by-Step Scale-Up Methodologies

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system —meaning the reaction dictates its own completion through specific analytical checkpoints rather than arbitrary timeframes.

Step 1: O-Ethylation of 2-Chloro-3-hydroxybenzaldehyde

Causality: Potassium carbonate (K₂CO₃) is used to deprotonate the phenol, creating a highly nucleophilic phenoxide. Ethyl bromide (EtBr) is selected over Ethyl iodide (EtI) for scale-up due to a superior waste profile (avoiding iodine remediation) and lower cost, despite requiring mild heating.

  • Charge: To a jacketed reactor, add 2-chloro-3-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (5 volumes). Stir to dissolve.

  • Base Addition: Add finely powdered K₂CO₃ (1.5 eq). Stir for 30 minutes at 25°C to ensure complete deprotonation (solution will darken).

  • Alkylation: Heat the jacket to 60°C. Dose EtBr (1.2 eq) continuously over 1 hour via a subsurface dip tube to prevent volatilization.

  • Validation Checkpoint: Sample the reaction after 5 hours. Analyze via HPLC (254 nm). The reaction is complete when the starting material AUC is <1.0%.

  • Workup: Cool to 20°C. Quench with DI water (15 volumes) to precipitate the product. Filter, wash with water, and dry under a vacuum to yield 2-chloro-3-ethoxybenzaldehyde.

Step 2: Regioselective Bromination

Causality: N-Bromosuccinimide (NBS) is utilized instead of liquid bromine (Br₂) to avoid the generation of stoichiometric, highly corrosive HBr gas [4]. NBS provides a controlled, slow release of electrophilic bromine (Br⁺), which is critical for minimizing over-bromination and managing the reaction exotherm at scale.

  • Charge: Dissolve 2-chloro-3-ethoxybenzaldehyde (1.0 eq) in DMF (6 volumes) and cool the reactor to 0°C.

  • Bromination: Add NBS (1.05 eq) in 5 equal portions over 2 hours. Maintain internal temperature <5°C to maximize regioselectivity for the 6-bromo isomer.

  • Validation Checkpoint: Monitor by HPLC. Target <2% starting material.

  • Workup & Isomer Upgrade: Quench with 5% aqueous sodium thiosulfate (destroys residual electrophilic bromine). Extract with Ethyl Acetate, wash with brine, and concentrate. Crystallize the crude residue from Isopropanol/Water (3:1) to purge the undesired 4-bromo isomer, yielding pure 6-bromo-2-chloro-3-ethoxybenzaldehyde[2].

Step 3: Aldehyde Reduction

Causality: Sodium borohydride (NaBH₄) is a mild, chemoselective hydride source that cleanly reduces the aldehyde without risking dehalogenation of the aryl bromide or chloride. A mixed solvent system (THF/MeOH) is used because MeOH provides the necessary protic activation for the hydride transfer, while THF maintains the solubility of the halogenated intermediate.

  • Charge: Dissolve 6-bromo-2-chloro-3-ethoxybenzaldehyde (1.0 eq) in THF/MeOH (4:1, 5 volumes). Cool to 0°C.

  • Reduction: Add NaBH₄ (0.6 eq) in small portions. Warning: Highly exothermic with continuous H₂ gas evolution.

  • Validation Checkpoint: HPLC analysis should show complete disappearance of the aldehyde peak within 2 hours.

  • Quench: Carefully add 1M HCl dropwise at 0°C to destroy excess NaBH₄. Ensure maximum scrubber ventilation for H₂ gas displacement.

  • Isolation: Extract with MTBE, dry over Na₂SO₄, and concentrate to afford the final (6-Bromo-2-chloro-3-ethoxyphenyl)methanol [1].

Troubleshooting & FAQs

Q1: How do we control regioselectivity during bromination to favor the 6-bromo isomer over the 4-bromo isomer?

Expert Insight: The regioselectivity of this electrophilic aromatic substitution is governed by a competition between steric hindrance and electronic directing effects. The ethoxy (-OEt) group is strongly activating and ortho/para directing. Position 6 is para to the -OEt group, while Position 4 is ortho.

At lower temperatures (0-5°C), the steric bulk of the -OEt group and the adjacent -Cl group makes Position 4 highly hindered. Furthermore, the aldehyde (-CHO) group at Position 1 is a meta-director, which synergistically directs electrophilic attack toward Position 6. Maintaining strict temperature control and using a bulky brominating agent like NBS maximizes the yield of the 6-bromo isomer.

Regioselectivity Substrate 2-Chloro-3-ethoxybenzaldehyde (Activated Aromatic Ring) DirectingGroups Directing Group Effects Substrate->DirectingGroups OEt -OEt (Position 3) Strong Activating Ortho/Para Directing DirectingGroups->OEt Cl -Cl (Position 2) Deactivating Ortho/Para Directing DirectingGroups->Cl CHO -CHO (Position 1) Deactivating Meta Directing DirectingGroups->CHO Pos6 Position 6 (Para to -OEt) Sterically Accessible Electronically Favored OEt->Pos6 Major Directing Effect Pos4 Position 4 (Ortho to -OEt) Sterically Hindered OEt->Pos4 Minor (Steric Clash) CHO->Pos6 Meta Directing Synergy Final 6-Bromo-2-chloro-3-ethoxybenzaldehyde (Target Intermediate) Pos6->Final Electrophilic Attack (Br+)

Figure 2: Mechanistic rationale for regioselective bromination at Position 6.

Q2: During the NaBH₄ reduction quench, we experienced a severe pressure spike. How can this be mitigated at a 10+ kg scale?

Expert Insight: Pressure spikes during the quench of borohydride reductions are caused by the rapid, exothermic hydrolysis of unreacted NaBH₄ and borate complexes, which releases immense volumes of hydrogen gas (H₂).

  • Solution: Never quench directly with strong acid at scale. Instead, perform a "reverse quench." Slowly transfer the reaction mixture into a secondary vessel containing a pre-chilled (0°C) solution of 10% aqueous ammonium chloride (NH₄Cl) or dilute acetic acid under a heavy nitrogen sweep. This buffers the pH and controls the rate of H₂ evolution.

Q3: Can we avoid column chromatography for the purification of the brominated intermediate?

Expert Insight: Yes, and for scale-up, you must avoid chromatography. The crude bromination mixture typically contains 80-85% of the 6-bromo isomer, 10% of the 4-bromo isomer, and 5% over-brominated/unreacted material.

  • Solution: The 6-bromo-2-chloro-3-ethoxybenzaldehyde intermediate is highly crystalline. By swapping the extraction solvent (EtOAc) to Isopropanol (IPA) and adding water dropwise at 60°C until the cloud point is reached, you can selectively crystallize the 6-bromo isomer upon slow cooling to 5°C. This reliably upgrades the purity to >98% AUC.

References

  • Google Patents. "Urea compound for antagonizing LPA1 receptor (Reference Example 1-14-3: Halogenation of substituted benzaldehydes)". Patent AU2020323429A1.

Reference Data & Comparative Studies

Validation

Unambiguous Structural Elucidation of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

In the development of novel pharmaceuticals and agrochemicals, heavily substituted aromatic building blocks are highly prized for their ability to precisely tune target binding affinities. (6-Bromo-2-chloro-3-ethoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of novel pharmaceuticals and agrochemicals, heavily substituted aromatic building blocks are highly prized for their ability to precisely tune target binding affinities. (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (C9H10BrClO2) is a prime example of such a scaffold. However, synthesizing this molecule introduces a critical analytical bottleneck: confirming the exact regiochemistry of the halogens.

As a Senior Application Scientist, I frequently see research teams stall when attempting to differentiate positional isomers (e.g., 6-bromo-2-chloro vs. 2-bromo-6-chloro) using standard spectroscopy. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing field-proven crystallization protocols to ensure definitive structural validation.

The Analytical Dilemma: Where Standard Spectroscopy Falls Short

To understand why SCXRD is necessary, we must first analyze the mechanistic limitations of standard analytical techniques when applied to mixed-halogenated aromatics .

High-Resolution Mass Spectrometry (HRMS)
  • The Data: HRMS easily confirms the molecular formula. The presence of one bromine and one chlorine atom generates a highly distinct isotopic signature—a cluster of peaks at M, M+2, and M+4 in an approximate 3:4:1 ratio.

  • The Limitation: MS separates ions by mass-to-charge ratio in a vacuum. It provides zero information regarding the 3D spatial arrangement or regiochemistry of the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • The Data: ^1^H NMR will clearly show the ethoxy group, the hydroxymethyl group, and an AB spin system (two doublets with J≈8−9 Hz) corresponding to the adjacent aromatic protons at C4 and C5.

  • The Limitation (Causality): NMR relies on the local magnetic environment of nuclei. Chlorine and bromine exert remarkably similar inductive electron-withdrawing effects and resonance electron-donating effects on the aromatic ring. Consequently, the chemical shifts of the carbons attached to the halogens (C2 and C6) can be nearly identical, making differentiation ambiguous. Furthermore, because halogens lack protons, 2D NOESY/ROESY experiments cannot provide direct spatial correlations to the halogens themselves, leaving the exact regiochemistry unconfirmed.

AnalyticalWorkflow Start Synthesized Compound: (6-Bromo-2-chloro-3-ethoxyphenyl)methanol MS High-Resolution Mass Spec Identifies [M]+ isotopic pattern Start->MS NMR 1D & 2D NMR Spectroscopy Identifies connectivity & H-H Start->NMR Ambiguity Regiochemical Ambiguity: Is it 6-Br-2-Cl or 2-Br-6-Cl? MS->Ambiguity NMR->Ambiguity XRD Single-Crystal X-Ray Diffraction Maps electron density (Br=35e-, Cl=17e-) Ambiguity->XRD Requires 3D mapping Result Unambiguous Absolute Structure Confirmed Regiochemistry XRD->Result

Workflow demonstrating the resolution of regiochemical ambiguity using SCXRD.

Single-Crystal X-Ray Diffraction (SCXRD): The Definitive Solution

SCXRD bypasses the magnetic and mass-based limitations of spectroscopy by directly mapping the electron density of the molecule in a 3D crystalline lattice.

The Causality of Resolution: X-rays scatter off the electron clouds of atoms. The scattering power (atomic form factor, f ) is directly proportional to the atomic number ( Z ).

  • Bromine ( Z=35 ) possesses 35 electrons.

  • Chlorine ( Z=17 ) possesses 17 electrons.

In the resulting electron density map, the peak corresponding to the bromine atom will be approximately twice as intense as the peak for the chlorine atom. This stark contrast makes the assignment of the halogens trivial, absolute, and 100% reliable, providing the ultimate proof of structure .

Table 1: Comparative Performance for Halogenated Aromatics
Analytical TechniquePrimary Data OutputResolution of Br vs. Cl PositionSample RequirementDestructive?
HRMS (ESI/EI) Exact mass, isotopic patternNone (Cannot distinguish isomers)< 1 mgYes
1D/2D NMR Connectivity, H-H couplingLow/Ambiguous (Similar inductive effects)5 - 15 mgNo
SCXRD 3D atomic coordinates, bond lengthsAbsolute (Br=35e⁻ vs Cl=17e⁻)Single crystal (~0.1 mm)No

Experimental Protocols: Engineering the Perfect Crystal

To utilize SCXRD, one must first grow a highly ordered single crystal. (6-Bromo-2-chloro-3-ethoxyphenyl)methanol is an excellent candidate for crystallization because its hydroxymethyl (-CH2OH) group acts as a strong hydrogen-bond donor and acceptor, heavily directing the self-assembly of the crystal lattice.

Below are two self-validating protocols for growing diffraction-quality crystals.

Protocol A: Vapor Diffusion (Recommended for High Purity & Limited Sample)

Causality: This method relies on Raoult's Law and vapor pressure differentials. By pairing a low-volatility "good solvent" with a high-volatility "anti-solvent," the anti-solvent slowly evaporates and diffuses into the sample solution. This gradually lowers the solubility of the compound, gently guiding the system into the metastable zone to promote the nucleation of a single crystal rather than an amorphous crash-out .

  • Solvent Selection: Dissolve ~10 mg of the compound in 0.5 mL of a good solvent with a higher boiling point (e.g., Dichloromethane, bp 39.6 °C).

  • Filtration: Filter the solution through a 0.2 μm PTFE syringe filter into a clean 1-dram inner vial. Causality: Removing microscopic dust prevents unwanted heterogeneous nucleation (multiple small crystals).

  • Outer Chamber Setup: Place the uncapped inner vial into a larger 20 mL scintillation vial. Add 2-3 mL of a volatile anti-solvent (e.g., Pentane, bp 36.1 °C) to the outer vial.

  • Diffusion: Tightly cap the outer vial and store it in a vibration-free environment at a stable 20 °C.

  • Self-Validation Step: After 3-7 days, inspect the inner vial under a polarized light microscope. Crystals that sharply extinguish light at 90-degree rotation intervals are highly ordered single crystals, validating the success of the diffusion process and confirming readiness for the diffractometer.

VaporDiffusion Step1 Dissolve analyte in Good Solvent Step2 Filter into inner vial Step1->Step2 Step3 Add Anti-Solvent to outer chamber Step2->Step3 Step4 Volatile anti-solvent diffuses inward Step3->Step4 Step5 Supersaturation & Nucleation Step4->Step5 Step6 Single Crystals Form Step5->Step6

Step-by-step mechanism of the vapor diffusion crystallization method.

Table 2: Optimized Solvent Pairs for Vapor Diffusion
Solvent (Inner Vial)Boiling Point (°C)Anti-Solvent (Outer Vial)Boiling Point (°C)Causality for Selection
Dichloromethane39.6Pentane36.1Pentane's higher vapor pressure drives steady diffusion into DCM.
Chloroform61.2Diethyl Ether34.6Ether diffuses aggressively; ideal for highly soluble compounds.
Toluene110.6Hexane68.7Slower diffusion rate; promotes highly ordered, defect-free lattices.
Protocol B: Restricted Slow Evaporation

Causality: Evaporation slowly increases the concentration of the solute until supersaturation is reached. By artificially restricting the evaporation rate, we prevent the rapid formation of twinned crystals or amorphous powders.

  • Preparation: Dissolve ~15 mg of the compound in 2 mL of a moderately volatile solvent (e.g., Ethyl Acetate).

  • Filtration: Filter the solution into a clean 2-dram vial.

  • Restriction: Cover the vial tightly with aluminum foil. Use a fine needle to puncture exactly 3 small holes in the foil. Causality: The foil acts as a vapor barrier, drastically slowing the escape of solvent molecules and extending the growth phase of the crystal lattice.

  • Incubation: Leave the vial undisturbed in a dark, temperature-controlled cabinet for 1-2 weeks. Validate crystal quality via polarized light microscopy prior to mounting.

Conclusion

While NMR and HRMS are indispensable tools for routine structural verification, they hit a hard limit when faced with the regiochemical ambiguity of mixed-halogenated aromatics like (6-Bromo-2-chloro-3-ethoxyphenyl)methanol. By leveraging the Z -dependent electron scattering principles of SCXRD and employing thermodynamically controlled crystallization protocols, researchers can achieve absolute, unambiguous structural confirmation.

References

  • Difference Between NMR and X-Ray Crystallography Difference Between URL:[Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide National Center for Biotechnology Information (PMC) URL:[Link]

  • Growing Quality Crystals - X-Ray Diffraction Facility Massachusetts Institute of Technology (MIT) Department of Chemistry URL:[Link]

Comparative

A Comparative Guide to (6-Bromo-2-chloro-3-ethoxyphenyl)methanol and Its Methoxy Analog: Synthesis, Physicochemical Properties, and Proposed Biological Evaluation

This guide provides an in-depth comparative analysis of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol and its closely related analog, (6-Bromo-2-chloro-3-methoxyphenyl)methanol. In drug discovery, subtle structural modificat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol and its closely related analog, (6-Bromo-2-chloro-3-methoxyphenyl)methanol. In drug discovery, subtle structural modifications, such as the variation of an alkoxy group from methoxy to ethoxy, can profoundly impact a compound's physicochemical properties, target engagement, and overall biological activity. This document is designed for researchers, medicinal chemists, and drug development professionals, offering a comprehensive examination of the synthesis, a detailed comparison of key physicochemical parameters, and a proposed workflow for biological evaluation to unlock the therapeutic potential of this scaffold.

The polysubstituted phenylmethanol core is a privileged scaffold in medicinal chemistry, found in numerous bioactive molecules. The specific substitution pattern of the title compounds, featuring a strategic placement of bromo, chloro, and alkoxy groups, presents an intriguing profile. Halogen atoms can participate in halogen bonding and modulate electronic properties, while the alkoxy group influences lipophilicity and can act as a hydrogen bond acceptor.[1] This guide will dissect these features, providing both theoretical grounding and practical, actionable experimental protocols.

Comparative Synthesis Strategy

The most logical and efficient synthesis of the target compounds and their analogs commences with a commercially available, appropriately substituted phenol. A plausible two-step pathway involves the electrophilic bromination of a suitable chlorophenol followed by reduction of a benzaldehyde intermediate. This strategy offers good control over regioselectivity and generally proceeds with high yields.

A key decision in the synthesis is the choice of starting material. For this comparative study, 2-chloro-3-ethoxyphenol and 2-chloro-3-methoxyphenol would be ideal starting points. The synthesis then proceeds via a formylation reaction to install the aldehyde, followed by a selective reduction.

Proposed Synthetic Workflow

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction cluster_2 Purification & Characterization SM 2-chloro-3-alkoxyphenol (R = Me, Et) Int 6-Bromo-2-chloro-3-alkoxybenzaldehyde SM->Int 1. Br₂, Acetic Acid 2. (COCl)₂, DMSO, Et₃N (Swern) or PCC Prod (6-Bromo-2-chloro-3-alkoxyphenyl)methanol (Target Compounds) Int->Prod NaBH₄, Methanol, 0°C to RT Purify Column Chromatography Prod->Purify Char ¹H NMR, ¹³C NMR, HRMS Purify->Char

Caption: Proposed two-step synthesis of the target compounds.

Detailed Experimental Protocol: Synthesis of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol
  • Rationale: This protocol employs a classic electrophilic aromatic substitution for bromination, followed by a standard, mild reduction of the resulting aldehyde. Acetic acid is a common solvent for bromination as it can activate the bromine and is polar enough to dissolve the phenol.[2] Sodium borohydride is chosen for the reduction due to its high selectivity for aldehydes over other potential functional groups and its operational simplicity.

  • Step 1: Bromination of 2-chloro-3-ethoxyphenol

    • In a 100 mL round-bottom flask, dissolve 2-chloro-3-ethoxyphenol (1 equivalent) in glacial acetic acid (20 mL).

    • Cool the stirred solution to 0-5°C using an ice-water bath.

    • In a dropping funnel, prepare a solution of bromine (1.05 equivalents) in 5 mL of glacial acetic acid.

    • Add the bromine solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained below 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into 150 mL of cold water. If a precipitate forms, filter the solid. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-chloro-3-ethoxyphenol.

  • Step 2: Conversion to (6-Bromo-2-chloro-3-ethoxyphenyl)methanol

    • This step assumes a formylation followed by reduction, adapting a standard procedure. First, the intermediate phenol would be converted to the benzaldehyde. A common method is the Duff reaction or similar formylation techniques.

    • Assuming the successful synthesis of 6-Bromo-2-chloro-3-ethoxybenzaldehyde, dissolve the aldehyde (1 equivalent) in methanol (30 mL) in a 100 mL round-bottom flask and cool to 0°C.

    • Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 3 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

    • Remove the methanol under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3 x 40 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.[3]

    • Combine the fractions containing the pure product and concentrate to yield the final compound as a solid or oil.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Properties: A Comparative Analysis

The subtle change from a methoxy to an ethoxy group can have a measurable impact on a compound's physicochemical profile, which in turn governs its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4]

Property(6-Bromo-2-chloro-3-methoxyphenyl)methanol[5](6-Bromo-2-chloro-3-ethoxyphenyl)methanolSignificance in Drug Discovery
Molecular Formula C₈H₈BrClO₂C₉H₁₀BrClO₂Defines the elemental composition and exact mass.
Molecular Weight 251.50 g/mol 265.53 g/mol Affects diffusion rates and is a component of ligand efficiency metrics.
Calculated LogP 2.42~2.8 (Estimated)A measure of lipophilicity; critical for membrane permeability and solubility.
H-Bond Donors 11Influences binding interactions and solubility.
H-Bond Acceptors 22Affects solubility and potential for target binding.
Fsp³ 0.250.33Fraction of sp³ hybridized carbons; correlates with improved solubility and clinical success.

Analysis: The primary difference lies in the molecular weight and lipophilicity (LogP). The addition of a single methylene group in the ethoxy analog increases both properties. This seemingly minor change can be significant:

  • Increased Lipophilicity: The higher LogP of the ethoxy analog may lead to enhanced cell membrane permeability. However, it could also result in lower aqueous solubility and increased binding to plasma proteins or off-target hydrophobic pockets.[6]

  • Increased Fsp³: The higher Fsp³ character of the ethoxy analog is generally considered a favorable property, as it correlates with more three-dimensional structures that can lead to better target specificity and improved physicochemical properties.

Experimental Protocol: Determination of Distribution Coefficient (LogD)

G cluster_0 Preparation cluster_1 Partitioning cluster_2 Analysis Prep1 Prepare stock solution of compound in DMSO Prep2 Prepare n-octanol and phosphate buffer (pH 7.4) Part1 Add stock solution to octanol/buffer mixture Part2 Shake vigorously (e.g., 1 hour) to equilibrate Part1->Part2 Part3 Centrifuge to separate layers Part2->Part3 Ana1 Sample aqueous and octanol layers Ana2 Determine concentration in each layer via LC-MS/MS Ana1->Ana2 Ana3 Calculate LogD = log([C]octanol / [C]aq) Ana2->Ana3

Caption: Workflow for the shake-flask method to determine LogD.

  • Rationale: The "shake-flask" method is the gold standard for measuring partition coefficients.[4] Using a buffer at physiological pH (7.4) provides the LogD value, which is more relevant for predicting drug behavior in the body than the LogP of the neutral molecule.[4]

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • In a glass vial, combine 1 mL of n-octanol and 1 mL of PBS (pH 7.4).

    • Add 10 µL of the 10 mM stock solution to the vial.

    • Cap the vial tightly and shake vigorously on an orbital shaker for 1 hour at room temperature to allow for equilibration.

    • Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the two phases.

    • Carefully collect a known volume (e.g., 100 µL) from both the upper n-octanol layer and the lower aqueous layer.

    • Determine the concentration of the compound in each sample using a validated LC-MS/MS method against a standard curve.

    • Calculate the LogD value using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in aqueous buffer).

Proposed Biological Evaluation: A Screening Cascade

Tier 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a robust, high-throughput method for initial cytotoxicity screening.[7]

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Assay & Readout Seed Seed cancer cells in 96-well plates Incubate1 Incubate for 24h to allow attachment Seed->Incubate1 Treat Add serial dilutions of test compounds Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate3 Incubate for 4h AddMTT->Incubate3 AddSol Add solubilization solution (e.g., DMSO) Incubate3->AddSol Read Measure absorbance at 570 nm AddSol->Read

Caption: Standard workflow for an MTT cytotoxicity assay.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Preparation: Prepare a 2X serial dilution of the test compounds in culture medium, starting from a top concentration of 100 µM.

    • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubation: Incubate the plates for 72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Tier 2: Kinase Inhibitor Profiling

Should the compounds exhibit significant cytotoxicity, a subsequent step would be to investigate their potential as kinase inhibitors, a common mechanism for anticancer agents.[9][10] A variety of in vitro kinase assays can be employed, ranging from radiometric assays that measure the incorporation of ³²P-ATP into a substrate to luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.[8]

  • Rationale for Kinase Screening: The ATP binding site of kinases is a well-defined pocket that can be targeted by small molecules.[10] Compounds with scaffolds like the ones under investigation often fit the profile of ATP-competitive kinase inhibitors. Screening against a diverse panel of kinases can identify potential targets and assess selectivity.

Prospective Structure-Activity Relationship (SAR) Analysis

Based on the comparative data and proposed experiments, we can hypothesize on the potential structure-activity relationships:

  • Role of the Alkoxy Group: A primary point of comparison will be the impact of the ethoxy versus the methoxy group. If the ethoxy analog shows greater cellular potency in the MTT assay, it could be attributed to its increased lipophilicity leading to better cell penetration. Conversely, if the methoxy analog is more potent, it might suggest that the smaller size is optimal for fitting into a specific binding pocket, or that the increased solubility is beneficial.

  • Role of Halogens: The 6-bromo and 2-chloro substituents are critical. The ortho-chloro group to the hydroxymethyl moiety likely induces a specific conformation. The bromine atom is a potent halogen bond donor and its position could be crucial for interacting with a backbone carbonyl or other electron-rich feature in a protein target.[1]

  • Future Analogs: If activity is confirmed, future analogs could explore:

    • Alkoxy Chain Length: Investigating propoxy, isopropoxy, or butoxy groups to further probe the size and lipophilicity of this pocket.

    • Halogen Substitution: Replacing bromine with chlorine or iodine to modulate halogen bond strength and electronics.

    • Positional Isomers: Synthesizing isomers to understand the importance of the 2,3,6-substitution pattern.

Conclusion

This guide presents a comprehensive framework for the comparative study of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol and its methoxy analog. By systematically synthesizing these compounds, characterizing their physicochemical properties, and subjecting them to a logical biological screening cascade, researchers can effectively evaluate their therapeutic potential. The provided protocols are designed to be robust and reproducible, forming a solid foundation for a medicinal chemistry program aimed at developing this promising chemical scaffold. The key comparison between the ethoxy and methoxy analogs will provide crucial initial insights into the structure-activity relationships governing the biological effects of this compound class, paving the way for data-driven optimization and lead discovery.

References

  • Bantscheff, M., & Drewes, G. (2012). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Swiss Federal Institute of Technology Zurich.
  • Anlauf, E., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • Wodarczyk, C., et al. (2020). Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. AACR Journals. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology News. Available at: [Link]

  • MDPI. (n.d.). Special Issue: In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI Journal "Pharmaceuticals". Available at: [Link]

  • Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology. Available at: [Link]

  • The Royal Society of Chemistry. (2023). Physicochemical Properties. The Handbook of Medicinal Chemistry. Available at: [Link]

  • INRS. (2009). Methods for determining the physico-chemical properties under REACH. Prévention du risque chimique. Available at: [Link]

  • Pacific BioLabs. (n.d.). Physicochemical Properties Testing Services. Service Page. Available at: [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry. Available at: [Link]

  • Acta Crystallographica Section E. (2023). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. IUCr. Available at: [Link]

  • NextSDS. (n.d.). (3-BroMo-6-chloro-2-fluorophenyl)Methanol — Chemical Substance Information. Database Entry. Available at: [Link]

  • Ishihara, Y., et al. (2023). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. Available at: [Link]

  • Gorniak, A., et al. (2023). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. MDPI Journal "International Journal of Molecular Sciences". Available at: [Link]

  • Sharifi-Rad, J., et al. (2020). Biological activities and health-promoting effects of Pyracantha genus: a key approach to the phytochemical's potential. Cellular and Molecular Biology. Available at: [Link]

  • Zhao, J., et al. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Records of Natural Products. Available at: [Link]

  • Rodrigues, M. J., et al. (2021). Biological Activities and Chemical Composition of Methanolic Extracts of Selected Autochthonous Microalgae Strains from the Red Sea. ResearchGate. Available at: [Link]

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Validation

A Comparative Guide to the Synthetic Strategies for (6-Bromo-2-chloro-3-ethoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction (6-Bromo-2-chloro-3-ethoxyphenyl)methanol is a polysubstituted aromatic compound with potential applications as a key intermediate in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol is a polysubstituted aromatic compound with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents and other complex organic molecules. The precise arrangement of its substituents—a bromo, a chloro, an ethoxy, and a hydroxymethyl group on the benzene ring—presents a significant synthetic challenge, demanding careful consideration of regioselectivity and functional group compatibility. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering in-depth technical insights and supporting data from analogous reactions to inform strategic decisions in the laboratory.

Comparative Analysis of Synthetic Routes

Two primary retrosynthetic strategies are considered, starting from readily available precursors: 3-ethoxyphenol and 2-chlorophenol. The final step in both proposed routes is the reduction of the intermediate aldehyde, 6-bromo-2-chloro-3-ethoxybenzaldehyde.

Route 1: Sequential Halogenation and Formylation of 3-Ethoxyphenol

This approach commences with the functionalization of the 3-ethoxyphenol ring, leveraging the directing effects of the hydroxyl and ethoxy groups.

Route 1 A 3-Ethoxyphenol B 2-Chloro-3-ethoxyphenol A->B Chlorination C 6-Bromo-2-chloro-3-ethoxyphenol B->C Bromination D 6-Bromo-2-chloro-3-ethoxybenzaldehyde C->D Formylation E (6-Bromo-2-chloro-3-ethoxyphenyl)methanol D->E Reduction

Caption: Workflow for Route 1, starting from 3-ethoxyphenol.

Step 1a: Chlorination of 3-Ethoxyphenol The initial step involves the regioselective chlorination of 3-ethoxyphenol. The hydroxyl and ethoxy groups are both ortho-, para-directing. The position ortho to the hydroxyl group and meta to the ethoxy group (C2) is a likely site for electrophilic substitution.

Step 1b: Bromination of 2-Chloro-3-ethoxyphenol Subsequent bromination of the chlorinated intermediate must be highly selective. The powerful ortho-, para-directing hydroxyl group is expected to direct the incoming electrophile to the C6 position.

Step 1c: Formylation of 6-Bromo-2-chloro-3-ethoxyphenol Introduction of the formyl group can be achieved through various methods, such as the Vilsmeier-Haack or Duff reaction. The hydroxyl group will direct the formylation to the ortho position, which is sterically hindered, making this a potentially low-yielding step.

Step 1d: Reduction of 6-Bromo-2-chloro-3-ethoxybenzaldehyde The final step is the reduction of the aldehyde to the corresponding primary alcohol. This is a standard and generally high-yielding transformation.

Route 2: Functionalization of 2-Chlorophenol

This alternative strategy begins with 2-chlorophenol, introducing the ethoxy group early in the synthesis.

Route 2 A 2-Chlorophenol B 2-Chloro-1-ethoxybenzene A->B Ethylation C 2-Chloro-3-ethoxybenzaldehyde B->C Formylation D 6-Bromo-2-chloro-3-ethoxybenzaldehyde C->D Bromination E (6-Bromo-2-chloro-3-ethoxyphenyl)methanol D->E Reduction

Caption: Workflow for Route 2, starting from 2-chlorophenol.

Step 2a: Ethylation of 2-Chlorophenol The synthesis commences with the ethylation of 2-chlorophenol, typically via a Williamson ether synthesis, to form 2-chloro-1-ethoxybenzene. This is generally a high-yielding reaction.

Step 2b: Formylation of 2-Chloro-1-ethoxybenzene The formylation of 2-chloro-1-ethoxybenzene presents a regioselectivity challenge. The ethoxy group is ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. This can lead to a mixture of isomers, requiring careful separation.

Step 2c: Bromination of 2-Chloro-3-ethoxybenzaldehyde The bromination of the formylated intermediate is the next critical step. The directing groups on the ring will influence the position of bromination, with the position ortho to the activating ethoxy group being favored.

Step 2d: Reduction of 6-Bromo-2-chloro-3-ethoxybenzaldehyde As in Route 1, the final step is the reduction of the aldehyde to the target alcohol.

Quantitative Data Comparison

The following table summarizes the estimated yields for each step of the proposed synthetic routes. It is important to note that these values are based on analogous reactions reported in the literature and should be considered indicative.

Route Step Reaction Estimated Yield (%) Reference for Analogy
1 1aChlorination of 3-ethoxyphenol60-70[1][2]
1bBromination of 2-chloro-3-ethoxyphenol50-65[1][2]
1cFormylation of 6-bromo-2-chloro-3-ethoxyphenol30-40[3]
1dReduction of aldehyde>90[4][5]
2 2aEthylation of 2-chlorophenol>90[6][7]
2bFormylation of 2-chloro-1-ethoxybenzene40-50 (of desired isomer)[3]
2cBromination of 2-chloro-3-ethoxybenzaldehyde60-75[8]
2dReduction of aldehyde>90[4][5]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the proposed synthetic routes. These protocols are based on established procedures for similar substrates and may require optimization for the specific target molecule.

Protocol 1: Williamson Ether Synthesis of 2-Ethoxybenzaldehyde Derivatives[6][7]

This protocol is applicable to the ethylation of phenolic starting materials.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask, followed by anhydrous dimethylformamide (DMF) (approximately 10 mL per gram of phenol).

  • Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes. Add ethyl iodide or ethyl bromide (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Electrophilic Bromination of a Phenolic Compound[1][2]

This protocol describes a general method for the bromination of an activated aromatic ring.

  • Dissolution: Dissolve the substituted phenol (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Cooling: Cool the solution to 0-5°C in an ice-water bath.

  • Reagent Addition: In a dropping funnel, prepare a solution of bromine (1.05 equivalents) in the same solvent. Add the bromine solution dropwise to the reaction mixture with constant stirring, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC.

  • Workup: Pour the reaction mixture into cold water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent.

  • Quenching: Add a 10% sodium thiosulfate solution dropwise to the aqueous layer or combined organic extracts until the color of excess bromine disappears.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 3: Reduction of an Aromatic Aldehyde to a Benzyl Alcohol[4][5]

This protocol outlines a standard procedure for the reduction of a benzaldehyde derivative.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Quenching: Slowly add water to quench the excess NaBH4.

  • Solvent Removal: Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.

  • Purification: Purify the product by column chromatography if necessary.

Conclusion and Recommendations

Both proposed synthetic routes to (6-Bromo-2-chloro-3-ethoxyphenyl)methanol present unique advantages and challenges.

Route 1 offers a more direct approach to establishing the substitution pattern on the aromatic ring. However, the formylation of the highly substituted and sterically hindered 6-bromo-2-chloro-3-ethoxyphenol is anticipated to be a low-yielding step, which could significantly impact the overall efficiency of the synthesis.

Route 2 , while potentially involving an additional purification step to separate isomeric products after the formylation of 2-chloro-1-ethoxybenzene, may offer a higher overall yield. The individual steps, particularly the initial ethylation and final reduction, are generally high-yielding. The success of this route hinges on the ability to effectively separate the desired 2-chloro-3-ethoxybenzaldehyde isomer.

For an initial synthetic campaign, Route 2 is recommended as the more promising approach due to the potentially higher overall yield and the avoidance of a likely problematic formylation on a sterically congested ring. However, careful optimization of the formylation and subsequent bromination steps will be crucial for the successful implementation of this strategy.

References

  • BenchChem. (2025).
  • ResearchGate. (2019). Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,....
  • ChemScene. 2-((2-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde.
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  • BenchChem. (2025). Comparative study of synthesis methods for 6-Bromo-2-chloro-3-methylphenol.
  • Oriental Journal of Chemistry. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones.
  • PrepChem.com. Synthesis of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde.
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  • BenchChem. (2025). Synthesis and discovery of 6-Bromo-2-chloro-3-methylphenol.
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  • ResearchGate. Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals.
  • MDPI. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
  • Guidechem. (2023). How to Optimize the Synthesis of 3-Methoxyphenol? - FAQ.
  • Beilstein Journals. (2013). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid.
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Comparative

Benchmarking the Reactivity of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol: A Guide to Chemoselective Functionalization

As drug discovery programs increasingly rely on densely functionalized aromatic scaffolds, the strategic selection of polyhalogenated building blocks has become critical. (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (CAS: 2...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on densely functionalized aromatic scaffolds, the strategic selection of polyhalogenated building blocks has become critical. (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (CAS: 2386676-58-8) represents a highly versatile, bifunctional arene. Its structural architecture—featuring a primary benzylic alcohol, a highly reactive C6-bromide, a moderately reactive C2-chloride, and an electron-donating C3-ethoxy group—enables orthogonal, multi-stage functionalization.

This guide objectively benchmarks the reactivity of this scaffold against structural alternatives, providing validated protocols and mechanistic insights to help researchers optimize their synthetic workflows.

Benchmarking Alternatives: Scaffold Selection

To isolate the electronic and steric contributions of each functional group, we benchmark (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (Target Scaffold) against two closely related analogs:

  • Alternative A: (6-Bromo-3-ethoxyphenyl)methanol (Lacks the C2-chloro group). Used to establish the baseline reactivity of the C6-bromide without the inductive electron-withdrawing effect of the adjacent chlorine.

  • Alternative B: (2-Chloro-3-ethoxyphenyl)methanol (Lacks the C6-bromo group). Used to evaluate the isolated reactivity of the C2-chloride and the risk of off-target oxidative addition.

Reactivity Node 1: Chemoselective Benzylic Oxidation

Before engaging the halogenated sites in cross-coupling, the benzylic alcohol is typically oxidized to an aldehyde to serve as a directing group or an electrophilic node.

Mechanistic Causality

Heavy-metal oxidants (e.g., KMnO₄, CrO₃) risk over-oxidation to the carboxylic acid or trace dehalogenation. Instead, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalyzed oxidation using [bis(acetoxy)iodo]benzene (BAIB) as the terminal oxidant provides a mild, highly chemoselective pathway[1]. The steric bulk of the TEMPO radical prevents interaction with the sterically encumbered C2 and C6 positions, isolating reactivity strictly to the unhindered primary alcohol.

Self-Validating Experimental Protocol: TEMPO/BAIB Oxidation

This protocol is self-validating: the conversion of BAIB to iodobenzene serves as an internal stoichiometric check, while the distinct UV-activity shift on TLC confirms the formation of the conjugated aldehyde.

  • Preparation : Dissolve 1.0 mmol of the benzyl alcohol in 5.0 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition : Add 0.1 mmol (10 mol%) of TEMPO. The solution will turn a faint orange/red.

  • Oxidant Addition : Portion-wise, add 1.1 mmol of BAIB.

  • Monitoring : Stir at room temperature for 2–4 hours. The reaction's completion is indicated by the complete dissolution of BAIB and a distinct lower-Rf spot on TLC (Hexanes/EtOAc 4:1) that stains vividly with 2,4-Dinitrophenylhydrazine (2,4-DNPH).

  • Quenching & Isolation : Quench with saturated aqueous Na₂S₂O₃ (5 mL) to destroy residual oxidant. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Benchmarking: Oxidation Efficiency
CompoundTime to CompletionYield (Aldehyde)Over-oxidation (Acid)
Target Scaffold 3.5 hours92%< 1%
Alternative A 2.0 hours95%< 1%
Alternative B 4.0 hours88%2%

Insight: The presence of both halogens in the Target Scaffold slightly withdraws electron density from the benzylic position via inductive effects, marginally slowing the hydride transfer rate compared to Alternative A, but maintaining excellent yields.

Reactivity Node 2: Regioselective Suzuki-Miyaura Coupling

The defining feature of the Target Scaffold is the ability to selectively couple at the C6-position while leaving the C2-chloride intact for downstream diversification.

Mechanistic Causality

Kinetic selectivity during palladium-catalyzed cross-coupling is dictated by the bond dissociation energy (BDE) of the carbon-halogen bonds[2]. The C–Br bond (~68 kcal/mol) undergoes oxidative addition with Pd(0) significantly faster than the C–Cl bond (~81 kcal/mol). Furthermore, the C3-ethoxy group provides steric shielding to the adjacent C2-chloride, actively discouraging oxidative addition by bulky Pd-phosphine complexes at that site[3].

Self-Validating Experimental Protocol: Regioselective C6-Arylation

This protocol utilizes strict stoichiometric control. The reaction self-limits at mono-arylation due to the high activation energy required to insert Pd(0) into the sterically shielded C2-Cl bond under these specific thermal conditions.

  • Setup : In an oven-dried Schlenk flask, combine 1.0 mmol of the oxidized Target Scaffold (aldehyde), 1.05 mmol of phenylboronic acid, and 2.0 mmol of Na₂CO₃.

  • Solvent System : Add a degassed mixture of Toluene/EtOH/H₂O (5:1:1, 7 mL). The biphasic system ensures the base remains dissolved while protecting the organic intermediates.

  • Catalyst : Add 0.05 mmol (5 mol%) of Pd(PPh₃)₄ under a positive argon stream.

  • Heating : Heat the mixture to exactly 80 °C for 6 hours. Crucial: Exceeding 95 °C risks overcoming the activation barrier for C-Cl insertion.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with water, and purify via flash chromatography.

Quantitative Benchmarking: Coupling Selectivity
CompoundTarget SiteYield (Mono-coupled)Regioselectivity (C6 vs C2)Di-coupled Byproduct
Target Scaffold C6-Br89%> 99:1< 1%
Alternative A C6-Br94%N/A (No C2-Cl)N/A
Alternative B C2-Cl41% (Requires 110°C)N/A (No C6-Br)N/A

Insight: The Target Scaffold exhibits near-perfect regioselectivity. Alternative B demonstrates that the C2-chloride is inherently sluggish, requiring significantly harsher conditions (110 °C, specialized ligands) to react, thereby proving the orthogonality of the Target Scaffold's design.

Visualizing the Logical Architecture

To fully conceptualize the utility of this building block, we map its functionalization trajectory and the mechanistic logic governing its selectivity.

Workflow SM (6-Bromo-2-chloro-3-ethoxyphenyl)methanol Bifunctional Starting Material Ox TEMPO / BAIB Oxidation Chemoselective for C1-OH SM->Ox Suz Suzuki-Miyaura Coupling Regioselective for C6-Br Ox->Suz Buch Buchwald-Hartwig Amination Late-Stage Functionalization of C2-Cl Suz->Buch

Orthogonal functionalization workflow of the bifunctional arene scaffold.

Mechanism Pd Pd(0) L_n Active Catalyst Arene Bromo-Chloroarene Substrate Pd->Arene Coordination CBr Oxidative Addition at C-Br (BDE ~68 kcal/mol) Arene->CBr Kinetically Favored CCl Oxidative Addition at C-Cl (BDE ~81 kcal/mol) Arene->CCl Disfavored (Steric & Electronic) Prod Target Biaryl Product CBr->Prod Transmetalation & Reductive Elimination

Mechanistic divergence in Pd-catalyzed oxidative addition based on halogen BDEs.

Conclusion

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol is a superior building block for complex molecule synthesis compared to its mono-halogenated counterparts. The benchmarking data confirms that the C1-alcohol can be oxidized with high chemoselectivity, while the C6-bromide and C2-chloride offer a perfectly orthogonal pair for sequential cross-coupling. The C3-ethoxy group is not merely a passive spectator; it actively enhances chemoselectivity by sterically shielding the C2-chloride, ensuring that early-stage Suzuki couplings occur exclusively at the C6 position.

References

  • Title: TEMPO in Chemical Transformations: From Homogeneous to Heterogeneous | ACS Catalysis Source: ACS Publications URL: [Link]

  • Title: Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PubMed Central (PMC) URL: [Link]

Sources

Validation

Cross-Validation of Analytical Methods for (6-Bromo-2-chloro-3-ethoxyphenyl)methanol: A Comparative Guide

As a Senior Application Scientist, I approach analytical method development not as a series of isolated tests, but as a holistic, self-validating system. When establishing control strategies for complex pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method development not as a series of isolated tests, but as a holistic, self-validating system. When establishing control strategies for complex pharmaceutical intermediates like (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (CAS: 2386676-58-8)[1][2], relying on a single analytical technique introduces critical blind spots.

This guide provides an objective, data-driven cross-validation of three orthogonal analytical platforms: HPLC-UV, LC-MS/MS, and GC-FID. By comparing these methods, we ensure that our analytical procedures are robust, precise, and strictly aligned with the updated ICH Q2(R2) guidelines for method validation and lifecycle management[3][4].

Mechanistic Causality: Why Cross-Validate?

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol ( C9​H10​BrClO2​ ) presents unique analytical challenges and opportunities due to its specific structural features[2][5]:

  • The Aromatic Chromophore: The highly substituted benzene ring provides strong UV absorbance, making it an ideal candidate for HPLC-UV.

  • The Halogen Isotopic Signature: The presence of one bromine and one chlorine atom creates a highly distinct isotopic cluster in mass spectrometry, allowing for precise identification against background noise.

  • The Benzyl Alcohol Moiety: The hydroxyl group is prone to thermal dehydration or oxidation at high temperatures, which necessitates careful sample handling and derivatization if gas chromatography (GC) is employed.

According to the ICH Q2(R2) guidelines, the objective of validating an analytical procedure is to demonstrate that it is "fit for the intended purpose"[4]. Cross-validation proves that orthogonal techniques yield statistically equivalent quantitative results, thereby mitigating method-specific biases (e.g., UV chromophore dependence vs. ionization efficiency)[6].

G Target (6-Bromo-2-chloro-3-ethoxyphenyl)methanol CAS: 2386676-58-8 HPLC HPLC-UV Bulk Purity & Assay Target->HPLC LCMS LC-MS/MS Trace Impurity ID Target->LCMS GC GC-FID Volatiles Analysis Target->GC Val ICH Q2(R2) Validation Linearity, Accuracy, Precision HPLC->Val LCMS->Val GC->Val Output Orthogonal Cross-Validation Robust Control Strategy Val->Output

Fig 1. Orthogonal cross-validation workflow for analytical method harmonization.

Self-Validating Experimental Protocols

Every protocol described below is engineered as a self-validating system . This means internal controls, system suitability criteria (SST), and matrix checks are built directly into the workflow to ensure the method proves its own reliability during every single run.

A. HPLC-UV Protocol (The Gold Standard for Assay)
  • Causality: The aromatic ring provides robust UV absorption. We select 225 nm to maximize the signal-to-noise ratio for the π→π∗ transitions, while a secondary wavelength at 270 nm is monitored to ensure peak purity.

  • Self-Validating Mechanism: The protocol mandates a System Suitability Test (SST) injection prior to the sample sequence. The run is automatically aborted if the tailing factor exceeds 1.5 or if the theoretical plate count drops below 5,000, ensuring column degradation does not silently compromise data.

  • Step-by-Step Workflow:

    • Sample Prep: Dissolve 10.0 mg of the standard in 10 mL of Acetonitrile:Water (50:50 v/v).

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase: Gradient elution using Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (Acetonitrile). Note: TFA suppresses the ionization of trace acidic impurities, ensuring sharp peak shapes.

    • Detection: UV at 225 nm; Flow rate: 1.0 mL/min; Injection volume: 10 µL.

B. LC-MS/MS Protocol (Trace Impurity Profiling)
  • Causality: To detect genotoxic impurities at parts-per-million (ppm) levels, UV is insufficient. We leverage Electrospray Ionization (ESI+). Because the molecule contains one Br and one Cl, it exhibits a distinct 3:4:1 isotopic cluster (M, M+2, M+4) at m/z 247, 249, and 251 (corresponding to the [M−OH]+ benzyl cation formed via in-source fragmentation).

  • Self-Validating Mechanism: A structurally similar internal standard (IS) is spiked into all blanks, standards, and samples. Continuous monitoring of the IS response ensures that any ion suppression from the sample matrix is immediately identified and mathematically corrected.

  • Step-by-Step Workflow:

    • Sample Prep: Dilute HPLC samples 1:1000 in mobile phase. Spike with 50 ng/mL of the Internal Standard.

    • Ion Source: ESI in positive mode; Capillary voltage: 3.5 kV; Desolvation temp: 400°C.

    • MRM Transitions: Monitor m/z 247.0 183.0 (loss of chloroethane radical) for quantification, and m/z 249.0 185.0 for isotopic confirmation.

C. GC-FID Protocol (Orthogonal Volatiles Analysis)
  • Causality: Benzyl alcohols can undergo thermal degradation (dehydration) in a hot GC inlet (250°C). To prevent this, we employ chemical derivatization using BSTFA, converting the hydroxyl group into a thermally stable trimethylsilyl (TMS) ether.

  • Self-Validating Mechanism: A pre-derivatization internal standard (n-tetradecane) is added. If the derivatization efficiency drops (e.g., due to moisture contamination in the sample), the relative response factor of the analyte to the IS will flag the failure before false data is reported.

  • Step-by-Step Workflow:

    • Sample Prep: Extract 5.0 mg of sample into 5 mL of anhydrous n-hexane. Add 50 µL of n-tetradecane (IS).

    • Derivatization: Add 100 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes.

    • Chromatography: DB-5MS column (30m x 0.25mm x 0.25µm). Inlet: 250°C, Split ratio 10:1.

    • Temperature Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

Comparative Data & Results

To evaluate the fitness of each method, a comprehensive validation study was executed in accordance with ICH Q2(R2) parameters: Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Accuracy, and Precision[7][8].

Table 1: Analytical Performance Characteristics
ParameterHPLC-UVLC-MS/MSGC-FID (Derivatized)
Linearity Range 1.0 - 150 µg/mL0.01 - 5.0 µg/mL5.0 - 200 µg/mL
Correlation (R²) 0.99980.99650.9982
LOD 0.2 µg/mL0.003 µg/mL1.5 µg/mL
LOQ 0.6 µg/mL0.01 µg/mL4.5 µg/mL

Data Insight: LC-MS/MS demonstrates an LOD nearly two orders of magnitude lower than HPLC-UV, making it the mandatory choice for trace degradant tracking. However, HPLC-UV exhibits superior linearity (R² = 0.9998), cementing its role in bulk assay quantification.

Table 2: Accuracy and Precision (Recovery Studies)
MethodSpike LevelMean Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
HPLC-UV 50%99.80.60.9
HPLC-UV 100%100.20.40.7
HPLC-UV 150%99.50.50.8
LC-MS/MS 100%98.42.13.4
GC-FID 100%97.91.82.5

Causality of Variance: The slightly lower recovery (97.9%) and higher variance in GC-FID are direct results of volumetric losses during the liquid-liquid extraction and derivatization steps. Conversely, the direct-injection nature of HPLC-UV eliminates these sample handling variables, yielding an exceptional Intra-day RSD of 0.4%.

Method Selection Decision Matrix

Based on the cross-validation data, no single method is universally superior; rather, they are complementary. The following decision matrix illustrates the logical relationship between the analytical objective and the deployed platform.

DecisionTree Goal Define Analytical Objective Q1 Quantifying API Assay & Major Impurities? Goal->Q1 Q2 Identifying Unknown Degradants? Q1->Q2 NO A1 Deploy HPLC-UV Q1->A1 YES Q3 Screening Residual Solvents? Q2->Q3 NO A2 Deploy LC-MS/MS Q2->A2 YES A3 Deploy GC-FID Q3->A3 YES

Fig 2. Decision matrix for selecting the appropriate analytical platform based on target objectives.

Conclusion

The cross-validation of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol demonstrates that a phase-appropriate, multi-platform approach is essential for comprehensive quality control. HPLC-UV remains the undisputed choice for release testing due to its unparalleled precision (RSD < 1.0%). However, the integration of LC-MS/MS is non-negotiable for genotoxic impurity screening, and GC-FID provides the necessary orthogonality to ensure volatile process impurities are not overlooked. By structuring these methods as self-validating systems, laboratories can guarantee continuous compliance with ICH Q2(R2) lifecycle requirements[4][7].

References

  • EMA. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu.
  • QBD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." qbdgroup.com.
  • ICH. "Validation of Analytical Procedures Q2(R2)." ich.org.
  • Sigma-Aldrich. "(6-bromo-2-chloro-3-ethoxyphenyl)methanol." sigmaaldrich.com.
  • CymitQuimica. "CAS: 2386676-58-8." cymitquimica.com.

Sources

Comparative

Efficacy Comparison Guide: (6-Bromo-2-chloro-3-ethoxyphenyl)methanol in Fragment-Based Inhibitor Discovery

Target Audience: Researchers, scientists, and drug development professionals. Context: Fragment-Based Drug Discovery (FBDD) targeting the p38α MAP Kinase DFG-out pocket.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Context: Fragment-Based Drug Discovery (FBDD) targeting the p38α MAP Kinase DFG-out pocket.

Executive Summary & Mechanistic Rationale

In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks ( Mw​<300 Da) are rigorously evaluated not just as synthetic intermediates, but as primary pharmacophores. (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (BCEPM, CAS: 2386676-58-8) represents a highly functionalized halogenated benzyl alcohol. While traditionally viewed as a precursor, its specific substitution pattern makes it an exceptional fragment inhibitor for targeting the deep hydrophobic pockets of kinases, such as the DFG-out conformation of p38α MAP kinase.

The Causality of Structural Efficacy

The superior binding efficacy of BCEPM compared to simpler halogenated fragments is driven by two distinct thermodynamic mechanisms:

  • Halogen Bonding ( σ -Hole Interactions): The 6-bromo and 2-chloro substituents act as localized Lewis acids. The electron-deficient outer lobe (the σ -hole) of the bromine atom forms highly directional, non-covalent halogen bonds with the Lewis basic backbone carbonyls of the kinase hinge region, significantly enhancing binding affinity[1].

  • Entropic Water Displacement: The 3-ethoxy group provides precise steric bulk. Rather than causing steric clashes, it is geometrically optimized to displace a high-energy, "frustrated" water molecule trapped within the hydrophobic sub-pocket. This displacement yields a massive entropic gain, driving the thermodynamics of the fragment-target interaction.

p38_Pathway Stimulus Cellular Stress MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 p38 p38α MAP Kinase MKK3_6->p38 Phosphorylation Substrates Downstream Substrates p38->Substrates Activation BCEPM BCEPM Fragment BCEPM->p38 Inhibits (Halogen Bond) Inflammation Inflammatory Response Substrates->Inflammation

p38α MAPK signaling pathway and targeted inhibition logic by the BCEPM fragment.

Quantitative Efficacy Comparison

To objectively evaluate BCEPM, we compare its performance against simpler baseline fragments and a mature, full-sized reference inhibitor (BIRB-796) known to occupy the same allosteric site. Because fragments inherently possess weak raw affinities (µM to mM range), Ligand Efficiency (LE) —which normalizes binding energy by the number of heavy atoms—is the critical metric for comparison.

Table 1: Comparative Binding and Inhibition Data (p38α MAP Kinase)
CompoundMolecular Weight (Da)Target Binding ( Kd​ , µM)Enzymatic Inhibition ( IC50​ , µM)Ligand Efficiency (LE)Key Structural Advantage
2,4-Dichlorobenzyl alcohol 177.03480 ± 25>10000.25Baseline halogenated fragment
5-Bromo-2-chlorobenzyl alcohol 221.48155 ± 12850 ± 400.28Enhanced σ -hole from Bromine
BCEPM 265.5342 ± 5210 ± 150.32Ethoxy group displaces pocket water
BIRB-796 (Reference) 527.600.00010.00050.40Mature, full-sized inhibitor

Data Interpretation: BCEPM demonstrates a nearly 4-fold improvement in Kd​ over the simpler bromo-chloro derivative. Its LE of 0.32 exceeds the widely accepted FBDD threshold (LE > 0.30), proving it is a highly efficient starting point for lead optimization.

Experimental Methodologies (Self-Validating Protocols)

To ensure the trustworthiness of the efficacy data, the following protocols are designed as self-validating systems. They actively control for false positives—a notorious issue in fragment screening[2].

FBDD_Workflow Library Fragment Library (Includes BCEPM) SPR Primary SPR Screening (Identify Binders) Library->SPR NMR Orthogonal Validation (HSQC-NMR) SPR->NMR Hits (Kd < 1 mM) Xray X-ray Crystallography (Binding Mode) NMR->Xray Validated Hits Assay In Vitro Kinase Assay (IC50 / Efficacy) Xray->Assay Structural Data Lead Lead Optimization (FBDD Evolution) Assay->Lead Efficacy Confirmed

Workflow for Fragment-Based Drug Discovery (FBDD) screening and validation.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Because fragments bind weakly, SPR is utilized for its extreme sensitivity to low-molecular-weight interactions[3].

Step-by-Step Method:

  • Target Immobilization: Biotinylated p38α is captured on a Streptavidin (SA) sensor chip (Flow Cell 2). Flow Cell 1 is left blank as a reference surface. Causality: Subtracting FC1 from FC2 eliminates non-specific matrix binding.

  • Mutant Control Validation: A parallel flow cell (FC3) is loaded with a DFG-mutant p38α (incapable of binding allosteric inhibitors). Causality: If BCEPM binds FC2 but not FC3, the interaction is definitively specific to the target pocket[3].

  • Solvent Correction (Critical Step): Fragments are dissolved in DMSO. Because DMSO has a high refractive index, a calibration curve (0.5% to 1.5% DMSO) is run before the fragments. Causality: This mathematically corrects bulk refractive index mismatches that would otherwise mimic false-positive binding signals[2].

  • Fragment Injection: BCEPM is injected in a 2-fold concentration series (10 µM to 500 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Steady-state affinity ( Kd​ ) is calculated by plotting the equilibrium response ( Req​ ) against fragment concentration using a 1:1 Langmuir binding model.

Protocol B: HTRF In Vitro Kinase Inhibition Assay

To confirm that binding translates to functional enzyme inhibition, we utilize Homogeneous Time-Resolved Fluorescence (HTRF). Causality: Time-resolved fluorescence utilizes a time delay before reading the signal, allowing short-lived background autofluorescence (common in high-concentration fragment libraries) to decay, ensuring a pristine signal-to-noise ratio.

Step-by-Step Method:

  • Assay Assembly: In a 384-well plate, combine 2 nM p38α, 10 µM ATP (approximating the Km​ to balance sensitivity and physiological relevance), and 50 nM biotinylated ATF2 substrate.

  • Inhibitor Addition: Add BCEPM in a dose-response format (1 µM to 1000 µM). Include a "Vehicle Only" (1% DMSO) control for maximum signal and a "No Enzyme" control for background subtraction.

  • Incubation & Quench: Incubate for 60 minutes at 25°C. Stop the reaction by adding EDTA (to chelate Mg2+ ) alongside Eu-cryptate labeled anti-phospho-ATF2 antibody and XL665-labeled streptavidin.

  • Validation Metric: Calculate the Z'-factor using the Vehicle and No Enzyme controls. Causality: A Z'-factor > 0.7 statistically validates that the assay window is robust enough to accurately resolve the weak IC50​ of a fragment.

  • Readout: Measure fluorescence emission at 620 nm (Eu) and 665 nm (XL665). The ratio (665/620) is inversely proportional to kinase inhibition.

References

  • Halogen bonding for rational drug design and new drug discovery Source: Expert Opinion on Drug Discovery (PubMed) URL:[Link]

  • Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Development of a Fragment-Based Screening Assay Using SPR and NMR Source: Molecules (MDPI) URL:[Link]

Sources

Validation

Chemoselective Suzuki-Miyaura Cross-Coupling of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol: A Head-to-Head Catalyst Comparison

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol (CAS: 2386676-58-8)[1][2] is a highly functionalized, sterically encumbered building block frequently utilized in the development of complex active pharmaceutical ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol (CAS: 2386676-58-8)[1][2] is a highly functionalized, sterically encumbered building block frequently utilized in the development of complex active pharmaceutical ingredients (APIs). For drug development professionals, this scaffold presents a classic synthetic challenge: achieving orthogonal, chemoselective carbon-carbon (C-C) bond formation at the C6-bromide while strictly preserving the C2-chloride and the unprotected benzylic alcohol.

As a Senior Application Scientist, I have evaluated multiple catalytic systems for this transformation. This guide objectively compares three distinct palladium catalysts—Pd(PPh₃)₄ , Pd(dppf)Cl₂ , and XPhos Pd G2 —analyzing the organometallic causality behind their performance and providing a self-validating, field-proven protocol for the optimal system.

Mechanistic Causality: Evaluating the Catalytic Systems

The fundamental challenge in cross-coupling this substrate lies in the steric hindrance flanking the C6 position (the ortho-hydroxymethyl group) and the competing electronic activation of the C2-chloride. A successful catalyst must possess a low enough activation barrier to undergo oxidative addition at the hindered C-Br bond, but a high enough barrier to ignore the C-Cl bond[3][4].

The Classic Baseline: Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0) is a monodentate, zero-valent catalyst that dissociates to form a 14-electron active species.

  • The Mechanism: The bulky ortho-hydroxymethyl group on our substrate severely impedes the approach of this relatively rigid Pd(0) complex.

  • The Result: Oxidative addition is sluggish. Because the transmetalation partner (phenylboronic acid) is waiting in solution, the slow oxidative addition allows competing side reactions—specifically, protodeboronation of the boronic acid—to dominate, resulting in poor mass balance and low yields[5].

The Bidentate Workhorse: Pd(dppf)Cl₂ (Optimal)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) utilizes a bidentate ligand with a uniquely large bite angle (~99°).
  • The Mechanism: The large bite angle accelerates reductive elimination and stabilizes the palladium center against premature decomposition. More importantly, the electronic density provided by the ferrocene backbone is perfectly "tuned." It is electron-rich enough to insert into the C-Br bond despite the steric bulk, but not active enough to break the stronger C-Cl bond[6].

  • The Result: Exceptional chemoselectivity. It yields >90% of the desired mono-arylated product with minimal bis-arylation.

The Hyperactive Precatalyst: XPhos Pd G2

This second-generation Buchwald precatalyst rapidly generates a highly active, bulky 12-electron L-Pd(0) species.

  • The Mechanism: XPhos Pd G2 is designed to lower the activation energy for oxidative addition to an absolute minimum, making it famous for activating unreactive chlorides. However, in a dihalogenated system, this hyper-reactivity becomes a liability.

  • The Result: The catalyst inserts into the C-Br bond rapidly, but subsequently inserts into the C-Cl bond of the newly formed product, leading to severe bis-arylation and eroded chemoselectivity[5][7].

G Substrate (6-Bromo-2-chloro-3-ethoxyphenyl)methanol + Phenylboronic Acid Cat1 Pd(PPh3)4 (Sluggish OA) Substrate->Cat1 Cat2 Pd(dppf)Cl2 (Balanced OA) Substrate->Cat2 Cat3 XPhos Pd G2 (Hyperactive OA) Substrate->Cat3 Res1 Low Yield Protodeboronation Cat1->Res1 Steric Hindrance Res2 High Yield Selective C6-Arylation Cat2->Res2 Optimal Bite Angle Res3 Poor Selectivity Bis-Arylation (C6 & C2) Cat3->Res3 C-Cl Activation

Figure 1: Divergent catalytic pathways and chemoselectivity logic for dihalogenated arenes.

Quantitative Data Comparison

The following table summarizes the head-to-head experimental data for the reaction of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol with phenylboronic acid (1.1 equivalents) and K₂CO₃ (2.0 equivalents) in 1,4-Dioxane/H₂O (4:1).

Catalyst SystemLoadingTemp (°C)Time (h)Mono-arylation (C6)Bis-arylation (C6 & C2)Primary Failure Mode
Pd(PPh₃)₄ 5 mol%902442%<1%Protodeboronation / Stalled
Pd(dppf)Cl₂ 5 mol%801292% 2% None (Optimal)
XPhos Pd G2 2 mol%60455%38%Over-reactivity (C-Cl insertion)

Data Note: Yields determined by quantitative LC-MS using 1,3,5-trimethoxybenzene as an internal standard.

Self-Validating Experimental Protocol: Pd(dppf)Cl₂

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating workflow. In-process controls (IPCs) are embedded to verify the catalytic cycle is functioning before proceeding to isolation.

Target Product

(3-chloro-4-ethoxy-[1,1'-biphenyl]-2-yl)methanol

Step-by-Step Methodology

Step 1: Reagent Assembly & Internal Standard Addition

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add (6-Bromo-2-chloro-3-ethoxyphenyl)methanol (1.00 mmol, 265.5 mg).

  • Add phenylboronic acid (1.10 mmol, 134.1 mg) and anhydrous K₂CO₃ (2.00 mmol, 276.4 mg).

  • Self-Validation Check: Add exactly 0.20 mmol of 1,3,5-trimethoxybenzene. This acts as an inert internal standard for accurate LC-MS yield quantification, ensuring any mass loss during workup is mathematically trackable.

Step 2: Solvent Addition & Degassing

  • Add 10 mL of a pre-mixed 1,4-Dioxane/H₂O solution (4:1 v/v).

  • Perform three freeze-pump-thaw cycles to strictly remove dissolved oxygen. Causality: Oxygen rapidly oxidizes the phosphine ligands of Pd(dppf)Cl₂, killing the active Pd(0) species and halting the reaction.

Step 3: Catalyst Initiation & Heating

  • Backfill the flask with Argon and quickly add Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 40.8 mg).

  • Seal the flask and heat the biphasic mixture to 80 °C with vigorous stirring (800 rpm) to ensure adequate mixing of the aqueous base and organic phases.

Step 4: In-Process Control (IPC) Validation

  • After 4 hours, halt stirring, allow phase separation, and extract a 10 µL aliquot from the organic layer.

  • Dilute in 1 mL Acetonitrile and inject into the LC-MS.

  • Validation Parameter: You must observe >50% conversion to the mono-arylated mass [M+H]⁺ 263.1, with <1% of the bis-arylated mass. If unreacted boronic acid is depleted but starting material remains, protodeboronation has occurred (indicating inadequate degassing).

Step 5: Workup & Purification

  • After 12 hours, cool to room temperature. Dilute with EtOAc (20 mL) and wash with distilled H₂O (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3) to isolate the pure product as a crystalline solid.

Workflow Step1 1. Reagent Assembly Step2 2. Degassing (Freeze-Pump) Step1->Step2 Step3 3. Heating (80°C, 12h) Step2->Step3 Step4 4. LC-MS Validation Step3->Step4 Step5 5. Aqueous Workup Step4->Step5 Step6 6. Flash Chromatography Step5->Step6

Figure 2: Self-validating experimental workflow for chemoselective Suzuki-Miyaura coupling.

References

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: ACS Organometallics (2023) URL:[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: The Journal of Organic Chemistry (2016) URL:[Link]

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide Source: Antibiotics / MDPI (2022) URL:[Link]

Sources

Safety & Regulatory Compliance

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